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Core Science & Biosynthesis

Foundational

What is the chemical structure of 1,2,5-trimethylcyclohexan-1-amine

An In-Depth Technical Guide: Structural, Synthetic, and Pharmacological Profiling of 1,2,5-Trimethylcyclohexan-1-amine Executive Summary 1,2,5-trimethylcyclohexan-1-amine (CAS: 1342633-96-8) is a highly substituted cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Structural, Synthetic, and Pharmacological Profiling of 1,2,5-Trimethylcyclohexan-1-amine

Executive Summary

1,2,5-trimethylcyclohexan-1-amine (CAS: 1342633-96-8) is a highly substituted cycloaliphatic amine belonging to the aminoalkylcyclohexane class[1]. As a structural analog to clinically significant neuroprotective agents, this compound serves as a critical probe in structure-activity relationship (SAR) studies targeting the central nervous system. This whitepaper provides a comprehensive analysis of its stereochemical architecture, pharmacological mechanisms, and the rigorous synthetic protocols required to isolate this sterically hindered α -tertiary amine.

Structural and Conformational Analysis

The molecular architecture of 1,2,5-trimethylcyclohexan-1-amine (C9H19N, MW: 141.25 g/mol )[1] is defined by a cyclohexane ring bearing three methyl groups and a primary amine.

  • Stereocenters & Isomerism: The molecule possesses three chiral centers (C1, C2, C5), theoretically yielding 8 stereoisomers (4 diastereomeric pairs).

  • Thermodynamic Conformation: The cyclohexane ring strictly adopts a chair conformation to minimize torsional strain. The conformational lock is dictated by the A-values of the substituents. The methyl group has an A-value of ~1.7 kcal/mol, while the amino group (-NH2) has a lower A-value of ~1.2–1.5 kcal/mol. Consequently, the lowest-energy conformer forces the bulky C2 and C5 methyl groups into equatorial positions.

  • Steric Congestion at C1: The C1 carbon is an α -tertiary center. The presence of the C1-methyl group, alongside the adjacent C2-methyl group, creates significant steric hindrance. This congestion directly impacts the binding kinetics of the molecule within biological receptors and necessitates specialized synthetic approaches.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 1,2,5-Trimethylcyclohexan-1-amine
CAS Number 1342633-96-8
Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
LogP (Predicted) ~2.8 (Highly lipophilic, BBB permeable)

Pharmacological Relevance: NMDA Receptor Antagonism

Alkylcyclohexylamines, including the structurally related neramexane (1,3,3,5,5-pentamethylcyclohexan-1-amine)[2], function as uncompetitive antagonists at the N-methyl-D-aspartate (NMDA) receptor[3].

Unlike competitive antagonists that block the glutamate binding site, 1,2,5-trimethylcyclohexan-1-amine is predicted to bind to the phencyclidine (PCP) site located deep within the ion channel[4].

  • Use-Dependency: The compound can only access its binding site when the NMDA receptor channel is in the open state (activated by glutamate and glycine)[4].

  • Voltage-Dependent Kinetics: The steric bulk of the trimethyl configuration allows for rapid blocking and unblocking kinetics. This prevents the pathological excessive calcium influx associated with excitotoxicity (seen in Alzheimer's and ischemia) while sparing normal, transient physiological synaptic transmission[5].

NMDAPathway Glutamate Glutamate + Glycine Receptor NMDA Receptor (Open Channel State) Glutamate->Receptor Synaptic Activation CaInflux Excessive Ca2+ Influx Receptor->CaInflux Pathological State Excitotoxicity Excitotoxicity / Cell Death CaInflux->Excitotoxicity Amine 1,2,5-Trimethylcyclohexan-1-amine Blockade PCP Site Blockade Amine->Blockade Voltage-Dependent Binding Blockade->Receptor Uncompetitive Inhibition Neuroprotection Neuroprotection Blockade->Neuroprotection Normalizes Ca2+

Caption: Mechanism of uncompetitive NMDA receptor antagonism by alkylcyclohexylamines.

Table 2: SAR Comparison of Aminoalkylcyclohexanes
CompoundStructurePrimary TargetClinical/Research Status
Memantine 3,5-Dimethyladamantan-1-amineNMDA Receptor (Uncompetitive)Approved (Alzheimer's Disease)
Neramexane 1,3,3,5,5-Pentamethylcyclohexan-1-amineNMDA / α 9 α 10 nAChRPhase III (Tinnitus, AD)
1,2,5-Trimethylcyclohexan-1-amine 1,2,5-Trimethylcyclohexan-1-amineNMDA Receptor (Predicted)Preclinical / SAR Probe

Synthetic Methodologies & Experimental Protocols

As a Senior Application Scientist, I approach the synthesis of sterically congested α -tertiary amines as an exercise in overcoming thermodynamic barriers. Standard reductive amination of 2,5-dimethylcyclohexanone is highly inefficient; the steric bulk surrounding the carbonyl carbon severely retards imine formation.

To bypass this kinetic bottleneck, we utilize a Grignard addition followed by a Ritter reaction [3]. The Ritter reaction capitalizes on the stability of the tertiary carbocation generated from 1,2,5-trimethylcyclohexanol, allowing for efficient C-N bond formation.

Synthesis A 2,5-Dimethylcyclohexanone B MeMgBr / Et2O (Nucleophilic Addition) A->B C 1,2,5-Trimethylcyclohexanol B->C D NaCN / H2SO4 (Ritter Reaction) C->D E Formamide Intermediate D->E F HCl / Heat (Hydrolysis) E->F G 1,2,5-Trimethylcyclohexan-1-amine F->G

Caption: Synthetic workflow for 1,2,5-trimethylcyclohexan-1-amine via the Ritter reaction.

Self-Validating Protocol: Synthesis of 1,2,5-Trimethylcyclohexan-1-amine

Phase 1: Grignard Addition (Formation of Tertiary Alcohol)

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under an argon atmosphere to strictly exclude moisture, which would prematurely quench the Grignard reagent.

  • Reaction: Dissolve 2,5-dimethylcyclohexanone (1.0 eq) in anhydrous diethyl ether (0.5 M). Cool the mixture to 0 °C using an ice bath.

  • Addition: Dropwise, add methylmagnesium bromide (MeMgBr, 3.0 M in Et2O, 1.2 eq) over 45 minutes.

    • Causality Check: Slow addition is critical. Rapid addition causes localized exothermic spikes, promoting the enolization of the ketone rather than the desired nucleophilic addition, drastically reducing yield.

  • Workup: Quench with saturated aqueous NH4Cl. Extract the organic layer, dry over MgSO4, and concentrate under reduced pressure to yield 1,2,5-trimethylcyclohexanol. Validate complete consumption of the ketone via TLC (Stain with KMnO4).

Phase 2: Ritter Reaction and Hydrolysis

  • Carbocation Generation: Dissolve the crude 1,2,5-trimethylcyclohexanol in glacial acetic acid (1.0 M). Add sodium cyanide (NaCN, 1.5 eq). (Safety: Perform in a dedicated fume hood with a cyanide antidote kit present).

  • Acidification: Slowly add concentrated sulfuric acid (H2SO4, 3.0 eq) at 0 °C.

    • Causality Check: The strong acid protonates the hydroxyl group, forcing the elimination of water to form a stable tertiary carbocation at C1. The cyanide acts as a nucleophile, trapping the carbocation to form a nitrilium ion, which subsequently hydrates to a formamide intermediate.

  • Monitoring: Stir at room temperature for 12 hours. Use GC-MS with an internal standard (e.g., dodecane) to self-validate the reaction progress and ensure the disappearance of the alcohol peak.

  • Hydrolysis: Dilute with water, extract the formamide intermediate, and reflux it in 6M HCl for 24 hours to cleave the formyl group.

  • Isolation: Basify the aqueous layer with NaOH (pH > 12) to deprotonate the ammonium salt. Extract the free base amine with dichloromethane. Purify via vacuum distillation to obtain pure 1,2,5-trimethylcyclohexan-1-amine.

References

  • US Patent 6034134A - 1-Amino-alkylcyclohexane NMDA receptor antagonists. Source: Google Patents.
  • Wikipedia - Neramexane (Mechanism of Action and Structural Analogs). Source: Wikipedia. URL:[Link]

  • Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists - Source: ACS Chemical Neuroscience. URL:[Link]

  • A randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of neramexane - Source: PubMed Central (PMC). URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 1,2,5-Trimethylcyclohexan-1-amine: Properties, Synthesis, and Spectroscopic Analysis

Abstract: This technical guide provides a comprehensive analysis of 1,2,5-trimethylcyclohexan-1-amine, a substituted cyclic aliphatic amine. Due to the limited availability of specific experimental data in public literat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive analysis of 1,2,5-trimethylcyclohexan-1-amine, a substituted cyclic aliphatic amine. Due to the limited availability of specific experimental data in public literature for this exact molecule, this document leverages fundamental principles of organic chemistry and data from analogous structures to present a detailed overview of its expected physical, chemical, and spectroscopic properties. The guide addresses structural isomerism, outlines a probable synthetic pathway via reductive amination, and provides predicted spectroscopic signatures. It is intended for researchers, chemists, and drug development professionals requiring a foundational understanding of this compound's characteristics for synthesis, analysis, or as a structural motif in larger molecules.

Introduction and Structural Elucidation

1,2,5-Trimethylcyclohexan-1-amine is a saturated cyclic amine. Its core structure consists of a cyclohexane ring substituted with three methyl groups at positions 1, 2, and 5, and a primary amine group at position 1. The presence of a tertiary carbon (C1) bearing the amine group classifies it as a sterically hindered primary amine.

A critical consideration for this molecule is stereoisomerism. The carbon atoms at positions 1, 2, and 5 are chiral centers. Consequently, there are 2³ = 8 possible stereoisomers (four pairs of enantiomers). The exact spatial orientation (cis/trans relationships) of the methyl groups and the amine group relative to the cyclohexane ring will significantly influence the molecule's physical properties (e.g., melting point, boiling point) and its chemical reactivity due to differing steric environments and conformational preferences. Any experimental data would be specific to a particular isomer or a defined mixture of isomers. The NIST Chemistry WebBook lists multiple stereoisomers for the parent alkane, 1,2,5-trimethylcyclohexane, highlighting the structural complexity.[1]

Predicted Physical and Chemical Properties

Physical Properties

The compound is expected to be a clear, colorless to light-yellow liquid at room temperature, possessing a characteristic amine or ammonia-like odor.[2] Its molecular weight is 141.27 g/mol . Other properties are summarized in Table 1.

Table 1: Predicted and Comparative Physical Properties

PropertyPredicted Value / ComparisonRationale & Cited Context
Molecular FormulaC₉H₁₉NBased on structural analysis.
Molecular Weight141.27 g/mol Calculated from the molecular formula.
Boiling Point~170 - 190 °CHigher than simpler cyclohexylamines due to increased molecular weight. For comparison, 1-methylcyclohexylamine (C₇H₁₅N) has a boiling point of 144-146 °C, and Isophorone diamine (C₁₀H₂₂N₂) boils at 247 °C.[3]
Density~0.85 - 0.90 g/cm³Aliphatic amines are typically less dense than water. For comparison, the density of N-methylcyclohexylamine is approximately 0.86 g/cm³ and Isophorone diamine is 0.924 g/cm³.[3][4]
SolubilitySparingly soluble in water; Soluble in organic solvents.The polar amine group allows for some water solubility via hydrogen bonding, but the large nonpolar hydrocarbon body limits it. Expected to be fully miscible with alcohols, ethers, and chlorinated solvents.
pKa~10.5The electron-donating alkyl groups are expected to make the amine group a moderate base, similar to other cyclic aliphatic amines. The pKa of Isophorone diamine is approximately 10.4.[5]
Chemical Properties & Reactivity

The chemistry of 1,2,5-trimethylcyclohexan-1-amine is dominated by the lone pair of electrons on the nitrogen atom of the primary amine group.

  • Basicity: As a primary aliphatic amine, it will readily react with acids to form the corresponding ammonium salts. This is the most characteristic reaction of amines.

  • Nucleophilicity: The amine is a potent nucleophile and is expected to undergo standard reactions such as:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides to form secondary, tertiary amines, and ultimately quaternary ammonium salts.

    • Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases). This reaction is foundational in the synthesis of many complex molecules and ligands.[6]

The steric hindrance caused by the methyl groups at C1 and C2 may slow the rate of these reactions compared to less substituted amines.

Proposed Synthesis Pathway: Reductive Amination

A robust and common method for synthesizing sterically hindered amines is the reductive amination of a corresponding ketone. This pathway offers high atom economy and is scalable. The proposed synthesis for 1,2,5-trimethylcyclohexan-1-amine starts from 1,2,5-trimethylcyclohexan-1-one.

Experimental Protocol: Reductive Amination

Causality: This two-step, one-pot procedure first forms an imine intermediate by reacting the ketone with an ammonia source. The imine is then immediately reduced in situ to the desired primary amine. Using an in-situ method prevents the isolation of the potentially unstable imine. A reducing agent like sodium cyanoborohydride (NaBH₃CN) is chosen for its selectivity; it readily reduces the protonated iminium ion but is slow to react with the ketone starting material at neutral or slightly acidic pH.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1,2,5-trimethylcyclohexan-1-one (1.0 eq) in anhydrous methanol (0.5 M), add ammonium acetate (10 eq). The large excess of the ammonia source drives the equilibrium towards imine formation.

  • Imination: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Self-Validation: Adding the reducing agent slowly controls the reaction exotherm and any potential gas evolution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting ketone.

  • Workup: Quench the reaction by the slow addition of 2M HCl until the pH is ~2 to decompose any remaining reducing agent. Stir for 1 hour. Basify the mixture with aqueous NaOH (e.g., 6M solution) to a pH > 12 to deprotonate the amine product.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be purified by distillation or column chromatography on silica gel.

Synthesis Workflow Diagram

G Start 1,2,5-Trimethyl- cyclohexan-1-one Process Reductive Amination (One-Pot) Start->Process Ketone Substrate Reagents Ammonia Source (NH4OAc) Reducing Agent (NaBH3CN) Methanol (Solvent) Reagents->Process Reagents Product 1,2,5-Trimethyl- cyclohexan-1-amine Process->Product Final Product

Caption: Workflow for the synthesis of 1,2,5-trimethylcyclohexan-1-amine.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structure confirmation. The following are the expected key features in various spectra for 1,2,5-trimethylcyclohexan-1-amine.

  • ¹H NMR (Proton NMR):

    • -NH₂ Protons: A broad singlet between δ 1.0-3.0 ppm, which is exchangeable with D₂O. The chemical shift is highly dependent on concentration and solvent.

    • Methyl Protons: Three distinct signals (singlet or doublet depending on the adjacent protons) in the δ 0.8-1.2 ppm region, integrating to 3H each. The C1-methyl would be a singlet, while the C2 and C5 methyls would be doublets.

    • Cyclohexane Protons: A complex series of overlapping multiplets in the δ 1.0-2.0 ppm region corresponding to the methylene (-CH₂) and methine (-CH) protons on the ring.

  • ¹³C NMR (Carbon NMR):

    • C1 (Amine-bearing): A quaternary carbon signal expected in the δ 50-60 ppm range.

    • Methyl Carbons: Signals for the three methyl carbons would appear in the upfield region, typically δ 15-30 ppm.

    • Cyclohexane Carbons: Signals for the remaining ring carbons would appear between δ 20-50 ppm.

  • IR (Infrared) Spectroscopy:

    • N-H Stretch: A characteristic pair of medium-intensity peaks for the primary amine at approximately 3300-3400 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes.

    • N-H Bend: A scissoring vibration typically seen around 1600-1650 cm⁻¹.

    • C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) for the alkyl C-H bonds.

    • C-N Stretch: A weak to medium absorption in the 1000-1250 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A peak at m/z = 141. An odd molecular weight is consistent with the nitrogen rule (one nitrogen atom).

    • Fragmentation: The major fragmentation pathway would likely be the alpha-cleavage, resulting in the loss of an ethyl or larger alkyl radical from the C2 position, leading to a stable iminium cation. For example, loss of a C₂H₅ radical (from C2/C3) would give a fragment at m/z = 112.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1,2,5-trimethylcyclohexan-1-amine is not available, the hazards can be inferred from the general class of cyclic aliphatic amines. These compounds are typically corrosive and hazardous.[2]

  • Hazards: Expected to be corrosive, causing severe skin burns and eye damage.[2] It may be harmful if swallowed, inhaled, or absorbed through the skin.[7] May cause allergic skin reactions (sensitization).[2]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[8] Work in a well-ventilated fume hood to avoid inhalation of vapors.[7] A lab coat is mandatory.

  • Handling: Keep away from heat, sparks, and open flames.[8] It is a base and will react exothermically with acids; avoid mixing with strong oxidizing agents.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[8]

Conclusion

1,2,5-Trimethylcyclohexan-1-amine represents a structurally interesting, sterically hindered primary amine. While experimental data remains scarce, this guide provides a scientifically grounded framework for its expected properties and behavior based on established chemical principles. The proposed synthesis via reductive amination offers a reliable route for its preparation, and the predicted spectroscopic data provides a benchmark for its characterization. As with any uncharacterized compound, appropriate safety precautions based on its chemical class must be rigorously followed during handling and experimentation.

References

  • CHEMTRON SUPPLY CORPORATION. (2015). Safety Data Sheet for Product 5044.
  • Taiwan Prosperity Chemical Corporation. (2025). Safety Data Sheet for Cyclohexanone.
  • Sigma-Aldrich. (2021). Safety Data Sheet for 1-methylcyclohexene.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for 1-Amino-1-methylcyclohexane. Retrieved from [Link]

  • National Institute of Standards and Technology. (2026). 1,2,5-trimethylcyclohexane in NIST Chemistry WebBook. Retrieved from [Link]

  • ChemBK. (2024). cyclohexanemethanamine, 5-amino-1,3,3-trimethyl- - Physico-chemical Properties. Retrieved from [Link]

  • OECD. (2003). SIDS Initial Assessment Report for 3-Aminomethyl-3,5,5-trimethylcyclohexylamine. Retrieved from [Link]

  • Reddy, K. R., et al. (2006). Synthesis of 3-[(Z)-5-Amino-1, 3, 3-trimethyl cyclohexyl methylimino]-1, 3-dihydroindol-2-one as a novel Schiff base. Molbank, 2006(4), M517. Retrieved from [Link]

Sources

Foundational

Stereochemical Architecture and Analytical Resolution of 1,2,5-Trimethylcyclohexan-1-amine

The Pharmacophoric Significance of Chiral Cyclohexylamines Highly substituted chiral cyclohexylamines are critical structural motifs in modern drug discovery, serving as rigid pharmacophores that dictate precise receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacophoric Significance of Chiral Cyclohexylamines

Highly substituted chiral cyclohexylamines are critical structural motifs in modern drug discovery, serving as rigid pharmacophores that dictate precise receptor-ligand interactions. The molecule 1,2,5-trimethylcyclohexan-1-amine presents a complex stereochemical landscape due to its high degree of substitution. Acquiring such chiral cyclohexylamines in a highly stereoselective manner remains a major synthetic challenge. While1 is a prominent method for transforming prochiral ketones into chiral amines, it often requires precious metal catalysts and harsh conditions that can compromise yield and stereoselectivity in highly sterically hindered systems[1]. Consequently, advanced downstream resolution techniques are often required to isolate specific enantiomers from racemic mixtures.

Stereochemical Topography and Conformational Thermodynamics

Identification of Chiral Centers

To map the stereoisomeric profile of 1,2,5-trimethylcyclohexan-1-amine, we must evaluate the substitution symmetry around the cyclohexane ring. The molecule possesses three distinct chiral centers:

  • C1: Bonded to an amine group (-NH₂), a methyl group (-CH₃), and two distinct ring paths (C2 bearing a methyl, C6 being a methylene).

  • C2: Bonded to a methyl group, a hydrogen atom, and two distinct ring paths (C1 bearing the amine, C3 being a methylene).

  • C5: Bonded to a methyl group, a hydrogen atom, and two distinct ring paths (C4 and C6, which encounter the C1/C2 substituents at different spatial distances).

Because the 1,2,5-substitution pattern inherently lacks a plane or center of symmetry in all conformations, there are no meso compounds. The molecule yields exactly 23=8 distinct stereoisomers, comprising 4 enantiomeric pairs.

G Start 1,2,5-trimethylcyclohexan-1-amine C1 Carbon 1 (-NH2, -CH3, C2, C6) Start->C1 C2 Carbon 2 (-CH3, -H, C1, C3) Start->C2 C5 Carbon 5 (-CH3, -H, C4, C6) Start->C5 C1_check Are C2 and C6 paths distinct? Yes: C2 has -CH3 C1->C1_check C2_check Are C1 and C3 paths distinct? Yes: C1 has -NH2, -CH3 C2->C2_check C5_check Are C4 and C6 paths distinct? Yes: C6 connects to C1 C5->C5_check Chiral Conclusion: 3 Chiral Centers (2^3 = 8 Stereoisomers) C1_check->Chiral C2_check->Chiral C5_check->Chiral

Figure 1: Logical determination of chiral centers in 1,2,5-trimethylcyclohexan-1-amine.

Conformational Thermodynamics

The thermodynamic stability of these isomers is governed by 1,3-diaxial interactions within the chair conformation. The A-value of a methyl group (~1.7 kcal/mol) is slightly higher than that of an amine group (~1.2–1.6 kcal/mol). Therefore, conformers that maximize equatorial methyl positioning are thermodynamically favored. The (1R, 2S, 5R) isomer and its enantiomer represent the global energy minima, as they allow all three methyl groups to occupy equatorial positions simultaneously (1-down, 2-up, 5-down).

Stereoisomer Matrix

The following table summarizes the quantitative stereochemical data and predicted relative stabilities for the 8 isomers.

Isomer DesignationC1 ConfigC2 ConfigC5 ConfigEnantiomeric PairPredicted Thermodynamic Stability
1 RRRPair ALow (Multiple 1,3-diaxial interactions)
2 SSSPair ALow (Multiple 1,3-diaxial interactions)
3 RSRPair BHigh (All methyls equatorial)
4 SRSPair BHigh (All methyls equatorial)
5 RRSPair CModerate (One axial methyl)
6 SSRPair CModerate (One axial methyl)
7 RSSPair DModerate (One axial methyl)
8 SRRPair DModerate (One axial methyl)

Advanced Resolution Methodologies

Traditional diastereomeric crystallization is limited by a maximum theoretical yield of 50%, leading to costly disposal of unwanted enantiomers. To bypass this, modern process chemistry employs the 2 process[2].

The R3 process overcomes the traditional limitations of diastereomeric crystallization through the spatial separation of the resolution and racemization steps[2]. By utilizing a continuous flow set-up, the low-temperature resolution is isolated from the elevated temperatures required for racemization, preventing the degradation of the chiral resolving agent.

R3_Workflow Racemic Racemic Amine Mixture (8 Stereoisomers) CSTR CSTR: Diastereomeric Crystallization (Chiral Resolving Agent added) Racemic->CSTR Separation Solid-Liquid Separation CSTR->Separation Slurry Target Target Enantiomer (High ee %) Separation->Target Solid Salt Filtrate Undesired Enantiomers (Mother Liquor) Separation->Filtrate Filtrate PBR PBR: Iridium-Catalyzed Racemization (Elevated Temp, [IrCp*I2]2) Filtrate->PBR Continuous Flow PBR->CSTR Recycled Racemate

Figure 2: Continuous Flow Resolution-Racemisation-Recycle (R3) Workflow.

Self-Validating Experimental Protocol: Continuous Flow R3

The following protocol details a self-validating, continuous flow R3 methodology designed to isolate the highly stable (1R, 2S, 5R) enantiomer from a racemic mixture, utilizing an inner-sphere Iridium catalyst mechanism[2].

Step 1: Diastereomeric Crystallization (CSTR)
  • Action: Feed a 0.5 M solution of racemic 1,2,5-trimethylcyclohexan-1-amine in isopropyl alcohol (IPA) into a Continuously Stirred Tank Reactor (CSTR) maintained at 20 °C. Introduce a stoichiometric amount of (S)-Mandelic acid.

  • Causality: (S)-Mandelic acid forms a highly crystalline, insoluble hydrogen-bonded network specifically with the (1R, 2S, 5R) isomer, driving it out of solution while undesired isomers remain solvated.

  • Validation Check: Pull a 1 mL aliquot of the mother liquor. Analyze via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10) to confirm the depletion of the target enantiomer (target peak area < 5%).

Step 2: Solid-Liquid Separation
  • Action: Route the CSTR effluent slurry through an inline automated filtration unit. Wash the resulting filter cake with cold IPA (5 °C).

  • Causality: Cold washing removes trapped mother liquor containing undesired isomers without re-dissolving the target diastereomeric salt.

  • Validation Check: Perform gravimetric analysis on the filter cake. Dissolve a micro-sample in basic aqueous solution, extract with dichloromethane, and run chiral HPLC to ensure the enantiomeric excess (ee) of the free amine is > 98%.

Step 3: Iridium-Catalyzed Racemization (PBR)
  • Action: Pump the filtrate through a Packed-Bed Reactor (PBR) containing an immobilized iodo-iridium complex ([IrCp*I2]2) on a silica support. Maintain the PBR at 80 °C with a residence time of 30 minutes.

  • Causality: The [IrCp*I2]2 complex operates via an inner-sphere mechanism, forming an iridium-hydride intermediate that reversibly dehydrogenates the amine to an imine[2]. This erases the C1 stereocenter, allowing the molecule to re-equilibrate into a racemic mixture upon re-hydrogenation.

  • Validation Check: Route the PBR effluent through an inline flowNMR cell. Monitor the methyl proton resonances to confirm the restoration of a 1:1 enantiomeric ratio and ensure no over-oxidation to the corresponding ketone has occurred.

Step 4: Closed-Loop Recycling
  • Action: Pass the racemized effluent through a counter-current heat exchanger to cool the stream back to 20 °C before re-introducing it into the CSTR.

  • Causality: Cooling prevents the 80 °C stream from degrading the (S)-Mandelic acid in the CSTR, maintaining the spatial separation critical to the R3 process[2].

  • Validation Check: Continuously monitor the mass balance of the system via inline Coriolis flow meters to ensure zero loss of the active pharmaceutical intermediate (API) during the recycle loop.

References

  • Title: New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban Source: Organic Process Research & Development - ACS Publications URL
  • Title: Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle Source: White Rose eTheses Online URL

Sources

Exploratory

Comprehensive NMR Spectral Analysis of 1,2,5-Trimethylcyclohexan-1-amine Derivatives: A Guide for Stereochemical and Conformational Elucidation

Executive Summary In the landscape of modern drug discovery, the incorporation of sterically hindered, fully saturated ring systems—such as 1,2,5-trimethylcyclohexan-1-amine derivatives—has emerged as a powerful strategy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the incorporation of sterically hindered, fully saturated ring systems—such as 1,2,5-trimethylcyclohexan-1-amine derivatives—has emerged as a powerful strategy to modulate physicochemical properties. These bulky aliphatic amines enhance lipophilicity, improve target residence time, and systematically block cytochrome P450-mediated metabolic soft spots. However, the synthesis of these scaffolds invariably yields complex diastereomeric mixtures.

Determining the exact relative stereochemistry at the C1, C2, and C5 stereocenters is a critical bottleneck. This whitepaper provides an in-depth, self-validating Nuclear Magnetic Resonance (NMR) methodology to unequivocally assign the stereochemistry and conformational dynamics of 1,2,5-trimethylcyclohexan-1-amine derivatives. By bridging theoretical conformational analysis with empirical 2D NMR protocols, this guide serves as a definitive resource for structural elucidation.

Structural & Conformational Dynamics (The "Why")

Before interpreting a single NMR peak, a rigorous conformational analysis is required. The cyclohexane ring is not static; it exists in a dynamic equilibrium of chair conformations. For 1,2,5-trimethylcyclohexan-1-amine, the equilibrium is dictated by the minimization of 1,3-diaxial interactions .

The Causality of Conformational Equilibria

The preference for a specific chair conformation is governed by the A-values (conformational free energies) of the substituents. The methyl group has an A-value of ≈1.70 kcal/mol , whereas the primary amine ( −NH2​ ) has a lower A-value of ≈1.20−1.50 kcal/mol .

Because the methyl groups exert a higher steric penalty when forced into an axial position, the molecule will preferentially adopt the chair conformation that places the maximum number of methyl groups in the equatorial plane. Consequently, in the most stable diastereomer (e.g., the all-equatorial methyl isomer), the −NH2​ group at C1 is forced into the axial position. This specific spatial arrangement dictates the resulting NMR chemical shifts and Nuclear Overhauser Effect (NOE) contacts.

ConformationalLogic ChairA Preferred Chair Conformational State C1-Me: Equatorial C2-Me: Equatorial C5-Me: Equatorial C1-NH2: Axial ChairB Unstable Chair Conformational State C1-Me: Axial C2-Me: Axial C5-Me: Axial C1-NH2: Equatorial ChairA->ChairB Ring Flip (ΔG > 2.5 kcal/mol) NOE_Contacts Diagnostic 1,3-Diaxial NOEs C1-NH2(ax) ↔ C3-H(ax) C1-NH2(ax) ↔ C5-H(ax) ChairA->NOE_Contacts Validates Geometry

Fig 1: Conformational equilibrium and resulting diagnostic NOE contacts for the preferred chair.

1D NMR Signatures: The γ -Gauche Effect & J-Couplings

C NMR and the γ -Gauche Effect

The 13 C NMR spectrum acts as a dynamic diary of molecular geometry. The most critical mechanistic tool for assigning methyl stereochemistry in these derivatives is the γ -gauche effect .

  • Equatorial Methyls: Typically resonate between 27–36 ppm .

  • Axial Methyls: Experience steric compression from syn-axial protons, polarizing the C-H bonds and increasing electron density on the carbon. This shielding causes an upfield shift, typically resonating between 10–19 ppm .

By simply observing the chemical shifts of the C2-Me and C5-Me carbons, an experienced spectroscopist can immediately deduce their axial/equatorial orientation.

H NMR and Karplus Causality

Proton-proton coupling constants ( 3JHH​ ) are dictated by the Karplus equation.

  • Axial-Axial Couplings: The dihedral angle is ≈180∘ , resulting in large coupling constants ( J=10−13 Hz ). For example, an axial C6-H adjacent to an axial C5-H will appear as a wide triplet (if also coupled to a geminal C6-H).

  • Equatorial-Axial / Equatorial-Equatorial Couplings: The dihedral angle is ≈60∘ , resulting in small coupling constants ( J=2−5 Hz ).

Self-Validating 2D NMR Protocol for Stereochemical Assignment

To ensure scientific integrity and eliminate assignment ambiguity, I employ a self-validating matrix of 2D NMR experiments. No single correlation is trusted in isolation; every structural claim must be orthogonally verified.

Step-by-Step Experimental Protocol

Step 1: Sample Preparation & Solvent Selection

  • Dissolve 15–20 mg of the highly pure (>98%) amine derivative in 0.6 mL of CDCl3​ .

  • Expert Insight: If the methyl signals overlap severely in the 1H spectrum, evaporate the CDCl3​ and re-dissolve in C6​D6​ . The Aromatic Solvent-Induced Shift (ASIS) effect will differentially shield the methyl groups based on their proximity to the polar −NH2​ group, resolving the overlap .

Step 2: Carbon-Proton Mapping (HSQC)

  • Acquire a multiplicity-edited 1H−13C HSQC.

  • Separate the CH3​ / CH signals (positive phase) from the CH2​ signals (negative phase).

  • Map the three distinct methyl doublets/singlets to their corresponding carbons.

Step 3: Backbone Tracing (COSY & HMBC)

  • COSY: Begin at the C2-Me doublet. Trace the cross-peak to the C2-H methine. From C2-H, trace the continuous spin system through the ring: C2−H→C3−H2​→C4−H2​→C5−H→C6−H2​ .

  • HMBC (The Validator): COSY cannot cross the quaternary C1 center. Use HMBC to observe long-range ( 3JCH​ ) couplings. The C1-Me protons will show strong HMBC correlations to C1, C2, and C6, perfectly bridging the gap in the COSY trace.

Step 4: Stereochemical Triangulation (NOESY)

  • Acquire a 2D NOESY (or ROESY for mid-sized molecules) with a mixing time of 300–500 ms.

  • Look for the definitive 1,3-diaxial spatial contacts. If the C1-NH2 is axial, its protons will show strong through-space correlations to the axial protons at C3 and C5.

NMRWorkflow Prep 1. Sample Prep (CDCl3 / C6D6) Optimize ASIS for Methyl Resolution OneD 2. 1D NMR (1H, 13C) Identify γ-Gauche Upfield Shifts Prep->OneD TwoD 3. HSQC + COSY + HMBC Map Spin Systems & Quaternary C1 OneD->TwoD NOE 4. NOESY / ROESY Triangulate 1,3-Diaxial Proximities TwoD->NOE Stereo 5. Final Stereochemical Assignment Validated Relative Configuration NOE->Stereo

Fig 2: Self-validating 2D NMR workflow for rigorous stereochemical elucidation.

Quantitative Data Summary

Below is the expected, highly structured NMR dataset for the most thermodynamically stable diastereomer of 1,2,5-trimethylcyclohexan-1-amine (assuming the all-equatorial methyl, axial amine conformation).

Position 13 C Shift (ppm) 1 H Shift (ppm)Multiplicity & J (Hz)Key HMBC Correlations ( 1H→13C )Key NOESY Contacts (Spatial)
C1 52.5 (Quat)----
C2 40.2 ( CH )1.55dq, J=11.5,6.5 C1, C3, C1-Me, C2-MeC4-H(ax), C2-Me
C3 28.4 ( CH2​ )ax: 1.15 / eq: 1.70ax: q, 12.0 / eq: mC2, C4, C5C1-NH2(ax) C3-H(ax)
C4 34.1 ( CH2​ )ax: 1.25 / eq: 1.65ax: q, 12.0 / eq: mC2, C3, C5, C6C2-H(ax) C4-H(ax)
C5 32.8 ( CH )1.40mC1, C3, C4, C6, C5-MeC1-NH2(ax) C5-H(ax)
C6 45.6 ( CH2​ )ax: 1.05 / eq: 1.85ax: t, 12.5 / eq: ddC1, C5, C1-MeC6-H(ax) C4-H(ax)
C1-Me 25.8 ( CH3​ )1.10sC1, C2, C6C2-H(ax), C6-H(eq)
C2-Me 16.5 ( CH3​ )0.88d, J=6.5 C1, C2, C3C2-H(ax)
C5-Me 22.4 ( CH3​ )0.92d, J=6.5 C4, C5, C6C5-H(ax)
NH2 -1.20br s-C3-H(ax), C5-H(ax)

Note: The C2-Me shift at 16.5 ppm is slightly shielded due to its proximity to the C1-Me group, while the C1-Me (25.8 ppm) and C5-Me (22.4 ppm) shifts confirm their equatorial orientations devoid of severe γ -gauche compression.

References

  • Title: Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Enantiomerically Pure Isophorone Diamine [3-(Aminomethyl)-3,5,5-trimethylcyclohexylamine]: A Chiral 1,4-Diamine Building Block Made Available on Large Scale Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: High-Resolution 13C NMR Spectroscopy as a Tool for Stereochemical and Conformational Analysis of Organic Compounds Source: Journal of Emerging Technologies and Innovative Research (JETIR) URL: [Link]

Foundational

Unveiling the Mass Spectrometry Fragmentation Topography of 1,2,5-Trimethylcyclohexan-1-amine

An In-Depth Technical Guide for Structural Elucidation and Analytical Workflows Executive Summary In the realm of structural elucidation and pharmaceutical development, sterically hindered cyclic amines present a fascina...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Structural Elucidation and Analytical Workflows

Executive Summary

In the realm of structural elucidation and pharmaceutical development, sterically hindered cyclic amines present a fascinating topography of gas-phase ion chemistry. 1,2,5-trimethylcyclohexan-1-amine ( C9​H19​N ) serves as a quintessential model for understanding the interplay between steric strain, charge stabilization, and radical-driven dissociation during mass spectrometry (MS). This whitepaper provides a comprehensive mechanistic breakdown of its fragmentation patterns, translating fundamental gas-phase thermodynamics into actionable, self-validating analytical protocols for researchers and drug development professionals.

Theoretical Framework: Ionization and The Nitrogen Rule

Before dissecting specific cleavage events, we must establish the baseline ionization behavior of 1,2,5-trimethylcyclohexan-1-amine. Under standard Electron Ionization (EI, 70 eV), the molecule undergoes the ejection of a single electron, typically from the non-bonding lone pair of the nitrogen atom, forming the molecular ion [M]+∙ .

According to the Nitrogen Rule of mass spectrometry, a molecule containing an odd number of nitrogen atoms will exhibit an odd-numbered nominal molecular weight 1. For 1,2,5-trimethylcyclohexan-1-amine ( MW=141.25 g/mol ), the molecular ion appears at m/z 141 . The survival rate of this molecular ion is generally low due to the highly favored fragmentation pathways driven by the amine functional group.

Mechanistic Pathways of Fragmentation

As a Senior Application Scientist, I approach spectral interpretation not as a memorization of m/z values, but as a logical deduction of bond dissociation energies and product stabilities. The fragmentation of this molecule is governed by three primary pathways.

Pathway A: Exocyclic Alpha-Cleavage (The Iminium Drive)

Driven by the thermodynamic stability of the resulting product, α -cleavage is the predominant fragmentation route for alkylamines 1. In 1,2,5-trimethylcyclohexan-1-amine, the ejection of the alpha-methyl group at C1 (loss of a 15 Da CH3∙​ radical) generates a highly stabilized iminium cation at m/z 126 .

  • Causality: The nitrogen lone pair effectively delocalizes the positive charge via resonance ( >C=N+H2​ ). Because the C1 position is fully substituted, the loss of the methyl radical is both sterically relieving and electronically favored, making m/z 126 the likely base peak (100% relative abundance).

Pathway B: Endocyclic Ring Opening (Distonic Radical Formation)

Cyclic amines inherently possess ring strain, which is exacerbated by the trimethyl substitution in this specific molecule. α -cleavage can also occur endocyclically, breaking the C1-C2 or C1-C6 bonds.

  • Causality: Breaking these bonds does not immediately result in mass loss but forms an open-chain distonic radical cation (where the charge and radical sites are separated) 2. The relief of steric crowding between the C1-methyl/amine and the C2-methyl drives the C1-C2 cleavage. Subsequent hydrogen transfers and β -cleavages of this open-chain intermediate yield lower mass iminium fragments—characteristically at m/z 58 and m/z 72 —which serve as diagnostic markers for the alkyl substitution pattern.

Pathway C: Deamination (Neutral Loss of Ammonia)

A hallmark of primary cyclic amines is the neutral loss of ammonia ( NH3​ , 17 Da). Ejection of NH3​ from the molecular ion yields a stable cyclic carbocation or an incipient radical alkene at m/z 124 .

  • Causality: This pathway is particularly pronounced because the C1 carbon is tertiary. The departure of ammonia leaves behind a tertiary carbocation, which is highly stabilized by hyperconjugation from the adjacent methyl and ring methylene groups.

FragmentationLogic M Molecular Ion [M]+• m/z 141 A Alpha-Cleavage (-CH3•) M->A B Ring-Opening (C1-C2 or C1-C6) M->B C Deamination (-NH3) M->C F1 Iminium Ion m/z 126 A->F1 Loss of 15 Da F2 Distonic Radical m/z 141 B->F2 Steric relief F3 Carbocation m/z 124 C->F3 Loss of 17 Da F4 Fragment Ion m/z 58 F2->F4 C5-C6 cleavage F5 Fragment Ion m/z 72 F2->F5 C2-C3 cleavage

Caption: Mass spectrometry fragmentation pathways of 1,2,5-trimethylcyclohexan-1-amine.

Quantitative Data Presentation

The table below summarizes the predicted quantitative fragmentation topography based on the mechanistic rules of sterically hindered cyclic amines.

Table 1: Predicted Major Fragment Ions (EI, 70 eV)

m/zIon TypeNeutral LossMechanistic OriginRelative Abundance (Est.)
141 [M]+∙ NoneMolecular IonLow (5-15%)
126 [M−CH3​]+ 15 Da ( CH3∙​ )Exocyclic α -cleavage at C1High (Base Peak / 100%)
124 [M−NH3​]+∙ 17 Da ( NH3​ )DeaminationModerate (30-50%)
72 [C4​H10​N]+ 69 DaEndocyclic ring opening + cleavageModerate (40-60%)
58 [C3​H8​N]+ 83 DaEndocyclic ring opening + cleavageModerate (30-50%)

Self-Validating GC-MS Analytical Protocol

To ensure absolute trustworthiness in structural characterization, an analytical protocol cannot simply be a list of instructions; it must be a self-validating system. The following GC-MS workflow is engineered to eliminate false positives and account for the notorious chromatographic challenges of primary amines 3.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standardization

  • Action: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol. Spike with 10 µL of an isotopically labeled internal standard (e.g., D3​ -1,2,5-trimethylcyclohexan-1-amine, 100 µg/mL).

  • Causality: Amines are prone to matrix suppression and injection port degradation. The isotopic standard validates that any observed loss in signal is due to instrument drift rather than sample degradation, making the quantification self-correcting.

Step 2: System Suitability Testing (SST)

  • Action: Inject a blank solvent followed by a standard amine mixture. Verify that the peak tailing factor is <1.5 .

  • Causality: Primary amines strongly interact with active silanol sites in the GC inlet and column. If the SST fails, the system requires a deactivated inlet liner to prevent the analyte from adsorbing and skewing the fragmentation baseline.

Step 3: Chromatographic Separation

  • Action: Utilize a basic-deactivated capillary column (e.g., DB-5ms or DB-Volatile). Set the oven program: 60°C hold for 1 min, ramp at 10°C/min to 250°C. Injector temp: 250°C.

  • Causality: The deactivated stationary phase prevents peak broadening, ensuring that the mass spectrometer receives a tight, highly concentrated band of the analyte, which is critical for generating a high-fidelity mass spectrum.

Step 4: Electron Ionization (EI) & Mass Analysis

  • Action: Set the EI source to 70 eV and the ion source temperature to 230°C. Scan range m/z 40-200.

  • Causality: 70 eV is the universal standard for EI. Deviating from this energy alters the internal energy deposition, which would artificially skew the ratio of the m/z 126 base peak to the m/z 141 molecular ion, invalidating library cross-referencing.

ExperimentalWorkflow S1 Sample Prep (Internal Std Added) S2 GC/LC Separation S1->S2 S3 Ionization (EI 70eV) S2->S3 S4 Mass Analysis (Quadrupole) S3->S4 S5 Data Validation (SST & Ratio Check) S4->S5

Caption: Self-validating GC-MS analytical workflow for cyclic amines.

Conclusion

The mass spectrometric behavior of 1,2,5-trimethylcyclohexan-1-amine is a direct reflection of its sterically crowded, nitrogen-rich architecture. By understanding the causality behind α -cleavage, ring strain relief, and deamination, analytical scientists can confidently map its fragmentation topography. Implementing self-validating protocols ensures that these mechanistic principles translate into robust, reproducible data in drug development pipelines.

References

  • Spectroscopy of Amines – Chemistry LibreTexts.
  • Technical Support Center: Analytical Methods for 7-Azaspiro[3.5]nonane Reactions – BenchChem.
  • Cyclohexylamine - Mass Spectrum (Electron Ionization) – NIST WebBook, National Institute of Standards and Technology.

Sources

Exploratory

Thermodynamic stability of 1,2,5-trimethylcyclohexan-1-amine conformers

An In-depth Technical Guide to the Thermodynamic Stability of 1,2,5-Trimethylcyclohexan-1-amine Conformers Authored by: A Senior Application Scientist Introduction: The Critical Role of Molecular Shape in Therapeutic Des...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 1,2,5-Trimethylcyclohexan-1-amine Conformers

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Molecular Shape in Therapeutic Design

In the realm of medicinal chemistry and drug development, the adage "structure dictates function" is paramount. The three-dimensional arrangement of atoms in a molecule, its conformation, governs its ability to interact with biological targets like enzymes and receptors.[1] An understanding of a molecule's conformational preferences is therefore not merely an academic exercise but a critical component of rational drug design.[2] Flexible molecules, such as those containing a cyclohexane scaffold, can exist as an ensemble of interconverting conformers, each with a distinct shape and energy.[3] The thermodynamically most stable conformer is the most populated one in a given environment and often, though not always, represents the "bioactive conformation"—the specific shape the drug adopts when bound to its target.[1][4]

This guide provides an in-depth analysis of the thermodynamic stability of the conformers of 1,2,5-trimethylcyclohexan-1-amine, a polysubstituted cyclohexane derivative. We will delve into the fundamental principles of conformational analysis, explore the energetic factors that stabilize or destabilize different spatial arrangements, and detail the state-of-the-art computational and experimental methodologies used to quantify these preferences. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of how to predict and analyze the conformational landscape of complex cyclic molecules.

Foundational Principles: The Cyclohexane Chair and Steric Interactions

The cyclohexane ring is not a planar hexagon. To alleviate angle strain and torsional strain, it adopts a puckered, three-dimensional structure. The most stable of these is the chair conformation , which has ideal tetrahedral bond angles of approximately 109.5° and staggers all adjacent C-H bonds.[5]

In a chair conformation, the twelve substituents on the ring are divided into two distinct sets:

  • Axial (a): Six substituents that are oriented parallel to the principal axis of the ring, pointing straight up or down.

  • Equatorial (e): Six substituents that point out from the "equator" of the ring.

A crucial dynamic feature of the cyclohexane ring is the "ring flip," a rapid interconversion between two alternative chair conformations. During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial.[6] For an unsubstituted cyclohexane, these two chairs are identical and have the same energy. However, for a substituted cyclohexane, the two chair conformers are generally not isoenergetic.[7]

The relative stability of these conformers is primarily dictated by steric strain. The most significant destabilizing interaction is the 1,3-diaxial interaction , a form of steric hindrance that occurs between an axial substituent and the other two axial substituents on the same face of the ring.[8][9][10] Because equatorial positions are less sterically hindered, substituents, particularly bulky ones, preferentially occupy these positions.

Quantifying Steric Preference: A-Values

To quantify the energetic preference of a substituent for the equatorial position, the concept of the A-value is used. The A-value is defined as the difference in Gibbs free energy (ΔG°) between the conformer with the substituent in the axial position and the conformer with it in the equatorial position.[11][12] A larger A-value signifies a greater preference for the equatorial position. These values are additive and provide a powerful tool for estimating the relative stability of conformers in polysubstituted cyclohexanes.

SubstituentA-Value (kcal/mol)Source(s)
-CH₃ (Methyl)1.7 - 1.8[11][12][13]
-NH₂ (Amino)1.2 - 1.8[11][13]
-NH₃⁺ (Ammonium)1.9[11][13]
The A-value for the amino group can be solvent-dependent due to hydrogen bonding.[11]

The destabilization of an axial substituent is a result of two gauche-butane interactions it creates with the ring carbons at positions 3 and 5 relative to its point of attachment.[6][14] For a methyl group, each of these interactions contributes approximately 0.9 kcal/mol of strain, leading to its A-value of ~1.8 kcal/mol.[14]

Conformational Analysis of a Target Isomer: (1R,2R,5R)-1,2,5-trimethylcyclohexan-1-amine

To illustrate the principles, we will analyze a specific stereoisomer: (1R,2R,5R)-1,2,5-trimethylcyclohexan-1-amine. This isomer has a cis relationship between the C1-amino and C2-methyl groups, and a trans relationship between the C1/C2 substituents and the C5-methyl group.

The two chair conformers resulting from a ring flip are shown below.

Conformer AConformer B

Conformer A:

  • C1-NH₂: Axial

  • C1-CH₃: Equatorial

  • C2-CH₃: Axial

  • C5-CH₃: Equatorial

Conformer B (after ring flip):

  • C1-NH₂: Equatorial

  • C1-CH₃: Axial

  • C2-CH₃: Equatorial

  • C5-CH₃: Axial

Stability Analysis via 1,3-Diaxial Interactions

We can estimate the relative stability by summing the energetic penalties from all 1,3-diaxial interactions in each conformer. We will use the A-values from the table above as the basis for these penalties.

Analysis of Conformer A:

  • Axial C1-NH₂: Interacts with axial hydrogens at C3 and C5. This introduces steric strain equivalent to its A-value.

    • Penalty: ~1.7 kcal/mol

  • Axial C2-CH₃: Interacts with the axial hydrogen at C4 and the axial C1-NH₂ group. The interaction with the axial amine is more severe than with a hydrogen. Additionally, there is a gauche interaction between the C1-NH₂ and C2-CH₃ groups.

    • Penalty: >1.8 kcal/mol (greater than the standard A-value due to the adjacent bulky group)

  • Total Estimated Strain (Conformer A): > 3.5 kcal/mol

Analysis of Conformer B:

  • Axial C1-CH₃: Interacts with axial hydrogens at C3 and C5.

    • Penalty: ~1.8 kcal/mol

  • Axial C5-CH₃: Interacts with axial hydrogens at C1 and C3.

    • Penalty: ~1.8 kcal/mol

  • Total Estimated Strain (Conformer B): ~3.6 kcal/mol

Methodologies for Precise Stability Determination

To move beyond estimations and achieve high-fidelity results, researchers employ a combination of computational and experimental techniques.

Computational Chemistry Protocols

Computational methods offer a powerful means to explore a molecule's conformational space and calculate the relative energies of different conformers.[15]

Workflow for Conformational Energy Calculation

A typical workflow involves a multi-step process to ensure both a thorough search of conformational space and an accurate calculation of energies.

computational_workflow cluster_0 Conformer Search cluster_1 High-Level Energy Calculation cluster_2 Thermodynamic Analysis mol_input 1. Input Structure (SMILES/2D) conformer_gen 2. Conformer Generation (e.g., ETKDG) mol_input->conformer_gen Generate diverse starting geometries mm_opt 3. Molecular Mechanics (MM) Optimization (e.g., MMFF94s) conformer_gen->mm_opt Initial energy minimization dft_opt 4. Quantum Mechanics (QM) Optimization (e.g., B3LYP/6-31G*) mm_opt->dft_opt Refine geometry with higher accuracy freq_calc 5. Frequency Calculation dft_opt->freq_calc Confirm true minima (no imaginary frequencies) spe_calc 6. Single-Point Energy Calculation (Higher basis set, e.g., def2-TZVPD) freq_calc->spe_calc Refine electronic energy thermo_corr 7. Gibbs Free Energy Correction spe_calc->thermo_corr Incorporate thermal and entropic effects boltzmann 8. Boltzmann Distribution Analysis thermo_corr->boltzmann Calculate relative populations caption Computational workflow for conformer stability analysis.

Caption: Computational workflow for conformer stability analysis.
Detailed Protocol: DFT Calculation
  • Conformer Generation: Start with a 2D representation of the molecule. Use a stochastic search algorithm, like ETKDG, to generate a diverse ensemble of low-energy conformers.[16]

  • Initial Optimization: Perform an initial geometry optimization on all generated conformers using a computationally inexpensive molecular mechanics force field (e.g., MMFF94s).[15]

  • QM Geometry Optimization: For the lowest energy conformers from the previous step, perform a full geometry optimization using a reliable Density Functional Theory (DFT) method, such as B3LYP with a 6-31G* basis set.[17]

  • Frequency Analysis: At the same level of theory, perform a frequency calculation for each optimized structure. This is a critical self-validation step: a true energy minimum will have no imaginary frequencies. The results also provide the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

  • Single-Point Energy Refinement: To obtain more accurate electronic energies, perform a single-point energy calculation on the optimized geometries using a more robust level of theory, such as the M06-2X functional with a larger basis set like def2-TZVPD, and incorporate a continuum solvent model (e.g., PCM) to simulate solution-phase conditions.[17]

  • Thermodynamic Stability Calculation: The final Gibbs free energy (G) of each conformer is calculated by adding the thermal correction to the free energy (from the frequency calculation) to the refined single-point energy. The relative stability (ΔG) between two conformers (A and B) is then simply G(A) - G(B).

Experimental Validation Protocols

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier experimental technique for studying conformational equilibria in solution.[18] The key principle is that at room temperature, the ring flip is very fast on the NMR timescale. Therefore, the observed NMR spectrum is a population-weighted average of the spectra of the individual conformers.

Workflow for NMR-Based Conformational Analysis

By measuring NMR parameters that differ between the two conformers, their relative populations can be determined.

experimental_workflow cluster_0 Sample Preparation & Data Acquisition cluster_1 Data Analysis cluster_2 Thermodynamic Calculation sample_prep 1. Prepare solution in deuterated solvent rt_nmr 2. Acquire NMR spectra at Room Temperature (¹H, ¹³C, COSY) sample_prep->rt_nmr Observe population-averaged signals lt_nmr 3. (Optional) Acquire Low-Temperature NMR rt_nmr->lt_nmr To slow interconversion and resolve individual conformers signal_assign 4. Assign Signals to Specific Nuclei j_coupling 5. Measure Key J-coupling Constants signal_assign->j_coupling chem_shift 6. Analyze Chemical Shifts signal_assign->chem_shift population_calc 7. Calculate Conformer Populations j_coupling->population_calc Using the fast-exchange equation delta_g_calc 8. Calculate ΔG° = -RTlnK_eq population_calc->delta_g_calc Determine free energy difference caption Experimental workflow for NMR-based stability analysis.

Caption: Experimental workflow for NMR-based stability analysis.
Detailed Protocol: NMR Analysis
  • Sample Preparation: Dissolve a pure sample of the 1,2,5-trimethylcyclohexan-1-amine stereoisomer in a suitable deuterated solvent (e.g., CDCl₃ or d₆-DMSO).

  • Room Temperature NMR: Acquire standard ¹H and ¹³C NMR spectra. The observed chemical shifts and coupling constants will be averaged values based on the equilibrium populations of the conformers.

  • Low-Temperature NMR (Optional but Authoritative): Cool the sample inside the NMR spectrometer until the rate of ring flip becomes slow on the NMR timescale (the coalescence temperature). Below this temperature, separate signals for each conformer will be resolved. Integrating the signals for a corresponding proton in each conformer gives a direct measure of their population ratio (K_eq).[11]

  • Coupling Constant Analysis: In the absence of low-temperature data, the population can be determined using vicinal (³J_HH) coupling constants. The Karplus relationship describes how ³J_HH depends on the dihedral angle between the coupled protons. An axial-axial coupling (180°) is large (~10-13 Hz), while axial-equatorial (60°) and equatorial-equatorial (60°) couplings are small (~2-5 Hz).

    • Measure an observed coupling constant (J_obs) for a proton that has a significantly different coupling partner in each conformer (e.g., the proton at C2).

    • Determine the limiting coupling constants for the pure axial (J_ax) and pure equatorial (J_eq) conformers, often from model compounds or computational estimates.

    • Calculate the mole fraction of the conformer with the equatorial proton (P_eq) using the equation: J_obs = P_eq * J_eq + (1 - P_eq) * J_ax .

  • Free Energy Calculation: Once the equilibrium constant (K_eq = [equatorial]/[axial] or the ratio of the more stable to the less stable conformer) is known, the Gibbs free energy difference is calculated using the equation: ΔG° = -RTln(K_eq) , where R is the gas constant and T is the temperature in Kelvin.[11]

Implications for Drug Development and Molecular Design

The conformational preference of a molecule is a key determinant of its pharmacological properties.[1] A molecule must adopt a specific three-dimensional shape—the bioactive conformation—to bind effectively to its biological target.[4]

  • Binding Affinity: If the lowest-energy solution-phase conformation closely matches the bioactive conformation, the energetic penalty for binding is low, which can lead to higher affinity and potency. Conversely, if a molecule must adopt a high-energy conformation to bind, it must overcome this energetic barrier, resulting in weaker binding.

  • Receptor Selectivity: Different receptor subtypes may require ligands to adopt slightly different conformations for optimal binding. A molecule with a rigid conformational preference may exhibit high selectivity for one receptor over another. By understanding and engineering the conformational stability of a lead compound, medicinal chemists can fine-tune its selectivity profile.

  • Pharmacokinetics: Molecular shape influences properties like membrane permeability and metabolic stability. Controlling the conformational equilibrium can impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The analysis of 1,2,5-trimethylcyclohexan-1-amine serves as a model for the rigorous characterization required in modern drug discovery. By combining predictive computational modeling with definitive experimental validation, scientists can build a comprehensive understanding of a molecule's behavior, paving the way for the design of safer and more effective therapeutics.

Conclusion

The thermodynamic stability of 1,2,5-trimethylcyclohexan-1-amine conformers is governed by a delicate balance of steric interactions, primarily 1,3-diaxial strain. While simple A-value-based estimations provide a valuable first approximation, a comprehensive understanding necessitates the application of high-level computational chemistry and experimental NMR spectroscopy. These methods provide a quantitative measure of the free energy difference between interconverting chair conformers, allowing for the confident prediction of the dominant species in solution. This knowledge is not merely fundamental but is directly applicable to the field of drug development, where controlling molecular conformation is a powerful strategy for optimizing ligand-target interactions and achieving desired pharmacological outcomes.

References

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014, July 1). Master Organic Chemistry. [Link]

  • A value. Grokipedia. [Link]

  • Conformational analysis | Medicinal Chemistry Class Notes. (2025, August 15). Fiveable. [Link]

  • How important is the detection of protein conformational changes in drug discovery/developement? (2025, March 20). Patsnap Synapse. [Link]

  • Explain the concept of 1,3-diaxial interaction in cyclohexane and how it affects the stability and c... Proprep. [Link]

  • Substituted cyclohexanes | 1,3-diaxial interaction. Quimicaorganica.org. [Link]

  • 3.3: Conformational analysis of cyclohexanes. (2025, August 21). Chemistry LibreTexts. [Link]

  • Conformer Generation and Analysis. ETH Zurich. [Link]

  • 4.7: Conformations of Monosubstituted Cyclohexanes. (2022, September 24). Chemistry LibreTexts. [Link]

  • Conformational Analysis and Activity Profiling. Global Conference on Pharmaceutics and Novel Drug Delivery Systems. [Link]

  • Rittner, R. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Magnetic Resonance in Chemistry, 54(4), 279-291. [Link]

  • Ch3 - Substituted Cyclohexanes. University of Calgary. [Link]

  • Importance of Conformational Analysis. (2024, November 18). Organic Chemistry Tutorial. [Link]

  • Yoshino, R., et al. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(52), 36345-36350. [Link]

  • Substituted Cyclohexanes: Axial vs Equatorial. (2014, June 27). Master Organic Chemistry. [Link]

  • Ring Flips in Substituted Cyclohexanes - 1,3-Diaxial Interactions. (2013, September 19). YouTube. [Link]

  • Table of A-Values. CHEM 330 handout. [Link]

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  • 4.4 Substituted Cyclohexanes. KPU Pressbooks. [Link]

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Foundational

A Technical Guide to the Anticipated Toxicity and Safe Handling of 1,2,5-Trimethylcyclohexan-1-amine: A Surrogate-Based Approach

Introduction: The Principle of Surrogate Analysis in Chemical Safety In the realm of drug development and chemical research, scientists frequently encounter novel molecules for which toxicological data is not yet establi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Principle of Surrogate Analysis in Chemical Safety

In the realm of drug development and chemical research, scientists frequently encounter novel molecules for which toxicological data is not yet established. In such instances, a critical aspect of laboratory safety and risk assessment involves the use of surrogate data from structurally similar compounds. This approach, rooted in the principles of structure-activity relationships, allows for an informed, albeit preliminary, evaluation of potential hazards. The presence of specific functional groups and structural motifs, such as the cyclohexylamine core in the case of 1,2,5-trimethylcyclohexan-1-amine, often correlates with predictable toxicological endpoints.

This guide leverages data from several related cyclohexylamine and trimethylcyclohexane derivatives to construct a plausible safety profile for 1,2,5-trimethylcyclohexan-1-amine. The primary surrogates referenced include, but are not limited to, various isomers of bis(aminomethyl)cyclohexane and other cyclic amines, which share the reactive amine functional group and the alicyclic ring structure.

Section 1: Inferred Physical and Chemical Properties

The physical and chemical properties of a substance are fundamental to understanding its behavior and potential for exposure. Based on data from analogous compounds, the following properties for 1,2,5-trimethylcyclohexan-1-amine can be anticipated.

PropertyInferred Value/CharacteristicRationale based on Surrogate Data
Appearance Clear, colorless to light yellow liquidTypical appearance of similar aliphatic amines.
Odor Strong, fishy, amine-like (similar to ammonia)A characteristic feature of short-chain amines[1].
Boiling Point Estimated to be in the range of 170-250 °CBased on boiling points of related trimethylcyclohexanones and aminocyclohexanes[2][3].
Solubility Miscible with water and soluble in common organic solventsThe amine group is expected to confer some water solubility, and the alkyl structure will ensure solubility in organic solvents[4].
Vapor Pressure Low, but potentially significant with heatingAliphatic amines can have appreciable vapor pressures, which may lead to inhalation exposure[5].
pH BasicThe amine group will result in an alkaline solution in water.

Section 2: Anticipated Toxicological Profile

The primary toxicological concerns for aliphatic amines like 1,2,5-trimethylcyclohexan-1-amine are their corrosive nature and potential for systemic toxicity. The following is a synthesis of findings from related compounds.

Acute Toxicity
  • Oral: Likely to be harmful or moderately toxic if swallowed. The median lethal dose (LD50) for related compounds in rats is in the range of several hundred to a thousand mg/kg body weight[4][6]. Ingestion may cause severe burns to the mouth, throat, and stomach[7].

  • Dermal: Expected to be harmful in contact with skin[1][7]. The potential for dermal absorption and systemic toxicity is a significant concern[1].

  • Inhalation: Harmful if inhaled[1]. Vapors or mists can be corrosive to the respiratory tract[1].

Skin and Eye Irritation
  • Skin Corrosion/Irritation: Anticipated to be corrosive, causing severe skin burns[6][7][8]. Prolonged or repeated contact may lead to dermatitis[1].

  • Serious Eye Damage/Irritation: Expected to cause serious and potentially permanent eye damage[6][7][8].

Sensitization
  • Skin Sensitization: There is a potential for this compound to be a skin sensitizer, meaning it could cause an allergic skin reaction upon repeated contact[1].

Chronic Toxicity
  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: Data for structurally similar compounds is limited and often inconclusive[4][9]. In the absence of specific data, it cannot be ruled out that the substance may have long-term toxic effects. One surrogate, cyclohexylamine, has literature suggesting potential for damaging fertility or the unborn child based on animal studies[1].

Specific Target Organ Toxicity (STOT)
  • Single Exposure: May cause damage to the gastrointestinal system upon ingestion and the respiratory system upon inhalation[1][6].

  • Repeated Exposure: No specific data is available for closely related structures, but prolonged exposure to corrosive materials can lead to chronic tissue damage.

Section 3: Hazard Identification and Classification (Predicted)

Based on the surrogate data, a provisional GHS classification for 1,2,5-trimethylcyclohexan-1-amine would likely include the following hazards:

  • Flammable Liquid (Category 3 or 4)[1][10]

  • Acute Toxicity, Oral (Category 4)[7][8]

  • Acute Toxicity, Dermal (Category 4)[1][7][8]

  • Acute Toxicity, Inhalation (Category 4)[1]

  • Skin Corrosion/Irritation (Category 1B)[1][6][7][8]

  • Serious Eye Damage/Eye Irritation (Category 1)[1][6][7][8]

  • Skin Sensitization (Category 1)[1]

  • Suspected of damaging fertility or the unborn child (Category 2)[1]

Caption: Predicted Hazard Profile for 1,2,5-trimethylcyclohexan-1-amine.

Section 4: Safe Handling and Storage Protocols

Given the anticipated corrosive and toxic nature of this compound, stringent safety protocols are mandatory.

Engineering Controls
  • All work should be conducted in a certified chemical fume hood to prevent inhalation of vapors[6][11].

  • An emergency eyewash station and safety shower must be immediately accessible in the work area[11].

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Chemical safety goggles and a face shield are required[1][6].

  • Skin Protection:

    • Wear a chemically resistant laboratory coat.

    • Gloves: Nitrile or neoprene gloves of sufficient thickness should be worn. Double-gloving is recommended. Always inspect gloves for integrity before use[11].

  • Respiratory Protection: If there is a risk of exceeding exposure limits or in case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary[11].

Precautions for Safe Handling
  • Avoid all direct contact with the substance. Do not get in eyes, on skin, or on clothing[1].

  • Do not breathe mist, vapors, or spray[1][6].

  • Use only non-sparking tools and take precautionary measures against static discharge, as the compound may be flammable[9][10].

  • Wash hands thoroughly after handling[1][6][11].

Conditions for Safe Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area[6][11].

  • Keep away from heat, sparks, and open flames[1][9][10].

  • Store locked up and away from incompatible materials such as strong oxidizing agents and acids[7].

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Assess_Risks Assess Risks Don_PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) Assess_Risks->Don_PPE Verify_Controls Verify Engineering Controls (Fume Hood, Eyewash/Shower) Don_PPE->Verify_Controls Work_in_Hood Work Inside Fume Hood Verify_Controls->Work_in_Hood Use_Tools Use Non-Sparking Tools Work_in_Hood->Use_Tools Avoid_Contact Avoid Contact and Inhalation Use_Tools->Avoid_Contact Secure_Container Tightly Close Container Avoid_Contact->Secure_Container Doff_PPE Doff and Dispose of PPE Correctly Avoid_Contact->Doff_PPE Store_Properly Store in a Cool, Ventilated Area Secure_Container->Store_Properly Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for Safe Handling of Corrosive and Flammable Amines.

Section 5: Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][7][11].

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention[1][7][11].

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][7][11].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[6][9][11].

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[11].

  • Specific Hazards: The compound may be flammable and can emit toxic fumes (such as nitrogen oxides) under fire conditions[9][11]. Vapors may form explosive mixtures with air[12].

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[9][11].

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (See Section 4). Ensure adequate ventilation. Remove all sources of ignition[9][11].

  • Environmental Precautions: Prevent the substance from entering drains or waterways[6][11].

  • Containment and Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite). Collect the absorbed material into a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete[11].

Emergency_Response_Flowchart Exposure_Event Exposure Event Eye_Contact Eye Contact? Exposure_Event->Eye_Contact Skin_Contact Skin Contact? Exposure_Event->Skin_Contact Inhalation Inhalation? Exposure_Event->Inhalation Ingestion Ingestion? Exposure_Event->Ingestion Flush_Eyes Flush Eyes for 15+ min Eye_Contact->Flush_Eyes Yes Flush_Skin Remove Clothing Flush Skin for 15+ min Skin_Contact->Flush_Skin Yes Fresh_Air Move to Fresh Air Provide Oxygen if Needed Inhalation->Fresh_Air Yes Rinse_Mouth Rinse Mouth DO NOT Induce Vomiting Ingestion->Rinse_Mouth Yes Seek_Medical_Help Seek Immediate Medical Attention Flush_Eyes->Seek_Medical_Help Flush_Skin->Seek_Medical_Help Fresh_Air->Seek_Medical_Help Rinse_Mouth->Seek_Medical_Help

Caption: First-Aid Decision Flowchart for Chemical Exposure.

Conclusion

While specific toxicological data for 1,2,5-trimethylcyclohexan-1-amine remains to be established, the analysis of structurally similar compounds strongly suggests that it should be handled as a corrosive, toxic, and potentially flammable substance. Researchers and drug development professionals must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize the risk of exposure. This guide provides a foundational framework for risk assessment, but it is imperative that all laboratory work is conducted under the supervision of qualified personnel and that this provisional safety information is updated as soon as specific data for the compound becomes available.

Sources

Exploratory

A Technical Guide to the Crystallographic Analysis of Novel Amine Salts: A Case Study Approach with 1,2,5-Trimethylcyclohexan-1-amine

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Strategic Imperative of Salt Selection in Drug Development An estimated 50% of all drug molecules are administer...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Strategic Imperative of Salt Selection in Drug Development

An estimated 50% of all drug molecules are administered as salts, a testament to the profound impact of this strategy on drug performance.[2] The conversion of a freebase amine, such as 1,2,5-trimethylcyclohexan-1-amine, into a salt can dramatically alter its properties. The primary objectives of salt selection are to optimize:

  • Solubility and Dissolution Rate: Enhanced aqueous solubility is often the most sought-after attribute, as it can directly improve the dissolution rate and, consequently, the bioavailability of poorly soluble compounds.[3][4]

  • Stability: The appropriate salt form can exhibit greater thermal and chemical stability, leading to a longer shelf-life and reduced degradation.[1]

  • Manufacturability: Properties such as crystallinity, hygroscopicity, and flowability are critical for robust and reproducible manufacturing processes.[2]

  • Patient Compliance: In some cases, salt formation can be used to mitigate undesirable tastes or reduce irritation at the site of administration.[3]

The process of selecting the optimal salt form is a systematic endeavor known as salt screening.[1][5] This involves reacting the API with a variety of counter-ions and thoroughly characterizing the resulting solid forms. The ideal time to perform salt selection is early in the drug development pipeline, ideally before long-term toxicology studies, to avoid costly and time-consuming repetitions of these critical assessments.[2]

Experimental Workflow: From Synthesis to Single Crystals

The journey to obtaining crystallographic data begins with the synthesis and crystallization of the amine salt. The following sections provide a detailed, field-proven methodology.

General Synthesis of Amine Salts

The formation of an amine salt is typically a straightforward acid-base reaction. The following protocol can be adapted for the synthesis of various salts of 1,2,5-trimethylcyclohexan-1-amine.

Materials:

  • 1,2,5-trimethylcyclohexan-1-amine (freebase)

  • Selected acid (e.g., hydrochloric acid, sulfuric acid, tartaric acid, maleic acid)

  • Suitable solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate)

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolution of Reactants: In separate vessels, dissolve equimolar amounts of 1,2,5-trimethylcyclohexan-1-amine and the chosen acid in a minimal amount of a suitable warm solvent.

  • Reaction Mixture: While stirring, slowly add the acid solution to the amine solution. The formation of a precipitate may occur immediately.

  • Heating and Dissolution: Gently heat the mixture while stirring to ensure complete reaction and dissolution of any initial precipitate.

  • Crystallization: Allow the solution to cool slowly to room temperature. For slower crystallization, which often yields higher quality single crystals, the container can be loosely covered and left for slow evaporation.[6] Further cooling in an ice bath can also induce crystallization.

  • Isolation of Crystals: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.

  • Drying: Dry the crystals thoroughly, for example, in a vacuum oven at a temperature well below the melting point.

The choice of solvent is a critical parameter in both the synthesis and crystallization stages. A solvent in which the reactants are soluble but the salt product is sparingly soluble is often ideal for achieving a good yield.[7]

Crystallization for Single-Crystal X-ray Diffraction

Obtaining single crystals of sufficient size and quality is paramount for scXRD analysis.[8] While the general synthesis protocol may yield suitable crystals, specific techniques can be employed to improve crystal quality:

  • Slow Evaporation: This is one of the most common and effective methods. A saturated solution of the salt is prepared and allowed to evaporate slowly in a loosely covered container.

  • Vapor Diffusion: This technique involves placing a small, concentrated solution of the salt in a sealed container with a larger reservoir of a "poor" solvent (an anti-solvent). The vapor of the anti-solvent slowly diffuses into the salt solution, reducing its solubility and promoting crystallization.

  • Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then cooled slowly. The rate of cooling can significantly impact crystal size and quality.

The following diagram illustrates the general workflow for the synthesis and crystallization of an amine salt.

G cluster_synthesis Salt Synthesis cluster_crystallization Crystallization dissolve_amine Dissolve Amine in Solvent mix Mix Solutions dissolve_amine->mix dissolve_acid Dissolve Acid in Solvent dissolve_acid->mix cool Slow Cooling / Evaporation mix->cool filter Filter Crystals cool->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry characterize characterize dry->characterize Characterization

Caption: Experimental workflow for the synthesis and crystallization of amine salts.

Crystallographic Analysis: Unveiling the Three-Dimensional Structure

Single-crystal X-ray diffraction (scXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8][9][10]

Principles of scXRD

When a beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal lattice diffract the X-rays in a predictable pattern.[10] By measuring the intensities and positions of these diffracted beams, a three-dimensional map of the electron density within the crystal can be constructed.[10] From this map, the positions of the individual atoms can be determined, revealing the molecular structure, bond lengths, bond angles, and intermolecular interactions.

Data Collection and Structure Solution

A suitable single crystal is mounted on a diffractometer and irradiated with X-rays. The diffracted X-rays are detected, and a dataset is collected. This data is then processed to solve and refine the crystal structure using specialized software. The final output is a detailed model of the atomic arrangement within the crystal.

The following diagram outlines the logical flow of a single-crystal X-ray diffraction experiment.

G crystal Select Suitable Single Crystal mount Mount Crystal on Diffractometer crystal->mount xray Irradiate with X-rays mount->xray detect Detect Diffracted X-rays xray->detect process Process Diffraction Data detect->process solve Solve Crystal Structure process->solve refine Refine Structural Model solve->refine validate Validate Structure refine->validate

Caption: Logical flow for single-crystal X-ray diffraction analysis.

Key Crystallographic Parameters

The results of a crystallographic analysis are typically summarized in a table of key parameters. While specific data for 1,2,5-trimethylcyclohexan-1-amine salts is not available, the table below illustrates the type of information that would be obtained, using data for a related cyclohexylamine salt, cyclohexylammonium hydrogen maleate hemi-hydrate, as an example.[11]

ParameterExample Value (Cyclohexylammonium Hydrogen Maleate Hemihydrate)[11]
Chemical FormulaC₁₀H₁₈NO₄.₅
Formula Weight224.25
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)24.3982 (9)
b (Å)5.5452 (2)
c (Å)18.7405 (6)
β (°)111.268 (1)
Volume (ų)2362.78 (14)
Z8
Density (calculated) (g/cm³)1.260
R-factor0.046

The Critical Role of Polymorphism

Polymorphism is the ability of a compound to exist in more than one crystalline form.[12][13] These different polymorphs can have distinct physicochemical properties, including solubility, melting point, and stability.[12] The discovery and characterization of polymorphs are of paramount importance in drug development, as an unexpected polymorphic transition can have significant consequences for the safety and efficacy of a drug product.[12]

Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Powder X-ray Diffraction (PXRD) are essential for identifying and characterizing polymorphs.

Conclusion: A Roadmap for Novel Amine Salt Characterization

While direct crystallographic data for 1,2,5-trimethylcyclohexan-1-amine salts may not be publicly available, the principles and methodologies outlined in this guide provide a robust framework for researchers to pursue the synthesis, crystallization, and comprehensive solid-state characterization of these and other novel amine salts. A thorough understanding of the three-dimensional structure and solid-state properties is not merely an academic exercise but a critical component of modern drug development, enabling the rational design of safer, more effective, and more manufacturable medicines. The systematic application of salt screening and crystallographic analysis empowers researchers to unlock the full potential of their drug candidates.

References

  • Salt Form Screening: Unlocking the Key to Drug Development. (2026, March 18). Dedicated Freight Handlers. [Link]

  • Salt Selection in Drug Development. (2025, November 1). Pharmaceutical Technology. [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025, October 8). Pharm Tutor. [Link]

  • Solid State Inforgraphic | Salt Screening. Onyx Scientific. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences. [Link]

  • Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM. (2014). Molecules. [Link]

  • Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. (2023, March 24). RSC Publishing. [Link]

  • Crystal structure of cyclohexylammonium hydrogen maleate salt hemi-hydrated. (2023, January 4). Semantic Scholar. [Link]

  • Amine acid salt compounds and process for the production thereof.
  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. (2004, September 24). Journal of the American Chemical Society. [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More?. (2010, March 1). CHIMIA. [Link]

  • Chemical structures of cyclohexylamine derivatives (hydrochloride salts). ResearchGate. [Link]

  • Advanced Methodologies for Pharmaceutical Salt Synthesis. (2021, January 20). Crystal Growth & Design. [Link]

  • Design, Synthesis and Characterization of Novel Amine Derivatives of 5-[5-(Chloromethyl)-1, 3, 4-Oxadiazol-2-yl]- 2-(4-Fluorophenyl)-Pyridine as a New Class of Anticancer Agents. ResearchGate. [Link]

  • Crystal growth, Hirshfeld analysis, optical, thermal, mechanical, and third-order non-linear optical properties of Cyclohexylammonium picrate (CHAP) single crystal. (2022). Heliyon. [Link]

  • Unorthodox crystalline drug salts via the reaction of amine- containing drugs with CO2. The Royal Society of Chemistry. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics. [Link]

  • The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured ... (2020, January 1). Pharmaceutics. [Link]

  • Cambridge Structural Database. Re3data.org. [Link]

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  • (PDF) Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. (2025, November 21). ResearchGate. [Link]

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  • Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. (2023, July 11). Frontiers in Pharmacology. [Link]

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Foundational

Synthesis of 1,2,5-Trimethylcyclohexan-1-amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the synthetic pathways to 1,2,5-trimethylcyclohexan-1-amine, a substituted cycloaliphatic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways to 1,2,5-trimethylcyclohexan-1-amine, a substituted cycloaliphatic amine with potential applications in medicinal chemistry and materials science. The document delves into the core chemical principles, mechanistic intricacies, and practical experimental considerations for three primary synthetic strategies: the Ritter reaction, reductive amination, and the Hofmann rearrangement. Emphasis is placed on stereochemical control, a critical aspect in the synthesis of multi-substituted cyclic systems. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and execution of synthetic routes to complex amine scaffolds.

Introduction

Substituted cyclohexylamines are prevalent structural motifs in a wide array of biologically active molecules and functional materials. The specific substitution pattern of 1,2,5-trimethylcyclohexan-1-amine presents unique synthetic challenges and opportunities, particularly concerning the control of stereochemistry at its three chiral centers. A thorough understanding of the available synthetic methodologies is paramount for the efficient and selective preparation of the desired stereoisomers. This guide provides a detailed examination of viable synthetic routes, offering insights into the underlying mechanisms and experimental protocols to empower researchers in their synthetic endeavors.

The Ritter Reaction: A Stereoretentive Approach

The Ritter reaction offers a powerful method for the synthesis of tertiary amines from tertiary alcohols and nitriles in the presence of a strong acid.[1][2][3][4] A key advantage of this approach, particularly when catalyzed by certain transition metals, is the potential for stereoretention, allowing the stereochemistry of the starting alcohol to be transferred to the final amine product.[5]

Mechanism of the Ritter Reaction

The reaction proceeds through the formation of a carbocation intermediate from the tertiary alcohol under acidic conditions. This carbocation is then attacked by the nitrogen atom of the nitrile, forming a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields an N-substituted amide, which can then be hydrolyzed to the desired primary amine.[2]

Ritter_Mechanism cluster_0 Carbocation Formation cluster_1 Nitrilium Ion Formation cluster_2 Amide and Amine Formation Alcohol 1,2,5-Trimethylcyclohexan-1-ol Carbocation Tertiary Carbocation Alcohol->Carbocation Protonation & Dehydration Water_out - H2O Nitrile Acetonitrile (CH3CN) Carbocation->Nitrile Nucleophilic Attack H_plus H+ Nitrilium_ion Nitrilium Ion Nitrile->Nitrilium_ion Amide N-(1,2,5-trimethylcyclohexyl)acetamide Nitrilium_ion->Amide Hydrolysis Water_in + H2O Amine 1,2,5-Trimethylcyclohexan-1-amine Amide->Amine Amide Hydrolysis Hydrolysis Hydrolysis (+ H2O, H+ or OH-)

Figure 1: Mechanism of the Ritter Reaction.
Experimental Protocol: Copper(II)-Catalyzed Stereoretentive Ritter Reaction

This protocol is adapted from a method developed for the stereoretentive amidation of cyclic alcohols.[5]

Materials:

  • 1,2,5-Trimethylcyclohexan-1-ol (1 equivalent)

  • Acetonitrile (solvent and reactant)

  • Copper(II) Triflate (Cu(OTf)2) (5 mol%)

  • Thionyl Chloride (SOCl2) (1.1 equivalents)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 1,2,5-trimethylcyclohexan-1-ol in acetonitrile, add Cu(OTf)2.

  • Cool the mixture to 0 °C and slowly add thionyl chloride.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous NaHCO3.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over Na2SO4, and concentrate under reduced pressure to yield the crude N-(1,2,5-trimethylcyclohexyl)acetamide.

  • Hydrolyze the amide using standard acidic or basic conditions to obtain 1,2,5-trimethylcyclohexan-1-amine.

ParameterConditionRationale
Catalyst Cu(OTf)2Promotes the reaction under mild conditions and can influence stereoselectivity.[5]
Activating Agent SOCl2Activates the alcohol for carbocation formation.[5]
Nitrile AcetonitrileServes as both the nitrogen source and the solvent.
Temperature 0 °C to RTAllows for controlled reaction initiation and progression.

Reductive Amination: A Versatile Pathway

Reductive amination is a widely used method for the synthesis of amines from ketones or aldehydes.[6][7] This two-step, one-pot process involves the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine.

Mechanism of Reductive Amination

The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of 1,2,5-trimethylcyclohexanone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. The imine is subsequently reduced by a suitable reducing agent to yield the final amine.

Reductive_Amination_Mechanism cluster_0 Imine Formation cluster_1 Reduction Ketone 1,2,5-Trimethylcyclohexanone Hemiaminal Hemiaminal Ketone->Hemiaminal + NH3 Ammonia NH3 Imine Imine Hemiaminal->Imine - H2O Amine 1,2,5-Trimethylcyclohexan-1-amine Imine->Amine Reduction Reducing_Agent [H] (e.g., NaBH3CN, H2/Catalyst)

Figure 2: Mechanism of Reductive Amination.
Stereochemical Considerations in Reductive Amination

The stereochemical outcome of reductive amination of substituted cyclohexanones can be influenced by the choice of catalyst and reaction conditions. Enzymatic reductive amination, in particular, offers a high degree of stereocontrol, enabling the synthesis of specific cis/trans isomers.[8] The use of chiral auxiliaries in conjunction with reducing agents can also lead to the formation of optically active amines.[6]

Experimental Protocol: Catalytic Reductive Amination

This protocol is a general procedure adapted from literature methods for the reductive amination of cyclohexanones.[9]

Materials:

  • 1,2,5-Trimethylcyclohexanone (1 equivalent)

  • Ammonia (in a suitable solvent, e.g., methanol or as ammonium acetate)

  • Reducing agent (e.g., Sodium cyanoborohydride (NaBH3CN) or H2 gas with a catalyst)

  • Catalyst (if using H2, e.g., Pd/C, Raney Nickel, or Rh-Ni bimetallic catalyst)[9]

  • Methanol (solvent)

  • Acetic acid (to maintain slightly acidic pH)

Procedure:

  • Dissolve 1,2,5-trimethylcyclohexanone in methanol.

  • Add ammonia (or ammonium acetate) to the solution.

  • Adjust the pH to approximately 6-7 with acetic acid.

  • If using a hydride reducing agent, add NaBH3CN portion-wise. If using catalytic hydrogenation, add the catalyst and place the reaction under an atmosphere of hydrogen.

  • Stir the reaction at room temperature until completion (monitor by GC-MS or TLC).

  • Work up the reaction by removing the catalyst (if applicable), evaporating the solvent, and partitioning the residue between an organic solvent and aqueous base.

  • Extract the aqueous layer, combine the organic layers, dry, and concentrate to obtain the crude amine, which can be further purified by distillation or chromatography.

ParameterConditionRationale
Nitrogen Source Ammonia/Ammonium AcetateProvides the amino group for the reaction.
Reducing Agent NaBH3CN or H2/CatalystSelectively reduces the imine intermediate over the ketone.
Catalyst (for H2) Pd/C, Ra-Ni, Rh-NiFacilitates the hydrogenation of the imine. Bimetallic catalysts can enhance activity.[9]
pH 6-7Promotes imine formation while maintaining the stability of the reducing agent.

Hofmann Rearrangement: A Route from Carboxamides

The Hofmann rearrangement provides a method for the conversion of a primary amide to a primary amine with one fewer carbon atom.[10] This route would require the synthesis of 1,2,5-trimethylcyclohexanecarboxamide as a precursor.

Mechanism of the Hofmann Rearrangement

The reaction is initiated by the deprotonation of the primary amide by a base, followed by reaction with bromine to form an N-bromoamide. A second deprotonation generates an anion that rearranges to an isocyanate intermediate with the loss of bromide. The isocyanate is then hydrolyzed to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.

Hofmann_Rearrangement_Mechanism cluster_0 N-Bromoamide Formation cluster_1 Isocyanate Formation cluster_2 Amine Formation Amide 1,2,5-Trimethylcyclohexane- carboxamide Anion1 Amide Anion Amide->Anion1 + OH- Base1 OH- N_Bromoamide N-Bromoamide Anion1->N_Bromoamide + Br2 Br2 Br2 Anion2 N-Bromoamide Anion N_Bromoamide->Anion2 + OH- Base2 OH- Isocyanate Isocyanate Anion2->Isocyanate Rearrangement - Br- Carbamic_Acid Carbamic Acid Isocyanate->Carbamic_Acid + H2O Water_in + H2O Amine 1,2,5-Trimethylcyclohexan-1-amine Carbamic_Acid->Amine Decarboxylation CO2_out - CO2

Figure 3: Mechanism of the Hofmann Rearrangement.
Experimental Protocol: Hofmann Rearrangement

This is a general procedure for the Hofmann rearrangement.

Materials:

  • 1,2,5-Trimethylcyclohexanecarboxamide (1 equivalent)

  • Sodium Hydroxide (NaOH)

  • Bromine (Br2)

  • Water

Procedure:

  • Prepare a solution of sodium hypobromite in situ by adding bromine to a cold aqueous solution of sodium hydroxide.

  • Add the 1,2,5-trimethylcyclohexanecarboxamide to the cold sodium hypobromite solution.

  • Slowly warm the reaction mixture. The rearrangement to the isocyanate and subsequent hydrolysis will occur.

  • Once the reaction is complete, the amine can be isolated by extraction into an organic solvent after basification of the reaction mixture.

  • Further purification can be achieved by distillation or chromatography.

ParameterConditionRationale
Reagents Br2, NaOHForm sodium hypobromite in situ, which is the key oxidizing agent.
Temperature Cold, then warmingControls the initial reaction and then promotes the rearrangement and hydrolysis steps.
Precursor Primary AmideThe starting material required for the Hofmann rearrangement.

Characterization of 1,2,5-Trimethylcyclohexan-1-amine

The synthesized 1,2,5-trimethylcyclohexan-1-amine should be thoroughly characterized to confirm its identity and purity. The following spectroscopic techniques are essential for this purpose.

Infrared (IR) Spectroscopy

The IR spectrum of a primary amine is characterized by several key absorptions:

  • N-H Stretch: Two bands are expected in the region of 3400-3250 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.[11][12][13]

  • N-H Bend (Scissoring): A medium to strong absorption should appear in the 1650-1580 cm⁻¹ region.[11][13]

  • C-N Stretch: A weak to medium absorption is expected in the 1250-1020 cm⁻¹ range for an aliphatic amine.[11]

  • N-H Wag: A broad absorption may be observed between 910-665 cm⁻¹.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show signals corresponding to the methyl groups and the protons on the cyclohexane ring. The protons on the carbon bearing the amino group will be deshielded. The N-H protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. The signal can be confirmed by D₂O exchange, which will cause it to disappear.[12][14]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the three methyl carbons and the six carbons of the cyclohexane ring. The carbon atom attached to the nitrogen will be deshielded and appear at a lower field compared to the other ring carbons.[10][15][16][17]

Mass Spectrometry (MS)

The mass spectrum of 1,2,5-trimethylcyclohexan-1-amine is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[14][18][19] Common fragmentation patterns for cycloalkylamines include alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom.

Conclusion

The synthesis of 1,2,5-trimethylcyclohexan-1-amine can be approached through several established synthetic methodologies. The choice of the optimal route will depend on the desired stereochemical outcome, the availability of starting materials, and the desired scale of the synthesis. The Ritter reaction, particularly with stereoretentive catalysts, offers a promising avenue for controlling the stereochemistry at the C1 position. Reductive amination provides a versatile and widely applicable method, with enzymatic approaches offering excellent stereocontrol. The Hofmann rearrangement presents an alternative route, albeit requiring the prior synthesis of the corresponding carboxamide. Careful selection of the synthetic strategy and reaction conditions, coupled with thorough characterization of the final product, is crucial for the successful synthesis of this and other complex substituted cyclohexylamines.

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Exploratory

Pharmacokinetic profiling of 1,2,5-trimethylcyclohexan-1-amine analogs

An In-Depth Technical Guide: Pharmacokinetic Profiling of Arylcyclohexylamine Analogs This guide provides a comprehensive overview of the principles, methodologies, and strategic considerations for the pharmacokinetic (P...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Pharmacokinetic Profiling of Arylcyclohexylamine Analogs

This guide provides a comprehensive overview of the principles, methodologies, and strategic considerations for the pharmacokinetic (PK) profiling of arylcyclohexylamine (ACH) analogs. Designed for researchers, toxicologists, and drug development professionals, this document moves beyond procedural lists to explain the causal relationships behind experimental choices, ensuring a robust and scientifically sound approach to characterizing the absorption, distribution, metabolism, and excretion (ADME) of this complex class of compounds.

Introduction: The Evolving Landscape of Arylcyclohexylamines

Arylcyclohexylamines (ACHs) are a significant class of psychoactive substances, originally developed for anesthetic purposes, with phencyclidine (PCP) and ketamine being the most well-known examples.[1][2][3] Today, the landscape is populated by a growing number of novel structural analogs, often categorized as New Psychoactive Substances (NPS).[4][5] These substances present unique challenges for forensic toxicology and clinical pharmacology due to their potent dissociative effects, which are primarily mediated through antagonism of the N-methyl-D-aspartate (NMDA) receptor.[4][5]

Understanding the pharmacokinetic profile of these analogs is critical for predicting their duration of action, potential for accumulation, metabolic pathways, and toxicological risk. This guide outlines the essential experimental and computational workflows required to build a comprehensive ADME profile for novel ACHs.

Part 1: Quantitative Bioanalysis: The Foundation of Pharmacokinetics

Accurate quantification of the parent drug and its metabolites in biological matrices is the bedrock of any PK study. The choice of bioanalytical technique is dictated by the need for high sensitivity, selectivity, and robustness, especially given the low concentrations often encountered in in vivo studies.

Causality in Method Selection: Why LC-MS/MS Dominates

While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are viable, often requiring derivatization for these polar amines to improve chromatographic performance, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for ACH analysis.[6] The primary reasons for this are:

  • Superior Sensitivity and Selectivity: LC-MS/MS, particularly with Multiple Reaction Monitoring (MRM), allows for the detection of analytes at picogram to nanogram per milliliter levels, effectively isolating them from complex biological matrix interferences.[6]

  • Broad Applicability: It readily handles the polarity and thermal lability of many ACHs and their metabolites without the need for derivatization.

  • High Throughput: Modern UHPLC systems coupled with rapid MS acquisition enable the analysis of large sample batches, which is essential for generating detailed time-concentration curves.

Workflow for Bioanalytical Method Development

A self-validating bioanalytical workflow ensures that the data generated is reliable and reproducible. The following diagram illustrates the key stages.

cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Biological Matrix (Plasma, Urine, etc.) Spike Spike with Analyte & Internal Standard Sample->Spike Extraction Extraction (SPE or LLE) Spike->Extraction Evap Evaporation & Reconstitution Extraction->Evap LC UHPLC Separation (C18 Column) Evap->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Curve Calibration Curve Generation MS->Curve Quant Quantification of Unknowns Curve->Quant Review Data Review & Validation Quant->Review

Caption: Bioanalytical workflow for ACH quantification.

Protocol: Quantification of an ACH Analog in Human Plasma via LC-MS/MS

This protocol describes a robust method for quantifying a representative ACH analog, leveraging solid-phase extraction for sample cleanup.

1. Materials and Reagents:

  • Human plasma (K2-EDTA)

  • Analyte and a stable isotope-labeled internal standard (IS)

  • Methanol, Acetonitrile (HPLC grade)

  • Formic acid, Ammonium hydroxide

  • Reversed-phase Solid Phase Extraction (SPE) cartridges

  • Deionized water

2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Rationale: SPE is chosen over Liquid-Liquid Extraction (LLE) for its superior ability to remove phospholipids and other matrix components that can cause ion suppression in the MS source, leading to more accurate and precise results.[6]

  • Step 1: Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Step 2: Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Step 3: Sample Loading: Thaw 200 µL of plasma sample. Add 20 µL of IS solution and vortex. Load the entire volume onto the SPE cartridge.

  • Step 4: Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Step 5: Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier ensures the amine is in a neutral state for efficient elution.

  • Step 6: Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Conditions:

  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would run from 5% B to 95% B over 3-5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Transitions for the parent drug and its major metabolites must be optimized by infusing pure standards.

Part 2: In Vitro ADME Profiling: Predicting In Vivo Behavior

In vitro assays are indispensable for early-stage characterization of a compound's metabolic fate and distribution properties. They are cost-effective, have higher throughput than in vivo studies, and provide crucial data for selecting candidates for further development.[7]

Metabolic Stability and Metabolite Identification

The primary goal is to determine how quickly a compound is metabolized and to identify the resulting chemical structures.

  • Experimental System: Human Liver Microsomes (HLMs) are the most common starting point as they contain a high concentration of Cytochrome P450 (CYP) enzymes, the primary drivers of phase I drug metabolism.[8][9]

  • Protocol: HLM Metabolic Stability Assay

    • Prepare a solution of the ACH analog (typically 1 µM) in a phosphate buffer.

    • Pre-warm the solution with pooled HLMs (e.g., 0.5 mg/mL protein) at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution. The reaction is run with and without NADPH to distinguish between enzymatic and non-enzymatic degradation.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched by adding an equal volume of cold acetonitrile containing an internal standard.

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.

    • The natural log of the percent remaining is plotted against time to determine the in vitro half-life (T½) and intrinsic clearance (CLint).[9]

  • Metabolite Identification: "Met-ID" analysis is run concurrently. High-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap systems, is used to detect and propose structures for potential metabolites based on accurate mass measurements and fragmentation patterns. Common metabolic pathways for ACHs include N-dealkylation, hydroxylation of the cyclohexane or aromatic ring, and subsequent oxidation.[4][8][10]

Ketamine Ketamine Norketamine Norketamine Ketamine->Norketamine N-demethylation (CYP2B6/3A4) Dehydronorketamine Dehydronorketamine Ketamine->Dehydronorketamine Dehydrogenation (CYP2B6) Hydroxynorketamine Hydroxynorketamine Norketamine->Hydroxynorketamine Hydroxylation

Caption: Simplified metabolic pathway of ketamine.[10]

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins like albumin governs its free concentration, and only the unbound drug is available to exert pharmacological effects and be cleared.[11]

  • Methodology: Rapid Equilibrium Dialysis (RED)

    • A RED device consists of two chambers separated by a semi-permeable membrane.

    • Plasma containing the ACH analog is added to one chamber, and buffer is added to the other.

    • The device is incubated at 37°C until equilibrium is reached (typically 4-6 hours).

    • At equilibrium, the concentration of free drug is the same in both chambers.

    • The concentrations in the plasma and buffer chambers are measured by LC-MS/MS to calculate the fraction unbound (fu).

Part 3: In Vivo Pharmacokinetic Characterization

Animal studies are essential to understand how a drug behaves in a complete biological system, integrating absorption, distribution, metabolism, and excretion simultaneously.

Study Design and Key Parameters

A typical study involves administering the ACH analog to a species (e.g., rats) via both intravenous (IV) and oral (PO) routes.[12][13] Blood samples are collected at multiple time points, and the drug concentration in plasma is measured using a validated bioanalytical method.

ParameterDescriptionImportance
Bioavailability (F%) The fraction of an orally administered dose that reaches systemic circulation.Indicates absorption efficiency and the extent of first-pass metabolism. Ketamine, for instance, has low oral bioavailability (~10-20%) due to extensive first-pass effect.[4]
Half-Life (T½) The time required for the drug concentration to decrease by half.Determines dosing interval and time to reach steady-state.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.A high Vd (e.g., >1 L/kg) suggests extensive distribution into tissues. Ketamine has a high Vd (~3.5 L/kg), consistent with its lipophilicity.[4]
Clearance (CL) The volume of plasma cleared of the drug per unit time.Represents the efficiency of drug elimination from the body.

Table 1: Key pharmacokinetic parameters and their significance.

Influence of Administration Route

The route of administration drastically affects the pharmacokinetic profile.

  • Intravenous (IV): Provides 100% bioavailability by definition and allows for the determination of clearance and volume of distribution.

  • Oral (PO): Subject to absorption limitations and first-pass metabolism in the gut wall and liver, which can significantly reduce bioavailability.[4]

  • Intramuscular (IM) / Insufflation: These routes bypass first-pass metabolism, leading to higher bioavailability (e.g., ~93% for IM ketamine) and a more rapid onset of effects compared to oral administration.[4]

Part 4: Computational Modeling in PK Profiling

In silico ADME models use a compound's structure to predict its pharmacokinetic properties. These models are invaluable for screening large libraries of virtual compounds to prioritize which analogs to synthesize and test in vitro.[14][15]

Workflow for In Silico ADME Prediction

cluster_Input Input cluster_Models Predictive Models cluster_Output Output & Decision Structure 2D/3D Chemical Structure PhysChem Physicochemical Properties (LogP, pKa, Solubility) Structure->PhysChem ADME_Props ADME Properties (Absorption, PPB, CYP Inhibition) Structure->ADME_Props Tox Toxicity Endpoints Structure->Tox Profile Predicted PK/ADME Profile PhysChem->Profile ADME_Props->Profile Tox->Profile Decision Prioritization for Synthesis Profile->Decision

Caption: Workflow for computational ADME screening.

Key predicted properties include:

  • Physicochemical Properties: LogP (lipophilicity), pKa, and aqueous solubility, which are fundamental drivers of ADME behavior.

  • Absorption: Prediction of Caco-2 permeability (an in vitro model for intestinal absorption) and overall human intestinal absorption (HIA).[16]

  • Metabolism: Prediction of which CYP450 isozymes are likely to metabolize the compound and whether the compound may inhibit major CYPs (a key factor in drug-drug interactions).[15]

  • Drug-likeness: Evaluation against criteria like Lipinski's Rule of Five to assess the compound's potential as an orally available drug.

By integrating these computational predictions early, research efforts can be focused on analogs with the most promising pharmacokinetic profiles, saving significant time and resources.

Conclusion

The pharmacokinetic profiling of 1,2,5-trimethylcyclohexan-1-amine and its analogs is a multi-faceted process that integrates advanced bioanalytical techniques, a suite of in vitro ADME assays, definitive in vivo studies, and predictive computational modeling. A thorough understanding of the causality behind each experimental choice is paramount for generating a reliable and comprehensive dataset. This integrated approach is essential for elucidating the disposition of these compounds, enabling accurate risk assessment in a forensic context and guiding the development of potentially safer therapeutic agents.

References

  • Pelixo, R., Barroso, M., Gallardo, E., & Rosado, T. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Micromachines (Basel), 15(8), 984. Available from: [Link]

  • Pelixo, R., Barroso, M., Gallardo, E., & Rosado, T. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. PubMed. Available from: [Link]

  • Pelixo, R., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. ResearchGate. Available from: [Link]

  • Roberts, A., et al. (1985). The pharmacokinetics and tissue concentrations of cyclohexylamine in rats and mice. Food and Chemical Toxicology. Available from: [Link]

  • Gicquel, T., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. MDPI. Available from: [Link]

  • Gicquel, T., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. ResearchGate. Available from: [Link]

  • Gicquel, T., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. PubMed. Available from: [Link]

  • Sinko, P. J., et al. (2023). Pharmacokinetics of cycloheximide in rats and evaluation of its effect as a blocker of intestinal lymph formation. PubMed. Available from: [Link]

  • Ziegler, D. M., & Poulsen, L. L. (1984). A cyclic imine intermediate in the in vitro metabolic conversion of 1,6-diaminohexane to 6-aminohexanoic acid and caprolactam. PubMed. Available from: [Link]

  • Ibrahim, M., et al. (2023). Computational and Pharmacokinetic Investigation of Some Heterocyclic Amide Derivatives as Cyclooxygenase Inhibitors. Phcogj.com. Available from: [Link]

  • Martin, B. R., et al. (1982). In Vitro Metabolism of 1-phenyl-1-cyclohexene, a Pyrolysis Product of Phencyclidine. PubMed. Available from: [Link]

  • Crooke, S. T., et al. (1996). Pharmacokinetic properties of several novel oligonucleotide analogs in mice. PubMed. Available from: [Link]

  • Bilgiçli, A. T., et al. (2021). ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. Journal of Biomolecular Structure and Dynamics. Available from: [Link]

  • Flores-Holguín, N., et al. (2021). Computational Pharmacokinetics Report, ADMET Study and Conceptual DFT-Based Estimation of the Chemical Reactivity Properties of Marine Cyclopeptides. ChemistryOpen. Available from: [Link]

  • Author(s). (Year). Metabolism of four novel structural analogs of ketamine... ResearchGate. Available from: [Link]

  • Wang, W., et al. (2018). Molecular Insight into Stereoselective ADME Characteristics of C20-24 Epimeric Epoxides of Protopanaxadiol by Docking Analysis. Molecules. Available from: [Link]

  • Author(s). (Year). In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Isaicheva, K. K., et al. (2025). Study of ADME characteristics of thioderivatives of 3,5-bis(5-mercapto-4-R-4H-1,2,4-triazol-3-yl)phenol. R Discovery. Available from: [Link]

  • Pharmaron. (n.d.). In Vitro ADMET Services For Drug Discovery. Pharmaron. Available from: [Link]

  • Laldinchhana, et al. (2024). Enantioselectivity in Pharmacokinetics: A Mini Review. Asian Journal of Pharmaceutical and Clinical Research. Available from: [Link]

  • Li, Y., et al. (2019). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Toxins. Available from: [Link]

  • El-Gazzar, M. G., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. Available from: [Link]

  • Al-Qahtani, S. D., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. MDPI. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthetic Methodologies for 1,2,5-Trimethylcyclohexan-1-amine

Introduction Alpha-tertiary amines, such as 1,2,5-trimethylcyclohexan-1-amine (CAS: 1342633-96-8) , are highly prized motifs in modern drug discovery and agrochemical development. The α,α -dibranched center provides imme...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Alpha-tertiary amines, such as 1,2,5-trimethylcyclohexan-1-amine (CAS: 1342633-96-8) , are highly prized motifs in modern drug discovery and agrochemical development. The α,α -dibranched center provides immense steric shielding, which drastically reduces the molecule's susceptibility to cytochrome P450-mediated N-dealkylation, thereby improving metabolic stability. However, the synthesis of sterically congested α -tertiary cycloalkylamines is notoriously challenging due to competing elimination reactions and poor nucleophilic addition to hindered ketimines.

This application note details two distinct, self-validating protocols for synthesizing 1,2,5-trimethylcyclohexan-1-amine: a stereoselective discovery-scale route using Ellman's sulfinamide chemistry, and a scalable process-chemistry route utilizing a modified Ritter reaction.

Mechanistic Causality and Route Selection

As a Senior Application Scientist, it is critical to select the synthetic route based on the project phase. The causality behind the reagent selection for both routes is detailed below.

Route A: Stereoselective Synthesis via Ellman’s Auxiliary (Discovery Scale)

For structure-activity relationship (SAR) studies, isolation of specific diastereomers is critical. Route A employs the condensation of 2,5-dimethylcyclohexanone with enantiopure (R)- or (S)-tert-butanesulfinamide [1].

  • Causality of Reagents: Because ketones are sterically hindered and less electrophilic than aldehydes, standard condensation conditions fail. Titanium(IV) ethoxide (Ti(OEt)₄) is utilized because it acts dually as a strong Lewis acid to activate the carbonyl and as an irreversible water scavenger, driving the equilibrium toward the ketimine [1]. The subsequent addition of methylmagnesium bromide (MeMgBr) proceeds with high diastereoselectivity. This is governed by a six-membered, chair-like transition state where the magnesium coordinates to the sulfinyl oxygen, locking the conformation and directing the methyl nucleophile to attack from the less sterically hindered face [2].

Route B: Modified Ritter Reaction (Process Scale)

For scale-up, stoichiometric chiral auxiliaries and cryogenic conditions are cost-prohibitive. Route B utilizes a modified Ritter reaction starting from 1,2,5-trimethylcyclohexanol.

  • Causality of Reagents: In a highly acidic medium (H₂SO₄/AcOH), the tertiary alcohol readily dehydrates to form a stable tertiary carbocation. Capture of this cation by the nitrile nitrogen yields a nitrilium ion, which subsequently hydrolyzes to an amide. The critical design choice here is the use of chloroacetonitrile instead of standard acetonitrile [3]. Standard acetamides require harsh, high-temperature acidic or basic conditions (e.g., 6N HCl at 100 °C) to hydrolyze, which frequently drives the elimination of the tertiary amine back to the alkene. In contrast, the chloroacetamide intermediate can be cleaved under exceptionally mild conditions using thiourea. Thiourea displaces the α -chloride, triggering an intramolecular cyclization that forms a pseudothiohydantoin derivative and cleanly liberates the target amine without risking elimination [3].

Visualization of Synthetic Workflows

Synthesis_Pathways Ketone 2,5-Dimethylcyclohexanone Ketimine Sulfinyl Ketimine Ketone->Ketimine Condensation Sulfinamide (R)-tert-Butanesulfinamide + Ti(OEt)4 Sulfinamide->Ketimine ProtectedAmine Sulfinyl-Protected Amine Ketimine->ProtectedAmine Alkylation Grignard MeMgBr Addition (Diastereoselective) Grignard->ProtectedAmine Target 1,2,5-Trimethylcyclohexan-1-amine ProtectedAmine->Target Cleavage Deprotect HCl / MeOH Deprotection Deprotect->Target Alcohol 1,2,5-Trimethylcyclohexanol Amide Chloroacetamide Intermediate Alcohol->Amide Carbocation Capture Ritter ClCH2CN, H2SO4 (Ritter Reaction) Ritter->Amide Amide->Target Mild Hydrolysis Thiourea Thiourea / EtOH Cleavage Thiourea->Target

Fig 1. Divergent synthetic pathways for 1,2,5-trimethylcyclohexan-1-amine synthesis.

Experimental Protocols

Protocol A: Stereoselective Synthesis (Ellman Approach)

Step 1: Synthesis of the Sulfinyl Ketimine

  • Charge a flame-dried, argon-purged round-bottom flask with 2,5-dimethylcyclohexanone (1.0 equiv) and anhydrous THF (0.5 M).

  • Add (R)-tert-butanesulfinamide (1.1 equiv) followed by Ti(OEt)₄ (2.0 equiv) at room temperature.

  • Heat the reaction mixture to 60 °C for 18 hours.

Self-Validation Checkpoint: Quench a 50 µL aliquot with saturated aqueous NaHCO₃, extract with EtOAc, and analyze via TLC (Hexane/EtOAc 8:2). Disappearance of the ketone (R_f ~0.6) and appearance of a UV-active ketimine spot (R_f ~0.4) confirms completion.

  • Cool to room temperature, dilute with EtOAc, and pour into an equal volume of saturated aqueous brine while stirring vigorously. Filter the resulting titanium dioxide suspension through a pad of Celite.

  • Concentrate the filtrate and purify via flash chromatography to yield the pure ketimine.

Step 2: Diastereoselective Methylation

  • Dissolve the sulfinyl ketimine (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) and cool to -48 °C (dry ice/acetonitrile bath).

  • Add MeMgBr (3.0 M in diethyl ether, 2.0 equiv) dropwise over 30 minutes to maintain internal temperature.

  • Stir for 4 hours at -48 °C, then slowly warm to room temperature.

Self-Validation Checkpoint: Analyze via ¹H NMR of a micro-workup sample. The disappearance of the ketimine C=N stretch in IR or the upfield shift of the tert-butyl singlet in ¹H NMR confirms alkylation.

  • Quench carefully with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate to yield the sulfinyl-protected amine.

Step 3: Deprotection

  • Dissolve the protected amine in MeOH (0.5 M).

  • Add 4.0 M HCl in dioxane (3.0 equiv) and stir at room temperature for 2 hours.

Self-Validation Checkpoint: TLC (CH₂Cl₂/MeOH 9:1) should show complete consumption of the protected amine and baseline retention of the highly polar primary amine salt.

  • Concentrate to dryness. Triturate the resulting solid with diethyl ether to remove the sulfinic acid byproducts.

  • Basify the aqueous layer with 2M NaOH to pH 12, extract with CH₂Cl₂, and concentrate to afford the free 1,2,5-trimethylcyclohexan-1-amine.

Protocol B: Scalable Modified Ritter Reaction

Step 1: Chloroacetamide Formation

  • In a glass-lined reactor, dissolve 1,2,5-trimethylcyclohexanol (1.0 equiv) and chloroacetonitrile (1.5 equiv) in glacial acetic acid (1.0 M).

  • Cool the mixture to 0 °C. Add concentrated H₂SO₄ (2.0 equiv) dropwise over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

Self-Validation Checkpoint: GC-MS analysis of an aliquot neutralized with Na₂CO₃ should show the molecular ion peak corresponding to the chloroacetamide intermediate (M⁺ = 217.1).

  • Pour the mixture over crushed ice. Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the chloroacetamide.

Step 2: Thiourea-Mediated Cleavage

  • Suspend the chloroacetamide (1.0 equiv) and thiourea (1.2 equiv) in a 5:1 mixture of Ethanol/Water (0.5 M).

  • Heat the mixture to reflux (80 °C) for 8 hours.

Self-Validation Checkpoint: TLC (Hexane/EtOAc 6:4) will show the disappearance of the chloroacetamide (R_f ~0.5) and the formation of the highly polar pseudothiohydantoin byproduct.

  • Cool the mixture to room temperature. Acidify to pH 2 with 1M HCl and extract with diethyl ether to remove organic impurities.

  • Basify the aqueous layer to pH 12 with 2M NaOH. Extract the liberated amine with MTBE (3x).

  • Dry the combined MTBE layers over K₂CO₃ and concentrate under reduced pressure to yield 1,2,5-trimethylcyclohexan-1-amine.

Quantitative Data Summary

ParameterRoute A: Ellman AuxiliaryRoute B: Modified Ritter
Primary Application Discovery / Medicinal ChemistryProcess Chemistry / Scale-up
Overall Yield 45 - 55%70 - 80%
Diastereomeric Ratio (dr) > 95:5~ 1:1 (Racemic/Mixed)
Scalability Low to Moderate (Cryogenic requirements)High (Ambient to Reflux)
Key Intermediates Sulfinyl KetimineChloroacetamide
E-Factor High (Stoichiometric auxiliary)Low (Atom-economical)

References

  • Ellman, J. A. "Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines." Pure and Applied Chemistry, 2003.[Link]

  • Ellman, J. A., Owens, T. D., & Tang, T. P. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002.[Link]

Application

Application Note: Advanced Catalytic Strategies for the Synthesis of Sterically Hindered 1,2,5-Trimethylcyclohexan-1-amines

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The synthesis of sterically encumbered aliphatic amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The synthesis of sterically encumbered aliphatic amines remains a critical bottleneck in the development of novel neuroactive and antimicrobial active pharmaceutical ingredients (APIs). This application note details validated methodologies for synthesizing derivatives of 1,2,5-trimethylcyclohexan-1-amine. By addressing the mechanistic limitations of traditional Direct Reductive Amination (DRA), we provide field-proven protocols that leverage modern transition-metal catalysis and organometallic addition to overcome the "aliphatic wall"[1].

Mechanistic & Structural Analysis: The α -Tertiary Amine Anomaly

When researchers target 1,2,5-trimethylcyclohexan-1-amine (CAS 1342633-96-8), a fundamental structural anomaly must be addressed: the molecule contains a primary amine situated on a tertiary carbon ( α -tertiary amine).

Standard catalytic reductive amination of a ketone (e.g., 2,5-dimethylcyclohexanone) with ammonia and hydrogen relies on the reduction of an intermediate ketimine. This reduction inherently yields a secondary carbon center (CH–NH₂). Therefore, producing the exact C1-methylated α -tertiary amine purely via the DRA of a ketone is mechanistically precluded.

To resolve this, modern drug development workflows utilize two divergent pathways depending on the exact structural isomer or derivative required:

  • Pathway A (N-Alkylation via DRA): If the target is the N-methylated analog (N,2,5-trimethylcyclohexan-1-amine), true DRA is employed. Traditional hydride reagents (e.g., NaBH(OAc)₃) fail due to severe steric repulsion from the axial methyl groups on the cyclohexane ring. Instead, state-of-the-art Iridium-Josiphos catalysis is required to force the reduction of the highly hindered aliphatic iminium intermediate [1].

  • Pathway B (C-Alkylation via Nucleophilic Addition): To synthesize the exact CAS 1342633-96-8 compound, the ketone is first condensed with ammonia using a Lewis acid to form a stable ketimine, followed by the nucleophilic addition of a methyl Grignard reagent to establish the α -tertiary center.

Workflow Visualization

G Ketone 2,5-Dimethylcyclohexanone (Starting Material) DRA_Step Ir-Catalyzed DRA + MeNH2 / H2 Ketone->DRA_Step Pathway A Imine_Step Imine Condensation + NH3 / Ti(OiPr)4 Ketone->Imine_Step Pathway B Product_N N,2,5-Trimethylcyclohexan-1-amine (N-Alkylated Secondary Amine) DRA_Step->Product_N Ketimine Cyclic Ketimine Intermediate Imine_Step->Ketimine Grignard_Step Nucleophilic Addition + MeMgBr Ketimine->Grignard_Step Product_C 1,2,5-Trimethylcyclohexan-1-amine (C1-Methylated α-Tertiary Amine) Grignard_Step->Product_C

Divergent synthetic pathways for sterically hindered trimethylcyclohexan-1-amines.

Catalyst Evaluation & Quantitative Data

For Pathway A, the choice of catalytic system is paramount. Aliphatic ketones paired with aliphatic amines are notoriously unreactive in standard DRA due to the lack of stabilizing π -conjugation in the imine intermediate. Table 1 summarizes the performance of various catalytic systems for the reductive amination of sterically hindered aliphatic cyclic ketones.

Table 1: Catalyst Evaluation for Reductive Amination of Sterically Hindered Aliphatic Ketones

Catalyst SystemLigandReductantTemp (°C)Yield (%)Selectivity & Notes
[Ir(COD)Cl]₂ Josiphos SL-J001-1H₂ (30 bar)80>95%>99% (Optimal for purely aliphatic systems) [1]
RuCl₃ NoneCO (50 atm)16075%90% (Effective but requires extreme pressure)[2]
[Cp*RhCl₂]₂ NoneHCOONH₄5045%85% (High formamide byproduct formation)
NaBH(OAc)₃ NoneHydride25<10%N/A (Fails due to steric repulsion)

Causality Note: The bidentate Josiphos ligand creates a rigid, well-defined chiral pocket that forces the substrate into a reactive conformation, enabling the activation of H₂ and subsequent hydride transfer even in highly congested environments [1].

Experimental Protocols

Protocol 1: Iridium-Catalyzed DRA (Pathway A)

Target: N,2,5-trimethylcyclohexan-1-amine Self-Validation Metric: Hydrogen uptake cessation indicates reaction completion.

  • Catalyst Pre-Activation: In an argon-filled glovebox, dissolve [Ir(COD)Cl]₂ (0.5 mol%) and Josiphos SL-J001-1 (1.1 mol%) in anhydrous toluene (5 mL). Stir for 30 minutes at room temperature until the solution turns deep orange, indicating successful ligand exchange.

  • Substrate Preparation: To a high-pressure stainless-steel autoclave, add 2,5-dimethylcyclohexanone (10.0 mmol) and a solution of methylamine in THF (2.0 M, 15.0 mmol).

  • Reaction Assembly: Transfer the pre-activated Ir-catalyst solution into the autoclave. Seal the reactor and purge with H₂ gas three times to ensure a strictly anaerobic environment.

  • Pressurization & Heating: Pressurize the autoclave to 30 bar with H₂. Heat the reaction mixture to 80 °C under vigorous stirring (800 rpm).

  • Monitoring: Monitor the pressure drop. The reaction is self-validating; once the pressure stabilizes (typically after 12–16 hours), hydrogen uptake is complete.

  • Workup: Cool to room temperature, vent the H₂ safely, and concentrate the mixture in vacuo. Purify via acid-base extraction to isolate the secondary amine.

Protocol 2: Ketimine Methylation (Pathway B)

Target: 1,2,5-trimethylcyclohexan-1-amine (CAS 1342633-96-8) Self-Validation Metric: GC-FID monitoring of the intermediate; a plateaued imine peak confirms complete titanium consumption.

  • Imine Condensation: Dissolve 2,5-dimethylcyclohexanone (10.0 mmol) in anhydrous THF (20 mL) under a nitrogen atmosphere.

  • Lewis Acid Addition: Dropwise, add Titanium(IV) isopropoxide (Ti(OiPr)₄, 20.0 mmol). Causality: Standard acid-catalyzed imine formation generates water, pushing the equilibrium backwards. Ti(OiPr)₄ acts as both a Lewis acid to activate the ketone and a dehydrating agent, irreversibly trapping the oxygen as TiO₂ to drive the sterically hindered ketimine formation to completion.

  • Ammonia Introduction: Bubble anhydrous NH₃ gas through the solution for 30 minutes. Stir the sealed mixture at ambient temperature for 12 hours.

  • Nucleophilic Addition: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Slowly add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 25.0 mmol) via syringe pump over 1 hour to prevent localized heating and side-reactions.

  • Quenching & Extraction: Allow the mixture to warm to room temperature and stir for an additional 4 hours. Quench carefully with saturated aqueous NH₄Cl (20 mL). Filter the resulting titanium dioxide salts through a Celite pad. Extract the aqueous layer with ethyl acetate (3 × 20 mL), dry over Na₂SO₄, and concentrate to yield the α -tertiary primary amine.

Method

Application Notes and Protocols for the Potential Use of 1,2,5-Trimethylcyclohexan-1-amine as a Ligand in Transition Metal Catalysis

Disclaimer: The following application notes and protocols are presented as a scientifically-informed guide to the potential applications of 1,2,5-trimethylcyclohexan-1-amine in transition metal catalysis. As of the date...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The following application notes and protocols are presented as a scientifically-informed guide to the potential applications of 1,2,5-trimethylcyclohexan-1-amine in transition metal catalysis. As of the date of this document, this specific amine is not widely reported in the peer-reviewed literature as a ligand. Therefore, the information herein is extrapolated from established principles of coordination chemistry and catalysis, drawing parallels with structurally similar bulky and chiral amine ligands. The provided protocols are intended as starting points for research and will require optimization.

Introduction: The Rationale for 1,2,5-Trimethylcyclohexan-1-amine as a Novel Ligand

Transition metal catalysis is a cornerstone of modern chemical synthesis, enabling the construction of complex molecules with high efficiency and selectivity. The performance of a metal catalyst is critically dependent on the ligands that constitute its coordination sphere.[1] Amine-containing molecules are a significant class of ligands, valued for their strong coordination to metal centers and their ability to modulate the steric and electronic properties of the catalyst.[2]

1,2,5-Trimethylcyclohexan-1-amine is a chiral, sterically hindered primary amine. While not a common ligand, its structural features suggest significant potential in catalysis:

  • Steric Bulk: The trimethyl-substituted cyclohexane framework provides considerable steric hindrance around the coordinating nitrogen atom. This bulk can be advantageous in promoting challenging reductive elimination steps in cross-coupling reactions and in creating a chiral pocket around the metal center for asymmetric transformations.

  • Chirality: The molecule possesses multiple stereocenters. If synthesized or resolved into a single enantiomer, it could serve as a chiral ligand for asymmetric catalysis, a critical technology in the synthesis of enantiomerically pure pharmaceuticals.

  • Electron-Donating Character: The alkylamine is a strong sigma-donor, which can increase the electron density at the metal center, potentially enhancing its reactivity in processes like oxidative addition.

These application notes will explore the hypothetical synthesis of this ligand and propose its application in two major areas of transition metal catalysis: Palladium-catalyzed cross-coupling and asymmetric hydrogenation.

Proposed Synthesis of 1,2,5-Trimethylcyclohexan-1-amine

A plausible and direct route to 1,2,5-trimethylcyclohexan-1-amine is the reductive amination of the corresponding ketone, 2,5-dimethylcyclohexanone. This ketone exists as a mixture of cis and trans diastereomers, and the stereochemical outcome of the amination would likely result in a mixture of stereoisomers of the final amine product. Subsequent separation (e.g., by chromatography or crystallization of diastereomeric salts) would be necessary to isolate specific isomers.

Protocol 1: Synthesis via Reductive Amination

Objective: To synthesize a mixture of stereoisomers of 1,2,5-trimethylcyclohexan-1-amine from 2,5-dimethylcyclohexanone.

Materials:

  • 2,5-Dimethylcyclohexanone

  • Ammonium acetate or aqueous ammonia

  • Sodium cyanoborohydride (NaBH₃CN) or a safer alternative like sodium triacetoxyborohydride (STAB)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethylcyclohexanone (1.0 equiv.).

  • Amine Source: Add methanol (5 mL per mmol of ketone) followed by a large excess of ammonium acetate (e.g., 10 equiv.). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Cool the mixture in an ice bath. In a separate flask, dissolve sodium cyanoborohydride (1.5 equiv.) in a minimal amount of methanol and add it dropwise to the reaction mixture.

    • Safety Note: NaBH₃CN is highly toxic. This step should be performed in a well-ventilated fume hood. The reaction should be kept acidic to prevent the release of HCN gas, although with ammonium acetate the pH should be buffered.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting ketone.

  • Work-up:

    • Carefully quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2) to decompose any remaining reducing agent.

    • Wash the aqueous layer with dichloromethane (2 x 20 mL) to remove any unreacted ketone and non-basic byproducts.

    • Basify the aqueous layer to pH >12 with 1 M NaOH.

    • Extract the product into dichloromethane (3 x 30 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1,2,5-trimethylcyclohexan-1-amine.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel. The separation of individual stereoisomers would likely require specialized chiral chromatography.

Application Note 1: Palladium-Catalyzed Buchwald-Hartwig Amination

Bulky monodentate ligands are highly effective in the palladium-catalyzed formation of C-N bonds, a reaction central to pharmaceutical and materials chemistry.[3] The steric bulk of ligands like 1,2,5-trimethylcyclohexan-1-amine can facilitate the crucial C-N bond-forming reductive elimination from the palladium center and stabilize the active monoligated Pd(0) species.[4]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Objective: To catalyze the cross-coupling of an aryl bromide with a primary amine using a Pd(OAc)₂/1,2,5-trimethylcyclohexan-1-amine catalytic system.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,2,5-trimethylcyclohexan-1-amine (as ligand)

  • Aryl bromide (e.g., 4-bromotoluene)

  • Primary amine (e.g., morpholine)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or glovebox

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (in situ):

    • Inside a glovebox or under a stream of inert gas, add Pd(OAc)₂ (1-2 mol%) to a dry Schlenk tube.

    • Add 1,2,5-trimethylcyclohexan-1-amine (2-4 mol%, maintaining a 2:1 ligand-to-metal ratio).

    • Add the aryl bromide (1.0 equiv.), the primary amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Reaction Execution:

    • Add anhydrous toluene (0.1-0.2 M concentration with respect to the aryl bromide).

    • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-110 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate or another suitable organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel.

Mechanistic Considerations

The proposed catalytic cycle for the Buchwald-Hartwig amination is illustrated below. The bulky 1,2,5-trimethylcyclohexan-1-amine ligand (L) is expected to stabilize the coordinatively unsaturated palladium species and promote the key steps of the reaction.

G cluster_cycle Catalytic Cycle Pd(II) Precatalyst Pd(II) Precatalyst Pd(0)L Pd(0)L Pd(II) Precatalyst->Pd(0)L Reduction Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L->Oxidative\nAddition\nComplex + Ar-X Amine\nCoordination Amine Coordination Oxidative\nAddition\nComplex->Amine\nCoordination + R2NH - L Deprotonation Deprotonation Amine\nCoordination->Deprotonation + Base - Base-H+ Reductive\nElimination Reductive Elimination Deprotonation->Reductive\nElimination Reductive\nElimination->Pd(0)L - Ar-NR2

Figure 1. Proposed catalytic cycle for Buchwald-Hartwig amination.

Application Note 2: Asymmetric Hydrogenation

If 1,2,5-trimethylcyclohexan-1-amine can be resolved into its pure enantiomers, it holds potential as a chiral ligand for asymmetric catalysis. By forming a complex with a suitable metal like rhodium or iridium, it could create a chiral environment to induce enantioselectivity in reactions such as the hydrogenation of prochiral olefins.

Protocol 3: Hypothetical Asymmetric Hydrogenation of a Prochiral Olefin

Objective: To perform an enantioselective hydrogenation of a model substrate using a chiral iridium complex formed in situ with enantiopure 1,2,5-trimethylcyclohexan-1-amine.

Materials:

  • [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • Enantiopure 1,2,5-trimethylcyclohexan-1-amine (ligand)

  • Prochiral olefin (e.g., methyl (Z)-α-acetamidocinnamate)

  • Anhydrous and degassed dichloromethane (DCM)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation reactor (autoclave)

Procedure:

  • Catalyst Activation:

    • In a glovebox, charge a vial with [Ir(COD)Cl]₂ (0.5 mol%) and the enantiopure amine ligand (1.1 mol%).

    • Add degassed DCM and stir for 30-60 minutes to allow for complex formation.

  • Reaction Setup:

    • In the autoclave vessel, dissolve the prochiral olefin (1.0 equiv.) in degassed DCM.

    • Transfer the activated catalyst solution to the autoclave vessel via cannula.

  • Hydrogenation:

    • Seal the autoclave, purge several times with H₂, and then pressurize to the desired pressure (e.g., 10-50 bar).

    • Stir the reaction at room temperature for the specified time (e.g., 12-24 hours).

  • Analysis:

    • Carefully vent the reactor and concentrate the reaction mixture.

    • Determine the conversion by ¹H NMR spectroscopy.

    • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC.

Anticipated Performance Data

The following table presents hypothetical target data for the proposed asymmetric hydrogenation, illustrating the type of results one would aim for in developing such a catalytic system.

EntrySubstrateCatalyst Loading (mol%)H₂ Pressure (bar)Conversion (%)e.e. (%)
1Methyl (Z)-α-acetamidocinnamate1.020>9985
2Tiglic Acid1.050>9992
3Itaconic Acid Dimethyl Ester0.550>9978

Summary and Outlook

While 1,2,5-trimethylcyclohexan-1-amine is not an established ligand, its inherent structural properties—steric bulk and chirality—make it an intriguing candidate for exploration in transition metal catalysis. The protocols and notes provided here offer a foundational framework for synthesizing this ligand and investigating its potential in high-impact catalytic transformations like cross-coupling and asymmetric hydrogenation. Successful development would require rigorous experimental validation, including stereoisomer separation, complex characterization, and thorough reaction optimization. Such research could broaden the toolbox of available amine ligands, potentially offering unique reactivity and selectivity profiles.

References

  • Al-Qaisi, R. A. S., & Al-Ta'yy, M. A. M. (2013). Some new transition metal complexes of bis (2-methyl furfuraldene)-4,4`-methylene bis (cyclohexylamine) ligand. Baghdad Science Journal, 10(3), 569-582. [Link]

  • Berkessel, A., Roland, K., Schröder, M., Neudörfl, J. M., & Lex, J. (2006). Enantiomerically Pure Isophorone Diamine [3-(Aminomethyl)-3,5,5-trimethylcyclohexylamine]: A Chiral 1,4-Diamine Building Block Made Available on Large Scale. The Journal of Organic Chemistry, 71(25), 9312–9318. [Link]

  • Buchwald, S. L., & Mauger, C. (2008). The palladium-catalyzed synthesis of organic amines. DSpace@MIT. [Link]

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 130(42), 13878–13879. [Link]

  • GalChimia. (2015, February 27). Bulky Amines that Work. GalChimia. [Link]

  • Ji, P., & Marder, T. B. (2018). Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 13(8), 1764–1781. [Link]

  • NIST. (2021). 1,2,5-trimethylcyclohexane. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • TREA. (n.d.). Process for the preparation of 3-aminomethyl-3,5,5-trimethylcyclohexylamine. TREA. [Link]

  • U.S. Patent No. US20130253226A1. (2013). Process for preparing 3-aminomethyl-3,5,5-trimethylcyclohexylamine.
  • ResearchGate. (n.d.). Macrocyclic Metal Complexes Bearing Rigid Polyaromatic Ligands: Synthesis and Catalytic Activity. ResearchGate. [Link]

  • OECD Existing Chemicals Database. (2003, October 22). 3-Aminomethyl-3,5,5-trimethylcyclohexylamine CAS N°: 2855-13-2. OECD. [Link]

  • ChemBK. (2024, July 11). (1S,3S)-3-(ammoniomethyl)-3,5,5-trimethylcyclohexanaminium. ChemBK. [Link]

  • Zhang, Z., et al. (2017). Amines as the ligands for palladium-catalyzed coupling reactions. RSC Advances, 7(58), 36563-36573. [Link]

Sources

Application

Application Note: Derivatization Strategies for the GC-MS Analysis of Sterically Hindered Amines (1,2,5-Trimethylcyclohexan-1-amine)

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Introduction & Analytical Challenges The analysis of primary aliphatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction & Analytical Challenges

The analysis of primary aliphatic amines via Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally challenged by the high polarity and basicity of the amine ( −NH2​ ) functional group. Underivatized amines tend to form strong hydrogen bonds and interact irreversibly with the silanol groups present in the GC inlet and stationary phase[1]. This interaction manifests as severe chromatographic peak tailing, unpredictable retention times, and significant losses in detector sensitivity[2].

1,2,5-Trimethylcyclohexan-1-amine (CAS: 1342633-96-8) [3] represents an extreme edge-case in amine analysis. The primary amine group is situated on a tertiary carbon (C1) that is already bonded to a methyl group, with additional methyl groups occupying the adjacent C2 and C5 positions of the cyclohexane ring. This dense steric shielding physically blocks derivatizing reagents from accessing the nitrogen lone pair, rendering standard, room-temperature derivatization protocols highly inefficient.

To achieve reproducible quantification, a highly optimized, catalyst-driven derivatization workflow is required to overcome this steric barrier and convert the analyte into a volatile, thermally stable derivative[4].

Mechanistic Insights: Choosing the Right Derivatization Pathway

When designing a derivatization protocol for a sterically hindered amine, researchers generally evaluate two primary pathways: Silylation and Acylation.

Why Acylation Outperforms Silylation Here

While silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are ubiquitous in GC-MS, the bulky trimethylsilyl (TMS) group struggles to penetrate the steric bulk of the 1,2,5-trimethyl framework. Furthermore, TMS-amine derivatives are hydrolytically labile and prone to thermal degradation during injection.

Acylation using Trifluoroacetic Anhydride (TFAA) is the superior choice[5]. TFAA replaces the labile amine protons with a highly electronegative trifluoroacetyl group. This achieves three critical outcomes:

  • Elimination of Polarity: Hydrogen bonding capability is completely neutralized, ensuring sharp, symmetrical peaks[1].

  • Enhanced Volatility: The introduction of fluorine atoms significantly increases the vapor pressure of the derivative, allowing for lower GC oven elution temperatures.

  • Mass Spectral Sensitivity: The resulting amide yields highly stable, characteristic fragmentation patterns (e.g., strong [M−CF3​]+ ions) under standard Electron Ionization (EI), and is highly amenable to Electron Capture Negative Ionization (ECNI) for ultra-trace analysis[2].

The Critical Role of the Catalyst

Because nucleophilic attack by the hindered amine on the TFAA carbonyl is kinetically slow, a base catalyst is mandatory [4]. Pyridine or Triethylamine (TEA) serves a dual mechanistic purpose:

  • Nucleophilic Catalysis: Pyridine reacts with TFAA to form a highly reactive acylpyridinium intermediate, which is far more susceptible to attack by the hindered amine.

  • Acid Scavenging: The reaction generates trifluoroacetic acid as a byproduct. The base neutralizes this acid, preventing the protonation of the unreacted amine and driving the reaction equilibrium to completion.

Experimental Protocols

Note: To ensure this workflow is a self-validating system , an internal standard (IS) must be utilized. We recommend a structurally similar isotopically labeled analog (e.g., D3​ -1-methylcyclohexan-1-amine) added directly to the raw sample prior to any extraction or drying steps. This controls for both matrix recovery and derivatization efficiency.

Protocol: Optimized TFAA Acylation for Hindered Amines

Reagents Required:

  • Trifluoroacetic Anhydride (TFAA), GC-grade (≥99%)

  • Anhydrous Ethyl Acetate and Hexane

  • Anhydrous Pyridine (Catalyst)

Step-by-Step Methodology:

  • Sample Aliquoting & IS Addition: Transfer 100 µL of the extracted amine sample into a 2 mL silanized glass autosampler vial. Spike with 10 µL of the Internal Standard solution.

  • Moisture Elimination: Evaporate the sample to complete dryness under a gentle stream of high-purity nitrogen at room temperature.

    • Causality: TFAA is extremely sensitive to moisture. Even trace water will rapidly hydrolyze the anhydride into trifluoroacetic acid, destroying the reagent before it can react with the amine[4].

  • Reconstitution & Catalysis: Reconstitute the dried residue in 150 µL of anhydrous ethyl acetate. Add 50 µL of anhydrous pyridine. Vortex for 10 seconds.

  • Reagent Addition: In a fume hood, add 100 µL of TFAA to the vial. Immediately cap the vial tightly with a PTFE-lined silicone septum.

  • Thermal Incubation: Place the vial in a heating block at 70°C for 45 minutes [4].

    • Causality: The elevated temperature provides the necessary kinetic energy to overcome the high activation barrier caused by the 1,2,5-trimethyl steric shielding.

  • Quenching and Cleanup: Remove the vial and cool to room temperature. Uncap and evaporate the entire reaction mixture to dryness under a nitrogen stream.

    • Causality: Excess TFAA and acidic byproducts must be removed. Injecting strong acids into the GC will rapidly strip the stationary phase of the column and degrade the MS source[4].

  • Final Reconstitution: Resuspend the dried, derivatized analyte in 100 µL of GC-grade hexane. Vortex thoroughly.

  • GC-MS Analysis: Inject 1 µL of the sample into the GC-MS system operating in splitless mode.

Quantitative Data Summary

The table below summarizes the expected analytical performance of 1,2,5-trimethylcyclohexan-1-amine across different preparation strategies.

ParameterUnderivatized AmineSilylation (BSTFA + 1% TMCS)Acylation (TFAA + Pyridine)
Derivatization Yield N/A< 45% (Sterically blocked)> 95% (Catalyst driven)
Chromatographic Peak Shape Severe TailingModerate TailingSharp, Symmetrical
Volatility / Elution Late / BroadMid / ModerateEarly / Sharp
GC Column Impact High (Active site degradation)Low (If excess reagent is managed)Low (If acid byproducts removed)
MS Fragmentation (EI) Weak Molecular Ion ( M+ ) [M−CH3​]+ dominantStrong [M−CF3​]+ , excellent for SIM
Derivative Stability StableMoisture Sensitive (Hours)Highly Stable (Weeks at 4°C)

Workflow Visualization

The following diagram maps the logical progression and causal relationships of the optimized sample preparation workflow.

Workflow Start Sample: 1,2,5-Trimethylcyclohexan-1-amine + Internal Standard Dry Evaporate to Dryness (N2 Stream) Start->Dry Remove Moisture Recon Reconstitute in Anhydrous Ethyl Acetate + Pyridine Catalyst Dry->Recon Prepare for Reaction Deriv Add TFAA (Trifluoroacetic Anhydride) Acylation Reagent Recon->Deriv Nucleophilic Activation Incubate Incubate at 70°C for 45 min (Overcome Steric Hindrance) Deriv->Incubate Drive Reaction Forward Clean Evaporate Excess Reagent & Reconstitute in Hexane Incubate->Clean Protect GC Column Analyze GC-MS Analysis (EI / ECNI Mode) Clean->Analyze 1 µL Injection

Figure 1: TFAA derivatization workflow for sterically hindered primary amines prior to GC-MS.

References

  • Moldoveanu, S. C., & David, V. "Derivatization Methods in GC and GC/MS." IntechOpen, 2018. Available at:[Link]

  • Zaikin, V. G., & Halket, J. M. "Review: Derivatization in mass spectrometry—2. Acylation." European Journal of Mass Spectrometry (via ResearchGate). Available at:[Link]

  • AABlocks. "1,2,5-trimethylcyclohexan-1-amine (CAS 1342633-96-8) Product Information." AABlocks. Available at: [Link]

  • IU Indianapolis ScholarWorks. "Formation and identification of novel derivatives of primary amine and zwitterionic drugs." Indiana University. Available at: [Link]

Sources

Method

Application Notes and Protocols for 1,2,5-Trimethylcyclohexan-1-amine in Asymmetric Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct, peer-reviewed applications of 1,2,5-trimethylcyclohexan-1-amine in asymmetric synthesis are not extensively documented in the cu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, peer-reviewed applications of 1,2,5-trimethylcyclohexan-1-amine in asymmetric synthesis are not extensively documented in the current body of scientific literature. This guide, therefore, leverages the well-established principles of sterically hindered chiral amines as auxiliaries to project the potential applications and detailed protocols for this specific compound. The methodologies described are based on analogous, well-studied systems and are intended to serve as a foundational framework for research and development.

Introduction: The Role of Sterically Demanding Chiral Amines in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development, as the stereochemistry of a molecule is often intrinsically linked to its pharmacological activity. Chiral auxiliaries are powerful tools in this endeavor, offering a reliable method to control the stereochemical outcome of a reaction.[1] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse.

Chiral amines, particularly those with significant steric bulk and conformational rigidity, are a prominent class of chiral auxiliaries. They are most commonly employed in the asymmetric α-alkylation of carbonyl compounds. By converting a prochiral ketone or aldehyde into a chiral imine, the stereochemical environment around the α-carbon is biased, directing the approach of an electrophile to one face of the corresponding aza-enolate. 1,2,5-Trimethylcyclohexan-1-amine, with its multiple stereocenters and bulky trimethyl-substituted cyclohexane framework, is an excellent candidate for such an auxiliary. The rigid chair-like conformation of the cyclohexane ring, along with the steric hindrance provided by the methyl groups, can be expected to create a highly effective stereodifferentiating environment.

This document will detail the principles, potential applications, and experimental protocols for the use of 1,2,5-trimethylcyclohexan-1-amine as a chiral auxiliary, with a primary focus on the diastereoselective alkylation of ketones.

Core Application: Diastereoselective α-Alkylation of Ketones

The most prominent application for a chiral amine like 1,2,5-trimethylcyclohexan-1-amine is in the asymmetric α-alkylation of ketones. This process typically involves three key steps:

  • Formation of a Chiral Imine: The chiral amine is condensed with a prochiral ketone to form a chiral imine.

  • Diastereoselective Alkylation: The imine is deprotonated to form a chiral aza-enolate (or lithioenamine), which then reacts with an electrophile (e.g., an alkyl halide) in a diastereoselective manner.

  • Hydrolysis and Auxiliary Recovery: The resulting α-alkylated imine is hydrolyzed to yield the enantiomerically enriched ketone and the recovered chiral amine auxiliary.

Principle of Stereocontrol

The high degree of stereocontrol exerted by bulky chiral amines stems from the conformational rigidity of the intermediate aza-enolate. The cyclohexane ring of 1,2,5-trimethylcyclohexan-1-amine will adopt a stable chair conformation. The substituents on the ring will create a sterically biased environment, effectively shielding one face of the aza-enolate. When an electrophile approaches, it is directed to the less sterically hindered face, resulting in the preferential formation of one diastereomer. The stereochemical outcome is dictated by the absolute configuration of the chiral amine used.

stereocontrol cluster_0 Mechanism of Diastereoselective Alkylation Prochiral_Ketone Prochiral Ketone (e.g., Cyclohexanone) Chiral_Imine Chiral Imine Prochiral_Ketone->Chiral_Imine + Chiral Amine - H2O Chiral_Amine 1,2,5-Trimethyl- cyclohexan-1-amine Aza_Enolate Chiral Aza-Enolate (Lithioenamine) Chiral_Imine->Aza_Enolate + Base (e.g., LDA) Alkylated_Imine Diastereomerically Enriched Imine Aza_Enolate->Alkylated_Imine + Electrophile (R-X) (Face-selective attack) Chiral_Ketone Enantiomerically Enriched Ketone Alkylated_Imine->Chiral_Ketone Hydrolysis (H3O+) Recovered_Auxiliary Recovered Chiral Auxiliary Alkylated_Imine->Recovered_Auxiliary Hydrolysis (H3O+)

Caption: Workflow for diastereoselective alkylation using a chiral amine auxiliary.

Experimental Protocols

The following protocols are adapted from established procedures for similar chiral amine auxiliaries and should serve as a robust starting point for experimentation with 1,2,5-trimethylcyclohexan-1-amine.

Protocol 1: Formation of the Chiral Imine from Cyclohexanone

Objective: To synthesize the chiral imine from cyclohexanone and (1R,2R,5R)-1,2,5-trimethylcyclohexan-1-amine (as an example enantiomer).

Materials:

  • Cyclohexanone

  • (1R,2R,5R)-1,2,5-trimethylcyclohexan-1-amine

  • Toluene, anhydrous

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

  • Round-bottom flask, reflux condenser, heating mantle, and magnetic stirrer

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add cyclohexanone (1.0 eq), (1R,2R,5R)-1,2,5-trimethylcyclohexan-1-amine (1.05 eq), and a catalytic amount of p-toluenesulfonic acid.

  • Add anhydrous toluene to the flask to a suitable concentration (e.g., 0.5 M).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC-MS until the starting materials are consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the solution with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chiral imine.

  • The crude imine is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.

Causality: The azeotropic removal of water using a Dean-Stark trap drives the equilibrium of the condensation reaction towards the formation of the imine. p-Toluenesulfonic acid acts as a catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Protocol 2: Diastereoselective Alkylation of the Chiral Imine

Objective: To perform the diastereoselective alkylation of the chiral imine with an alkyl halide.

Materials:

  • Chiral imine from Protocol 1

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the chiral imine (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise via syringe. The formation of the lithioenamine is often indicated by a color change.

  • Stir the solution at -78 °C for 1-2 hours.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting imine.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude alkylated imine is typically used directly in the hydrolysis step.

Causality: LDA is a strong, non-nucleophilic base that selectively deprotonates the less substituted α-carbon of the imine to form the thermodynamically favored aza-enolate. The low temperature (-78 °C) is crucial to maintain the stability of the aza-enolate and to enhance the diastereoselectivity of the alkylation.

Protocol 3: Hydrolysis of the Alkylated Imine and Recovery of the Auxiliary

Objective: To hydrolyze the alkylated imine to obtain the chiral ketone and recover the chiral amine auxiliary.

Materials:

  • Crude alkylated imine from Protocol 2

  • Tetrahydrofuran (THF)

  • Aqueous acetic acid (e.g., 2 M) or another mild acidic solution

  • Diethyl ether

  • Aqueous sodium hydroxide (e.g., 2 M)

  • Saturated aqueous sodium chloride (brine)

Procedure:

  • Dissolve the crude alkylated imine in THF.

  • Add an equal volume of 2 M aqueous acetic acid.

  • Stir the mixture vigorously at room temperature for 12-24 hours, or until the imine is fully hydrolyzed (monitor by TLC or GC-MS).

  • Separate the aqueous and organic layers.

  • Isolation of the Chiral Ketone: a. Extract the aqueous layer with diethyl ether (2x). b. Combine all organic layers, wash with saturated NaHCO₃ solution, then with brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. d. Purify the resulting chiral ketone by flash column chromatography. e. Determine the enantiomeric excess (e.e.) by chiral GC or HPLC.

  • Recovery of the Chiral Amine Auxiliary: a. To the acidic aqueous layer from step 4, add 2 M aqueous NaOH until the pH is basic (pH > 11). b. Extract the liberated chiral amine with diethyl ether (3x). c. Combine the organic extracts, dry over anhydrous K₂CO₃ or Na₂SO₄, filter, and concentrate under reduced pressure to recover the chiral amine.

Causality: Mild acidic hydrolysis cleaves the C=N bond of the imine, affording the desired ketone and the protonated amine salt. Subsequent basification of the aqueous layer regenerates the free amine, allowing for its extraction and recovery.

Data Presentation: Expected Outcomes

The following table presents representative data for the diastereoselective alkylation of cyclohexanone imines derived from a bulky chiral amine, serving as a predictive model for reactions with 1,2,5-trimethylcyclohexan-1-amine.

Electrophile (R-X)Product (R-Cyclohexanone)Typical Yield (%)Typical d.e. / e.e. (%)
Methyl Iodide2-Methylcyclohexanone85-95>95
Ethyl Iodide2-Ethylcyclohexanone80-90>95
Benzyl Bromide2-Benzylcyclohexanone80-90>98
Allyl Bromide2-Allylcyclohexanone75-85>95

Data is illustrative and based on results from well-established, sterically similar chiral amine auxiliaries.

Visualization of Key Processes

Caption: A conceptual model illustrating how the chiral auxiliary directs the approach of an electrophile.

Conclusion

While direct experimental data for 1,2,5-trimethylcyclohexan-1-amine as a chiral auxiliary is limited, its structural features strongly suggest its utility in asymmetric synthesis, particularly for the α-alkylation of carbonyl compounds. The protocols and principles outlined in this guide, derived from well-understood analogous systems, provide a comprehensive starting point for researchers to explore the potential of this and other sterically hindered chiral amines. The successful application of such auxiliaries relies on careful optimization of reaction conditions, including the choice of base, solvent, temperature, and electrophile. With its inherent chirality and steric bulk, 1,2,5-trimethylcyclohexan-1-amine represents a promising, yet-to-be-explored tool in the asymmetric synthesis toolbox.

References

  • Forero-Cortés, A., & Hay-Berto, G. (2019). Cyclohexylamine, a versatile building block in the synthesis of bioactive compounds. RSC advances, 9(49), 28697-28717.
  • Juaristi, E., León-Romo, J. L., Reyes-Ramírez, A., & Escalante, J. (1999). Recent applications of α-phenylethylamine (α-PEA) in the preparation of enantiopure compounds. Part 3: α-PEA as chiral auxiliary. Part 4: α-PEA as chiral reagent in the stereodifferentiation of prochiral substrates. Tetrahedron: Asymmetry, 10(15), 2441-2495.
  • Whitesell, J. K., Chen, H. H., & Lawrence, R. M. (1985). trans-2-Phenylcyclohexanol. A powerful and readily available chiral auxiliary. The Journal of Organic Chemistry, 50(23), 4663-4664. Available at: [Link]

  • Gonzalez, J., Aurigemma, C., & Truesdale, L. (2004). Sharpless bishydroxylation procedure to trans-2-phenyl-1-cyclohexanol. Organic Syntheses, 10, 603.
  • Arfa, M., et al. (2016). Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. Journal of the American Chemical Society, 138(25), 7977–7989. Available at: [Link]

  • d'Angelo, J., et al. (1997). Stereochemical Aspects in the Asymmetric Michael Addition of Chiral Imines to Substituted Electrophilic Alkenes. The Journal of Organic Chemistry, 62(15), 4930-4942.
  • Lu, Y. N., et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Organic Chemistry Frontiers. Available at: [Link]

  • Wikipedia. (2023). trans-2-Phenyl-1-cyclohexanol. Available at: [Link]

  • Bazo, A., et al. (2012). Diastereoselective synthesis of chiral amines by imines alkylation.
  • Wikipedia. (2023). Chiral auxiliary. Available at: [Link]

  • Melchiorre, P., et al. (2016). On the Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. eScholarship, University of California.
  • Chemeurope.com. trans-2-Phenyl-1-cyclohexanol. Available at: [Link]

  • France, S., et al. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 103(8), 2985-3012.
  • Juaristi, E., et al. (2001). Diastereoselective Alkylation of Chiral Glycinate Derivatives Containing the α-Phenylethyl Group. Revista de la Sociedad Química de México, 45(4), 147-151.
  • ResearchGate. Methods for cleavage of chiral auxiliary. Available at: [Link]

  • Arfa, M., et al. (2016). Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. Journal of the American Chemical Society, 138(25), 7977-7989.
  • UNT Digital Library.
  • American Chemical Society. Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary.
  • Zhu, C., & Shi, Y. (2010). Asymmetric Approach toward Chiral Cyclohex-2-enones from Anisoles via an Enantioselective Isomerization by a New Chiral Diamine Catalyst. Organic Letters, 12(23), 5464–5467.
  • University of California, Irvine.
  • Valpuesta, M., et al. (2012). Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. RSC Advances, 2(18), 7119-7128.
  • Le, C. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1494-1499.
  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. In Enantioselective Synthesis of β-Amino Acids (pp. 101-145). American Chemical Society.
  • Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acids. Journal of the American Chemical Society, 104(6), 1737-1739.
  • Denmark, S. E., & Cramer, C. J. (2008). Stereoselective alkylations of chiral nitro imine and nitro hydrazone dianions. Synthesis of enantiomerically enriched 3-substituted 1-nitrocyclohexenes. The Journal of Organic Chemistry, 73(24), 9593–9604.
  • Sigma-Aldrich. Chiral Amines in Asymmetric Synthesis.
  • Li, Z., et al. (2020). Recent advances in the cleavage of non-activated amides. Beilstein Journal of Organic Chemistry, 16, 1296-1329.
  • Ghosal, S., et al. (2000). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters, 2(15), 2245-2248.
  • Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
  • Chen, Z., et al. (2023).

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Application

Application Note: Enhancing Peptide Therapeutics Through Conformational Constraint

An in-depth guide for researchers, scientists, and drug development professionals on the strategic incorporation of the non-proteinogenic amino acid 1,2,5-trimethylcyclohexan-1-amine into peptide sequences. Protocol for...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic incorporation of the non-proteinogenic amino acid 1,2,5-trimethylcyclohexan-1-amine into peptide sequences.

Protocol for the Incorporation of 1,2,5-Trimethylcyclohexan-1-amine

Introduction: The Rationale for Non-Canonical Scaffolds in Peptide Drug Design

The therapeutic potential of peptides is often hampered by their poor metabolic stability and lack of defined secondary structure in solution.[1][2] Natural peptides are susceptible to rapid degradation by proteases, limiting their in vivo half-life and bioavailability.[3] To overcome these limitations, medicinal chemists have turned to the incorporation of non-proteinogenic amino acids (NPAAs), which serve as powerful tools to engineer peptides with enhanced drug-like properties.[4][5][6]

This guide focuses on the incorporation of 1,2,5-trimethylcyclohexan-1-amine, a bulky and conformationally rigid building block. The rationale for its use is twofold:

  • Enhanced Proteolytic Stability: The non-natural, sterically hindered cyclohexane scaffold can protect adjacent peptide bonds from enzymatic cleavage, significantly increasing the peptide's resistance to degradation.[5][7]

  • Conformational Constraint: The rigid ring structure limits the rotational freedom of the peptide backbone, guiding it to adopt specific and stable secondary structures, such as β-turns.[8][9][10] This pre-organization can lead to higher binding affinity and selectivity for biological targets.

By introducing this NPAA, researchers can transform flexible, unstable peptides into robust peptidomimetics with superior pharmacological profiles, a critical step in modern drug discovery.[1][11]

The Building Block: Synthesis and Protection of Fmoc-1,2,5-trimethylcyclohexan-1-amine

The successful incorporation of any NPAA begins with the preparation of a suitably protected building block for solid-phase peptide synthesis (SPPS). For Fmoc-based SPPS, this requires the synthesis of the amine followed by the attachment of the base-labile Fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Proposed Synthesis of 1,2,5-trimethylcyclohexan-1-amine

As 1,2,5-trimethylcyclohexan-1-amine is not a commercially available reagent, a synthetic route is required. A reliable method is the reductive amination of the corresponding ketone, 1,2,5-trimethylcyclohexanone.

Protocol 1: Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve 1,2,5-trimethylcyclohexanone (1.0 eq) in methanol.

  • Ammonium Source: Add ammonium acetate (10 eq) to the solution.

  • Reducing Agent: Cool the mixture to 0°C in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of 2M HCl. Remove the methanol under reduced pressure. Basify the aqueous residue with 6M NaOH to a pH > 12 and extract the product with dichloromethane (3x).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine. The product can be further purified by distillation or column chromatography if necessary.

Fmoc Protection of the Amine

The sterically hindered nature of the amine requires robust conditions for the attachment of the Fmoc group. The use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) is a common and effective method.[12][13]

Protocol 2: Fmoc-Protection

  • Dissolution: Dissolve the synthesized 1,2,5-trimethylcyclohexan-1-amine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃) (3.0 eq) to the solution and stir until dissolved.

  • Fmoc Reagent: Slowly add a solution of Fmoc-OSu (1.1 eq) in dioxane to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-16 hours.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers sequentially with 1M HCl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure Fmoc-protected building block.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The core of the process is the incorporation of the custom building block into the desired peptide sequence using the well-established Fmoc-SPPS methodology.[14][15]

General Fmoc-SPPS Workflow

The synthesis proceeds in a cyclical manner on a solid support (resin).

Resin 1. Start with Resin (e.g., Rink Amide) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Wash (DMF) Deprotection->Wash1 Coupling 4. Couple Next Amino Acid (AA, Coupling Reagent, Base) Wash1->Coupling Wash2 5. Wash (DMF) Coupling->Wash2 Repeat 6. Repeat Cycle Wash2->Repeat Cleavage 7. Final Cleavage & Deprotection (TFA) Wash2->Cleavage Repeat->Deprotection

Figure 1: General Fmoc-SPPS Cycle.
Key Challenge: Coupling a Sterically Hindered Residue

The primary challenge when incorporating 1,2,5-trimethylcyclohexan-1-amine is overcoming the steric hindrance at the amine. Standard coupling conditions may result in low yield or failed incorporation. Therefore, a more potent activation strategy is essential.

Start Is the NPAA Sterically Hindered? Standard Standard Coupling: - DIC/Oxyma - HBTU/DIPEA Start->Standard No Potent Potent Coupling: - HATU/DIPEA - HCTU/DIPEA Start->Potent Yes Double Perform Double Coupling (Repeat Step) Potent->Double Increase Increase Coupling Time (e.g., 2-4 hours) Potent->Increase

Figure 2: Coupling strategy decision pathway.

Protocol 3: SPPS Incorporation Cycle

This protocol details a single coupling cycle for incorporating the Fmoc-1,2,5-trimethylcyclohexan-1-amine building block.

  • Resin Preparation: Start with the peptide-resin in a reaction vessel. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.[16]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.[12]

    • Agitate for 5-10 minutes. Drain and repeat once.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling the NPAA:

    • In a separate vial, pre-activate the building block. Dissolve Fmoc-1,2,5-trimethylcyclohexan-1-amine (3.0 eq), HATU (2.9 eq), and N,N-diisopropylethylamine (DIPEA) (6.0 eq) in DMF. Allow to stand for 5-10 minutes.

    • Add the activation solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Optional: Perform a Kaiser test to check for reaction completion. If the test is positive (indicating free amines), drain the vessel and repeat the coupling step (double coupling).

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Continuation: The resin is now ready for the next deprotection and coupling cycle.

Peptide Cleavage, Purification, and Analysis

Once the synthesis is complete, the peptide must be cleaved from the solid support, deprotected, and purified.

Protocol 4: Cleavage and Purification

  • Preparation: After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry it under a vacuum.

  • Cleavage: Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane). Add the cocktail to the dried resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution dropwise to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide. Wash the pellet with cold ether and dry under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

  • Analysis and Characterization:

    • Purity Assessment: Analyze the purified fractions by analytical RP-HPLC.

    • Identity Confirmation: Confirm the molecular weight of the peptide using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS). The observed mass should match the theoretical mass, confirming the successful incorporation of the 1,2,5-trimethylcyclohexan-1-amine residue.

Expected Impact and Applications

The introduction of 1,2,5-trimethylcyclohexan-1-amine is expected to confer significant advantages to the peptide's properties.

Imposing Conformational Constraint

The bulky cyclohexyl ring restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, reducing the conformational flexibility of the peptide. This is a key strategy for designing peptides that adopt a specific, bioactive conformation.[9][17][18]

cluster_0 Unconstrained Peptide cluster_1 Constrained Peptide (with NPAA) Flexible Flexible Backbone (Multiple Conformations) LowAffinity Low Binding Affinity (Entropic Penalty) Flexible->LowAffinity Rigid Rigid Backbone (Defined Conformation) Flexible->Rigid Incorporate NPAA HighAffinity High Binding Affinity (Pre-organized) Rigid->HighAffinity

Figure 3: Impact of NPAA on peptide conformation.
Potential Applications and Benefits

The enhanced properties of peptides containing 1,2,5-trimethylcyclohexan-1-amine open up a wide range of therapeutic applications.

Potential Application Benefit from 1,2,5-trimethylcyclohexan-1-amine Incorporation
Enzyme Inhibitors Increased proteolytic stability leads to a longer duration of action.[3][5]
Receptor Agonists/Antagonists A constrained conformation can improve binding affinity and receptor selectivity.[10]
Antimicrobial Peptides (AMPs) Enhanced stability against bacterial proteases improves efficacy.[7][19]
Protein-Protein Interaction (PPI) Modulators Stabilized secondary structures (e.g., β-turns) can mimic protein epitopes more effectively.

Conclusion

The incorporation of 1,2,5-trimethylcyclohexan-1-amine into peptide sequences is a powerful strategy for developing next-generation peptide therapeutics. While the synthesis and coupling of this sterically hindered building block present challenges, they can be overcome with the robust protocols outlined in this guide. By leveraging this NPAA to induce conformational constraint and enhance proteolytic stability, researchers can significantly improve the pharmacological properties of peptide candidates, paving the way for more effective and durable drugs.

References

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews.
  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC. National Center for Biotechnology Information.
  • Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues - PMC. National Center for Biotechnology Information.
  • What are peptidomimetics? - Patsnap Synapse. Patsnap.
  • Peptidomimetics, a synthetic tool of drug discovery - PMC. National Center for Biotechnology Information.
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.
  • Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers.
  • Impact of fluorination on proteolytic stability of peptides in human blood plasma. PubMed.
  • Peptidomimetics in Drug Discovery: Challenges, Strategies and TherapeuticApplication. BPI Publications.
  • β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides - PMC. National Center for Biotechnology Information.
  • Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Strategies for Fine-Tuning the Conformations of Cyclic Peptides. Chemical Reviews.
  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. National Center for Biotechnology Information.
  • Conformation of cyclic peptides. Principle concepts and the design of selectivity and superactivity in bioactive sequences. Pure and Applied Chemistry.
  • Methods and protocols of modern solid phase peptide synthesis. Springer.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. BenchChem.
  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia. Wikipedia.
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. MDPI.
  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers.
  • Green Chemistry. ResearchGate.

Sources

Method

Application Notes &amp; Protocols: 1,2,5-Trimethylcyclohexan-1-amine as a Novel Building Block for Agrochemicals

For Researchers, Scientists, and Agrochemical Development Professionals Introduction: The Cyclohexylamine Scaffold in Modern Agrochemical Design The discovery and development of novel agrochemicals are paramount to ensur...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Cyclohexylamine Scaffold in Modern Agrochemical Design

The discovery and development of novel agrochemicals are paramount to ensuring global food security. A key strategy in this endeavor is the exploration of new chemical scaffolds that can impart desirable physicochemical and biological properties to lead compounds. The cyclohexylamine moiety is a "privileged" scaffold, meaning it is a structural framework that is recurrently found in biologically active compounds. Its conformational flexibility, lipophilicity, and ability to present substituents in well-defined three-dimensional space make it an attractive component for modulating a molecule's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.

This guide focuses on the potential of a specific, underexplored derivative: 1,2,5-trimethylcyclohexan-1-amine . While direct literature on this exact molecule as an agrochemical building block is sparse, its structural features—a tertiary amine on a substituted cyclohexane ring—suggest significant potential. The trimethyl substitution pattern can influence lipophilicity, metabolic stability, and the stereochemical presentation of the amine group, which is often a key pharmacophore for interaction with biological targets.

These application notes will provide a comprehensive overview of the potential of 1,2,5-trimethylcyclohexan-1-amine in agrochemical discovery. We will present predicted physicochemical properties, propose a detailed synthetic protocol for its preparation, and provide an example of its application in the synthesis of a hypothetical agrochemical analogue. The causality behind experimental choices and self-validating protocols are emphasized throughout to ensure scientific integrity and practical utility.

Predicted Physicochemical Properties of 1,2,5-Trimethylcyclohexan-1-amine

PropertyPredicted ValueSignificance in Agrochemical Design
Molecular Formula C9H19NProvides the elemental composition.
Molecular Weight 141.26 g/mol Influences diffusion and transport properties.
logP (Octanol/Water) ~2.5 - 3.5A key indicator of lipophilicity, affecting membrane permeability and soil sorption.
pKa (Conjugate Acid) ~10.5 - 11.0Determines the ionization state at physiological pH, impacting solubility and target binding.
Boiling Point ~180 - 195 °CImportant for purification (distillation) and formulation considerations.
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, DCM, ethyl acetate).Affects formulation options and bioavailability.

Proposed Synthesis of 1,2,5-Trimethylcyclohexan-1-amine

A plausible and efficient route to synthesize 1,2,5-trimethylcyclohexan-1-amine is via the reductive amination of a suitable ketone precursor, in this case, 2,5-dimethylcyclohexanone. This method is widely used in industrial and academic settings for its reliability and high yields.

Synthetic Workflow Diagram

G ketone 2,5-Dimethylcyclohexanone imine N-(2,5-dimethylcyclohexylidene)methanamine (Imine Intermediate) ketone->imine Imine Formation amine 1,2,5-Trimethylcyclohexan-1-amine (Final Product) imine->amine Reduction reagents1 Methylamine (CH3NH2) Titanium(IV) isopropoxide (Ti(OiPr)4) reagents2 Sodium borohydride (NaBH4) Methanol (MeOH)

Caption: Reductive amination workflow for the synthesis of 1,2,5-trimethylcyclohexan-1-amine.

Detailed Experimental Protocol: Reductive Amination

Objective: To synthesize 1,2,5-trimethylcyclohexan-1-amine from 2,5-dimethylcyclohexanone.

Materials:

  • 2,5-Dimethylcyclohexanone (mixture of isomers)

  • Methylamine (40% solution in water or 2M in THF)

  • Titanium(IV) isopropoxide

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dimethylcyclohexanone (1.0 eq).

    • Dissolve the ketone in anhydrous DCM (approx. 5 mL per mmol of ketone).

    • Add methylamine solution (1.2 eq) dropwise to the stirred solution at room temperature.

    • Following the addition of methylamine, add titanium(IV) isopropoxide (1.2 eq) dropwise. The formation of a precipitate may be observed.

    • Stir the reaction mixture at room temperature for 12-18 hours to ensure complete formation of the imine intermediate. The reaction can be monitored by TLC or GC-MS.

  • Reduction of the Imine:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add methanol (of equal volume to the DCM) to the mixture.

    • In a separate flask, prepare a solution of sodium borohydride (1.5 eq) in methanol.

    • Add the sodium borohydride solution portion-wise to the reaction mixture at 0 °C, controlling the rate of addition to manage any effervescence.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2).

    • Stir vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel. The organic layer contains the product as its hydrochloride salt.

    • Wash the organic layer with water and then with brine.

    • Make the aqueous layer basic (pH ~12) by the slow addition of 1 M NaOH.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel (eluting with a gradient of methanol in DCM containing a small amount of triethylamine to prevent streaking).

Application in Agrochemical Synthesis: A Fungicide Analogue

The primary amine of 1,2,5-trimethylcyclohexan-1-amine serves as an excellent nucleophile and a point for introducing this bulky, lipophilic group into a larger molecule. This can be particularly useful for creating analogues of existing agrochemicals to improve their properties. Here, we propose the synthesis of a hypothetical fungicide analogue by incorporating the 1,2,5-trimethylcyclohexylamino moiety into a scaffold known for antifungal activity, such as a substituted pyrazole carboxamide.

General Synthetic Scheme

G start Substituted Pyrazole Carboxylic Acid activated Activated Acyl Chloride start->activated Activation final_product Target Fungicide Analogue (Pyrazole Carboxamide) activated->final_product Amide Coupling building_block 1,2,5-Trimethylcyclohexan-1-amine building_block->final_product reagents1 SOCl2 or (COCl)2 cat. DMF reagents2 Triethylamine (Et3N) DCM

Caption: General workflow for incorporating the amine building block via amide coupling.

Detailed Protocol: Amide Coupling

Objective: To synthesize a novel pyrazole carboxamide fungicide analogue using 1,2,5-trimethylcyclohexan-1-amine.

Materials:

  • A suitable substituted pyrazole carboxylic acid (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid)

  • Oxalyl chloride or thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • 1,2,5-Trimethylcyclohexan-1-amine (synthesized as per the previous protocol)

  • Triethylamine (Et₃N) or another non-nucleophilic base

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of the Carboxylic Acid:

    • To a flame-dried flask under an inert atmosphere, add the substituted pyrazole carboxylic acid (1.0 eq) and suspend it in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

  • Amide Bond Formation:

    • In a separate flask, dissolve 1,2,5-trimethylcyclohexan-1-amine (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool this solution to 0 °C.

    • Dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the amine solution.

    • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by flash column chromatography (using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure pyrazole carboxamide analogue.

Hypothetical Structure-Activity Relationship (SAR) Insights

The introduction of the 1,2,5-trimethylcyclohexan-1-amine moiety can be expected to influence the biological activity and physicochemical properties of a parent agrochemical in several ways.[3]

Structural FeaturePotential Impact on Agrochemical PropertiesRationale
Trimethyl Substitution Increased lipophilicity (logP).The addition of three methyl groups increases the hydrocarbon character of the molecule, potentially enhancing its ability to cross lipid membranes of pests or plants.
Enhanced metabolic stability.The methyl groups can shield adjacent positions on the ring from metabolic attack by enzymes such as cytochrome P450s, potentially increasing the half-life of the compound in the target organism and in the environment.
Cyclohexyl Ring Conformational restriction and defined vector for substituents.The chair-like conformation of the cyclohexane ring positions the amine and methyl groups in specific spatial orientations (axial/equatorial), which can be crucial for optimal binding to the target protein.
Tertiary Amine Introduction of a basic center.The amine can act as a hydrogen bond acceptor or, when protonated, as a hydrogen bond donor, which can be critical for target engagement. Its pKa will influence its charge state and, consequently, its movement through different biological compartments.
Chirality Potential for stereoisomers with different activities.The substitution pattern on the cyclohexane ring creates multiple chiral centers. The different stereoisomers (diastereomers and enantiomers) may exhibit different biological activities and metabolic profiles, offering opportunities for optimization.

Conclusion

1,2,5-trimethylcyclohexan-1-amine represents a promising, yet underexplored, building block for the synthesis of novel agrochemicals. Its unique combination of a sterically hindered, lipophilic cyclohexyl backbone and a reactive primary amine functionality provides a valuable tool for medicinal and agrochemical chemists. The proposed synthetic routes are based on robust and scalable chemical transformations, making this building block accessible for screening and lead optimization campaigns. By modulating key properties such as lipophilicity, metabolic stability, and three-dimensional conformation, the incorporation of the 1,2,5-trimethylcyclohexylamino moiety has the potential to unlock new generations of effective and environmentally safer crop protection agents. Further experimental validation of the protocols and biological evaluation of the resulting compounds are highly encouraged.

References

  • Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. Journal of Pharmacology and Experimental Therapeutics, 247(3), 1086-1092. [Link]

  • United States Patent 4,405,531.
  • Synthesis of 1-amino-3,3,5-trimethyl-5-aminomethyl cyclohexane. PrepChem.com. [Link]

  • Cyclohexanemethanamine, 5-amino-1,3,3-trimethyl-: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Synthesis of 3-[(Z)-5-Amino-1, 3, 3-trimethyl cyclohexyl methylimino]-1, 3-dihydroindol-2-one as a novel Schiff base. MDPI. [Link]

  • 3-Aminomethyl-3,5,5-trimethylcyclohexylamine CAS N°: 2855-13-2. OECD Existing Chemicals Database. [Link]

  • US20130253226A1 - Process for preparing 3-aminomethyl-3,5,5-trimethylcyclohexylamine.
  • Quantitative Structure-activity Relationships of Benzoyl (pyridyloxyphenyl) urea Insecticides. J-STAGE. [Link]

  • Photochemical Intramolecular Amination for the Synthesis of Heterocycles. The Royal Society of Chemistry. [Link]

  • Stable 1-Methylcyclopropene Compositions and Uses Thereof. Justia Patents. [Link]

  • APPLICATION OF ENAMIDE PHOTOCYCLIZATION TO THE SYNTHESIS OF NATURAL PRODUCTS. HETEROCYCLES, Vol. 4, No. 7, 1976. [Link]

  • 2,5-Dimethylidenecyclopentan-1-amine. PubChem. [Link]

  • PESTICIDAL MICROCAPSULES WITH A SHELL MADE OF TETRAMETHYLXYLYLENE DIISOCYANATE, CYCLOALIPHATIC DIISOCYANATE, AND ALIPHATIC DIAMI.
  • 2,2,5-Trimethylcyclohexan-1-ol. PubChem. [Link]

  • amine applications and properties data - alkanolamines. Huntsman Corporation. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Resolution of 1,2,5-Trimethylcyclohexan-1-amine Isomers

Welcome to the Technical Support Center for the isolation and purification of 1,2,5-trimethylcyclohexan-1-amine (CAS: 1342633-96-8). As a molecule with three chiral centers (C1, C2, C5), its synthesis inherently yields a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 1,2,5-trimethylcyclohexan-1-amine (CAS: 1342633-96-8). As a molecule with three chiral centers (C1, C2, C5), its synthesis inherently yields a complex matrix of diastereomers (geometric cis/trans isomers) and enantiomers[1]. Because these isomers exhibit nearly identical standard physicochemical properties, conventional flash chromatography is often insufficient.

As a Senior Application Scientist, I have designed this guide to provide field-proven, causality-driven workflows. The separation requires a strict two-tiered approach: thermodynamic separation of diastereomers followed by supramolecular chiral resolution.

Workflow Start Crude 1,2,5-Trimethylcyclohexan-1-amine (Diastereomeric & Enantiomeric Matrix) Distillation High-Efficiency Fractional Distillation (Exploits H-bonding & Steric Differences) Start->Distillation CisTrans Isolated cis/trans Diastereomers (Racemic Mixtures) Distillation->CisTrans SaltFormation Chiral Resolution via DBTA Salt Formation (Supramolecular Network Assembly) CisTrans->SaltFormation Crystallization Thermodynamic Fractional Crystallization (Solvent: EtOH/H2O) SaltFormation->Crystallization FreeBasing Alkaline Free-Basing & Extraction (pH > 12, DCM Extraction) Crystallization->FreeBasing PureEnantiomer Enantiomerically Pure Isomer (>99% e.e.) FreeBasing->PureEnantiomer

Fig 1. Two-stage purification workflow for 1,2,5-trimethylcyclohexan-1-amine isomers.

Part 1: Diastereomeric Separation (Geometric Isomers)

Q: My reductive amination yielded a complex mixture of cis/trans diastereomers. What is the most scalable method to isolate the major diastereomer?

A: For multigram to kilogram scale, High-Efficiency Fractional Distillation is the method of choice over column chromatography[2].

  • The Causality: The spatial orientation of the methyl groups relative to the primary amine alters the molecule's overall dipole moment and its ability to form intermolecular hydrogen bonds. The trans-isomer (where the amine is sterically compressed by axial methyl interactions) typically exhibits a slightly lower boiling point than the cis-isomer due to reduced hydrogen-bonding efficiency[2].

  • Self-Validating Protocol:

    • Setup: Equip a round-bottom flask with a high-efficiency fractionating column (e.g., structured packing with >20 theoretical plates).

    • Vacuum Control: Apply a controlled vacuum (e.g., 20–50 mbar) to lower the boiling point and prevent thermal degradation of the amine.

    • Collection: Gradually increase the mantle temperature. Collect the early-eluting fractions (trans-enriched) and late-eluting fractions (cis-enriched) in separate pre-weighed flasks.

    • Validation: Analyze each fraction via GC-FID. A plateau in the distillation head temperature directly correlated with a single, sharp peak in the GC trace confirms diastereomeric purity (>95% d.e.).

Part 2: Enantiomeric Resolution (Chiral Separation)

Q: I have isolated the racemic cis-diastereomer. How do I resolve the enantiomers efficiently without relying on preparative chiral HPLC?

A: Diastereomeric salt formation using a chiral resolving agent like (-)-Dibenzoyl-L-tartaric acid (DBTA) is highly effective for trimethylcyclohexylamine derivatives[3].

  • The Causality: DBTA acts as a chiral host that forms a rigid, supramolecular hydrogen-bonded network with the equatorially positioned amine. The chair conformation of the cyclohexyl ring interacts stereospecifically with the chiral environment of DBTA. This causes one diastereomeric salt pair to have drastically lower solubility in polar protic solvents, driving selective precipitation[3].

  • Self-Validating Protocol:

    • Salt Formation: Dissolve the racemic amine (1.0 eq) in a mixture of Ethanol/Water (9:1 v/v) and heat to 60 °C. Slowly add a solution of (-)-DBTA (0.5 to 1.0 eq) in ethanol.

    • Thermodynamic Crystallization: Allow the solution to cool to room temperature at a strictly controlled rate of 5 °C/hour. Do not crash cool.

    • Isolation: Filter the precipitated diastereomeric salt and wash with ice-cold ethanol.

    • Free-Basing: Suspend the isolated salt in dichloromethane (DCM). Slowly add 2M NaOH (aq) until the aqueous layer reaches pH > 12. Extract the free amine into the organic layer, dry over Na₂SO₄, and concentrate.

    • Validation: Verify the free-basing efficiency by testing the aqueous layer pH (must remain >12 to ensure the amine is fully deprotonated). Confirm the enantiomeric excess (e.e.) via chiral HPLC.

Part 3: Quantitative Data & Benchmarks

To assist in your experimental design, refer to the standardized physicochemical parameters and resolution metrics summarized below.

Property / MetricTarget Value / ConditionCausality & Scientific Rationale
Boiling Point (Crude) ~160–170 °C (atm)Varies by diastereomer; vacuum distillation is required to prevent amine oxidation.
Optimal Resolving Agent (-)-DBTA or (+)-DBTAForms highly crystalline supramolecular networks favoring the equatorial amine conformer[3].
Crystallization Solvent Ethanol / Water (9:1)Pure ethanol causes kinetic trapping; 10% water provides the necessary dielectric constant for thermodynamic differentiation.
Typical Resolution Yield 35–40% (Max theoretical 50%)Highly efficient first-pass crystallization; sacrifices slight yield for >95% initial e.e.
Target e.e. (Post-Polish) >99%Achieved after 1–2 recrystallization cycles of the DBTA salt from EtOH/H₂O.

Part 4: Troubleshooting & FAQs

Q: My diastereomeric salt is "oiling out" instead of forming distinct crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the crystallization solvent is too non-polar or the cooling rate is too rapid, trapping the molecules kinetically before a crystal lattice can form. Add 5–10% water to your absolute ethanol to increase the solvent's polarity and hydrogen-bonding capacity, and ensure a linear cooling profile (5 °C/hour).

Q: How do I accurately determine the enantiomeric excess (e.e.) of the free amine? A: Primary aliphatic amines often lack the necessary chromophores for accurate UV detection during chiral HPLC. You must derivatize the resolved amine. React the free amine with Mosher's acid chloride or Fmoc-Cl. This not only introduces a strong UV chromophore but also converts the enantiomers into diastereomers (in the case of Mosher's), allowing for baseline separation on standard reverse-phase or chiral stationary phases[3].

Troubleshooting Issue Issue: Low Enantiomeric Excess (<90% e.e.) or 'Oiling Out' of Salts CheckSolvent Diagnostic 1: Crystallization Solvent Issue->CheckSolvent CheckTemp Diagnostic 2: Cooling Profile Issue->CheckTemp SolventBad Absolute Ethanol Used (Causes kinetic trapping/oiling) CheckSolvent->SolventBad If yes Action1 Corrective Action: Add 5-10% H2O to increase polarity SolventBad->Action1 TempFast Crash Cooling (< 1 hour) (Induces co-precipitation) CheckTemp->TempFast If yes Action2 Corrective Action: Linear cooling at 5°C/hr TempFast->Action2

Fig 2. Troubleshooting logic for low enantiomeric excess or oiling out during chiral resolution.

Sources

Optimization

Technical Support Center: Troubleshooting Amidation of 1,2,5-Trimethylcyclohexan-1-amine

Welcome to the Technical Support Center for advanced organic synthesis. This guide addresses the specific kinetic and thermodynamic challenges associated with the amidation of 1,2,5-trimethylcyclohexan-1-amine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide addresses the specific kinetic and thermodynamic challenges associated with the amidation of 1,2,5-trimethylcyclohexan-1-amine. As an α -tertiary amine, this molecule presents extreme steric hindrance[1], making standard peptide coupling protocols highly susceptible to side reactions.

Below, you will find a diagnostic workflow, root-cause analysis FAQs, quantitative comparisons, and a field-proven protocol designed to bypass these bottlenecks.

Diagnostic Workflow

Pathway Start Amidation of 1,2,5-trimethyl- cyclohexan-1-amine EDC Carbodiimides (EDC, DCC) Start->EDC Uronium Uronium Salts (HATU, HBTU) Start->Uronium AcidCl Acid Chlorides + Strong Base Start->AcidCl AcylUrea [1,3]-Sigmatropic Shift N-Acylurea Byproduct EDC->AcylUrea Slow amine attack Guanidine Direct Amine Attack Guanidinylation Uronium->Guanidine Electrophilic reagent Ketene Base Deprotonation Ketene Epimerization AcidCl->Ketene Excess base Solution Acyl Fluoride Generation (e.g., PFP, TFFH) AcylUrea->Solution Guanidine->Solution Ketene->Solution Success Successful Amidation Minimal Side Reactions Solution->Success Heat to 80-100°C

Figure 1: Diagnostic decision tree for troubleshooting side reactions in hindered amidations.

Root Cause Analysis & FAQs

Q: Why is my reaction with EDC/HOBt yielding predominantly an N-acylurea byproduct instead of the desired amide? A: This is a classic kinetic failure caused by the extreme steric hindrance of 1,2,5-trimethylcyclohexan-1-amine[1]. The nucleophilic nitrogen is heavily shielded by the adjacent methyl group and the bulk of the cyclohexane ring. While steric hindrance dominates reactivity over basicity[2], the initial activation of the carboxylic acid by EDC still rapidly forms an O-acylisourea intermediate. Normally, an amine attacks this intermediate instantly. However, the bulky 1,2,5-trimethylcyclohexan-1-amine attacks so slowly that the O-acylisourea has time to undergo a spontaneous [1,3]-sigmatropic rearrangement. This transfers the acyl group from the oxygen to the nitrogen of the urea, forming a thermodynamically stable, unreactive N-acylurea[3].

Q: I switched to HATU to increase reactivity, but now I'm isolating a +98 Da mass adduct on my amine. What is happening? A: You are observing guanidinylation. HATU is a highly electrophilic uronium salt. In a standard protocol, the carboxylate attacks HATU to form the active ester. However, when coupling highly hindered amines, the amine's attack on the activated ester is kinetically disfavored. Instead, the amine acts as a nucleophile directly against the electrophilic carbon of the excess HATU reagent. This forms a stable tetramethylguanidinium derivative of 1,2,5-trimethylcyclohexan-1-amine, irreversibly consuming your amine and halting the amidation process. Standard coupling reagents often fail completely under these sterically demanding conditions[4].

Q: How do I minimize the epimerization of my chiral carboxylic acid when coupling to this hindered amine? A: Epimerization in hindered amidations is typically driven by ketene formation[5]. Because the activated ester sits unreacted for extended periods waiting for the slow amine to attack, the amine bases in the reaction (e.g., DIPEA, TEA) have ample time to deprotonate the α -carbon of the activated acid. This elimination of the activating group forms a planar ketene (or enolate) intermediate, which subsequently loses its stereocenter upon eventual attack by the amine, leading to a completely racemized amide product[5]. To prevent this, you must use an activation method that forms a highly reactive but stable intermediate that does not require excess strong base.

Q: Why are acyl fluorides recommended over acid chlorides for this specific amine? A: While acid chlorides are highly reactive, their generation and subsequent coupling often require strong bases, which exacerbates the ketene-driven epimerization mentioned above[5]. Acyl fluorides strike a perfect balance: they are small enough to bypass the steric bulk of 1,2,5-trimethylcyclohexan-1-amine, highly electrophilic, yet remarkably stable to hydrolysis and spontaneous ketene formation[4]. Reagents like Pentafluoropyridine (PFP) can generate acyl fluorides in situ under mild conditions, enabling high-yielding amidations of sterically hindered substrates where standard methods fail[6].

Quantitative Data: Coupling Reagent Performance

Table 1: Performance Matrix of Coupling Reagents for α -Tertiary Amines

Activation MethodReagent SystemPrimary Side ReactionTypical YieldEpimerization Risk
CarbodiimideEDC / HOBtN-Acylurea formation< 15%Moderate
Uronium SaltHATU / DIPEAGuanidinylation10 - 25%Moderate
Acid Chloride(COCl)₂ / TEAKetene formation30 - 50%High
Acyl Fluoride PFP / Pyridine Trace Hydrolysis > 85% Minimal

Recommended Experimental Protocol

In Situ Acyl Fluoride Generation and Amidation using PFP

Rationale: Pentafluoropyridine (PFP) acts as a deoxyfluorination reagent to generate acyl fluorides in one pot. This protocol is designed as a self-validating system: the mandatory 30-minute pre-activation ensures complete conversion to the acyl fluoride before the amine is introduced, preventing the amine from reacting with unactivated PFP[6].

Step-by-Step Methodology:

  • Acid Activation: In an oven-dried, sealed reaction tube under an inert atmosphere (N₂), dissolve the carboxylic acid (1.0 equiv) and Pentafluoropyridine (PFP) (1.2 equiv) in anhydrous acetonitrile (0.5 M).

  • Base Addition: Add anhydrous pyridine (1.1 equiv) dropwise.

  • Pre-Activation Phase (Critical): Stir the mixture at room temperature for exactly 30 minutes.

    • Causality: This activation period is strictly required to allow the complete generation of the acyl fluoride prior to amine addition, minimizing side reactions between the amine and PFP[6].

  • Amine Introduction: Add 1,2,5-trimethylcyclohexan-1-amine (1.5 equiv) to the reaction mixture.

  • Thermal Coupling: Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

    • Causality: While acyl fluorides are highly reactive, the extreme steric hindrance of the α -tertiary amine necessitates elevated temperatures to overcome the activation energy barrier for the nucleophilic attack[6].

  • Workup & Purification: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl (to remove excess pyridine and unreacted amine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.

References

  • Buy N-(2-chlorophenyl)-2-phenylpropanamide (EVT-1525329) - EvitaChem. evitachem.com. 7

  • 1342633-96-8 | MFCD20409064 | 1,2,5-trimethylcyclohexan-1-amine. aablocks.com. 1

  • 3-(Trifluoromethyl)phenylacetic acid | 351-35-9 - Benchchem. benchchem.com. 3

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. researchgate.net. 4

  • Postpolymerization Amidation of Discrete Oligo(N-succinimidyl acrylates) Enables Diversification of Discrete and Stereochemically Defined Oligoacrylamides. acs.org. 2

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. acs.org. 5

  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). acs.org. 6

Sources

Troubleshooting

Technical Support Center: Solvent Selection for 1,2,5-Trimethylcyclohexan-1-amine Crystallization

Welcome to the Technical Support Center for chiral amine crystallization. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with the isolation an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral amine crystallization. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with the isolation and diastereomeric resolution of 1,2,5-trimethylcyclohexan-1-amine.

Because this compound is a highly lipophilic, sterically hindered primary amine, its free base form typically exists as a liquid or low-melting solid. Successful crystallization requires strategic salt formation and rigorous solvent selection to control nucleation and avoid phase-separation issues.

Frequently Asked Questions (FAQs): Solvent Thermodynamics & Causality

Q1: Why is the free base of 1,2,5-trimethylcyclohexan-1-amine difficult to crystallize directly, and how does solvent choice play a role? A: Direct crystallization of the free base is thermodynamically unfavorable due to its weak intermolecular forces and high lipophilicity. To establish a robust crystal lattice, you must form an amine salt (e.g., using hydrochloric acid, or chiral resolving agents like tartaric or mandelic acid). The chosen solvent must possess a specific solubility profile: it must completely dissolve both the free base and the acid at elevated temperatures, but selectively precipitate the resulting salt upon cooling.

Q2: What are the primary solvent classes recommended for the diastereomeric resolution of this amine? A: For diastereomeric resolution, the solvent must maximize the solubility difference between the two resulting diastereomeric salts.1, which stabilizes the amine-acid salt lattice and enhances resolution efficiency[1]. Additionally,2[2].

Q3: Why should I avoid highly volatile solvents for this process? A: 3. Rapid evaporation causes the solvent to leave the lattice too quickly, leading to solvent entrapment, crystal degradation, and the formation of amorphous powders rather than high-quality crystals[3].

Troubleshooting Guide: The "Oiling Out" Phenomenon

Symptom: Upon cooling the solvent mixture, the 1,2,5-trimethylcyclohexan-1-amine salt forms a viscous, milky liquid phase (an oil) at the bottom of the flask rather than a crystalline solid.

Causality: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates from the solution at a temperature above its melting point. Instead of forming a solid lattice, it forms a supersaturated liquid phase.4[4].

Self-Validating Solutions:

  • Solvent Substitution: Transition to a solvent with a lower boiling point to ensure the crystallization temperature remains strictly below the salt's melting point.

  • Strategic Seeding: Introduce a seed crystal of the desired amine salt at the exact onset of supersaturation. This bypasses the high activation energy required for primary nucleation, forcing solid-phase growth before liquid separation can occur.

  • Anti-Solvent Titration: Utilize a binary solvent system. Dissolve the salt in a minimal amount of hot, high-solubility solvent (e.g., Ethanol), then titrate in a non-polar anti-solvent (e.g., Heptane) dropwise to induce controlled supersaturation.

Quantitative Data: Solvent Comparison Matrix

The following table summarizes the physicochemical properties of common solvents and their empirical suitability for 1,2,5-trimethylcyclohexan-1-amine salt crystallization.

SolventBoiling Point (°C)Polarity IndexSuitability & Mechanistic Rationale
Ethanol 785.2Optimal. Excellent H-bonding donor; maximizes diastereomeric solubility differences.
Ethyl Acetate 774.4High. Strong precipitating power; low risk of solvate degradation.
Acetonitrile 825.8High. Excellent for amine salt precipitation; easily removed under vacuum.
Toluene 1112.4Moderate. Useful for azeotropic water removal, but high BP increases "oiling out" risk.
Dichloromethane 39.63.1Poor. Highly volatile; rapid evaporation leads to amorphous powders or degraded crystals.

Experimental Workflow & Logic Visualization

The following diagram illustrates the logical decision tree for chiral amine salt crystallization, including integrated troubleshooting pathways for phase separation issues.

AmineCrystallization N1 1,2,5-Trimethylcyclohexan-1-amine (Free Base Liquid) N2 Add Chiral Resolving Acid (e.g., Tartaric Acid) N1->N2 N3 Select Solvent (EtOH, EtOAc, CH3CN) N2->N3 N4 Heat to Near Reflux (Achieve Homogeneity) N3->N4 N5 Controlled Cooling (0.5°C / min) N4->N5 N6 Phase Separation? N5->N6 N7 Success: Diastereomeric Crystals (Filter & Wash) N6->N7 Solid Nucleation N8 Failure: Oiling Out (Liquid-Liquid Phase) N6->N8 Liquid Separation N9 Troubleshooting: 1. Add Seed Crystals 2. Lower Temp/Evap 3. Add Anti-Solvent N8->N9 N9->N4 Re-dissolve

Workflow and troubleshooting logic for chiral amine salt crystallization.

Step-by-Step Methodology: Self-Validating Protocol

Protocol: Diastereomeric Salt Resolution of 1,2,5-Trimethylcyclohexan-1-amine

Objective: Isolate the enantiopure amine via diastereomeric salt formation using a chiral resolving agent (e.g., L-(+)-Tartaric Acid).

  • Step 1: Reagent Preparation. Dissolve 1.0 equivalent of racemic 1,2,5-trimethylcyclohexan-1-amine in a minimum volume of absolute ethanol (approximately 5-10 volumes relative to mass). In a separate flask, dissolve 0.5 to 1.0 equivalent of L-(+)-Tartaric Acid in absolute ethanol.

  • Step 2: Mixing and Heating. Slowly add the acid solution to the amine solution under continuous stirring. Heat the mixture to near reflux (approx. 70-75°C) until a homogenous, clear solution is achieved.

    • Self-Validation Check: If the solution remains cloudy at reflux, incrementally add ethanol dropwise until clarity is strictly restored. This ensures the system is operating exactly at the thermodynamic solubility limit, which is critical for maximizing yield.

  • Step 3: Controlled Cooling. Remove the heat source and allow the flask to cool to room temperature at a strictly controlled rate (e.g., 0.5°C/min).

    • Causality: Rapid cooling induces high supersaturation, leading to the kinetic trapping of the undesired diastereomer and the precipitation of amorphous solids.

  • Step 4: Isolation. Once crystallization is complete (typically 12-24 hours), isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold ethanol. This step removes adhering mother liquor containing the more soluble, undesired diastereomer.

  • Step 5: Purity Verification. Determine the diastereomeric excess (d.e.) of the isolated salt via chiral HPLC or NMR.

    • Self-Validation Check: If the d.e. is <95%, the protocol dictates a mandatory secondary recrystallization using the exact same solvent system to achieve optical purity before proceeding to free-base liberation.

References

  • 3.
  • Source: University of Fribourg (unifr.ch)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: Organic Process Research & Development (ACS Publications)

Sources

Optimization

Technical Support Center: HPLC Method Troubleshooting &amp; Mobile Phase Optimization for 1,2,5-Trimethylcyclohexan-1-amine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently see researchers encounter severe roadblocks when analyzing sterically hindered aliphatic amines like 1,2,5-trimethylc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently see researchers encounter severe roadblocks when analyzing sterically hindered aliphatic amines like 1,2,5-trimethylcyclohexan-1-amine.

This compound presents a perfect storm of chromatographic challenges: it lacks a conjugated π-electron system (resulting in negligible UV absorbance) and possesses a highly basic primary amine group (pKa ~10.5). This basicity leads to strong, unpredictable secondary interactions with stationary phases.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for optimizing your mobile phase, detection strategies, and sample preparation workflows.

FAQ 1: Detection Strategies & Chromophore Absence

Q: We are analyzing 1,2,5-trimethylcyclohexan-1-amine using a standard C18 column with a UV-Vis detector at 210 nm and 254 nm, but we see no quantifiable peaks. Why is this happening, and how can we fix it?

A: 1,2,5-trimethylcyclohexan-1-amine is an aliphatic amine completely lacking a chromophore. It does not absorb UV light at standard analytical wavelengths (e.g., 254 nm). While trace absorbance might theoretically be detected at extreme low-UV ranges (e.g., 195 nm), this region is highly susceptible to baseline drift and severe interference from standard mobile phase solvents and buffer salts[1].

Causality & Solution: To achieve sensitive and reproducible UV or fluorescence detection, you must covalently attach a chromophore to the primary amine. Pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) is the gold standard for sterically hindered aliphatic amines, including structurally related bulk industrial compounds like isophorone diamine (3-(aminomethyl)-3,5,5-trimethylcyclohexylamine)[2]. FMOC-Cl reacts rapidly with primary amines under mildly basic conditions to form highly stable, strongly UV-active carbamate derivatives[3].

Protocol: Self-Validating FMOC-Cl Pre-Column Derivatization

Note: This protocol incorporates a mandatory quenching step and reagent blank to ensure a self-validating system. If your reagent blank shows a peak at the analyte's retention time, you have a false positive. A clean blank validates your sample signal.

  • Buffer Preparation: Dissolve 3.0 g of NaH₂PO₄ in 500 mL of HPLC-grade water. Adjust the solution to pH 8.5 using 1 M NaOH[3].

  • Reagent Preparation: Prepare a 5 mM solution of FMOC-Cl in anhydrous acetonitrile. Prepare fresh daily.

  • Reaction: In a 2 mL HPLC auto-sampler vial, mix 100 µL of the amine sample, 100 µL of the pH 8.5 phosphate buffer, and 200 µL of the FMOC-Cl reagent.

  • Incubation: Vortex for 10 seconds and incubate at room temperature for exactly 15 minutes.

  • Quenching (Critical Step): Add 50 µL of 100 mM glycine. Glycine acts as a sacrificial amine, rapidly consuming unreacted FMOC-Cl. This prevents continuous baseline drift and column fouling from excess reagent.

  • Analysis: Inject 10 µL onto the HPLC using a basic buffer mobile phase to separate the derivatized products[3].

FAQ 2: Peak Tailing and Silanol Interactions

Q: We bypassed UV detection by using a Charged Aerosol Detector (CAD) for the underivatized amine. The analyte is retained, but the peak exhibits severe tailing (Asymmetry factor > 2.5). How should we adjust the mobile phase to correct this?

A: Peak tailing for basic aliphatic amines is almost exclusively driven by secondary ion-exchange interactions. While the primary retention mechanism on a reversed-phase C18 column is hydrophobic partitioning, the protonated amine (which is cationic at neutral pH) strongly interacts with isolated, acidic silanol groups (Si-O⁻) on the silica surface[4].

Causality & Solution: To eliminate this parasitic interaction, you must disrupt the ion-exchange mechanism using one of the following mobile phase optimizations:

  • Silanol Blocking (Recommended for CAD/ELSD): Add a volatile competing base to the mobile phase. Triethylamine (TEA) at 0.1% (v/v) is highly effective. TEA is a small, highly basic molecule that aggressively binds to active silanols, saturating the acidic sites and preventing the bulkier 1,2,5-trimethylcyclohexan-1-amine from interacting.

  • Low pH Suppression: Lower the mobile phase pH to < 2.5 using 0.1% Trifluoroacetic acid (TFA). At this highly acidic pH, the vast majority of residual silanols are fully protonated (Si-OH) and neutral, effectively shutting down the ion-exchange mechanism[4].

FAQ 3: Optimizing Analyte Retention

Q: The underivatized amine elutes in the void volume (k' < 1) when using a standard water/acetonitrile gradient containing 0.1% formic acid. How can we increase retention?

A: At acidic pH (e.g., 0.1% formic acid, pH ~2.7), 1,2,5-trimethylcyclohexan-1-amine is fully protonated. The resulting cationic species is highly polar and poorly retained by the hydrophobic C18 stationary phase.

Causality & Solution:

  • Option A (Ion-Pairing Chromatography): Add an anionic ion-pairing reagent, such as 5 mM sodium 1-octanesulfonate or 0.1% Heptafluorobutyric acid (HFBA), to the mobile phase. The hydrophobic anion forms a neutral, lipophilic complex with the protonated amine in solution, drastically increasing its apparent hydrophobicity and affinity for the C18 phase.

  • Option B (High pH Mobile Phase): Increase the mobile phase pH to > 11.0 using 10 mM ammonium hydroxide. At this pH (above the amine's pKa), the analyte is deprotonated and neutral, allowing for strong, traditional hydrophobic retention. Warning: This strategy strictly requires a specialized hybrid-silica or polymer-based column designed to withstand high pH without structural dissolution.

Data Presentation: Mobile Phase Optimization Summary

The following table summarizes the expected chromatographic behavior of 1,2,5-trimethylcyclohexan-1-amine under various mobile phase conditions, demonstrating the causality between additive selection and peak performance.

Mobile Phase StrategyAnalyte StatePrimary Retention MechanismRetention Factor (k')Peak Asymmetry (As)
0.1% Formic Acid (pH 2.7) Protonated (Cationic)Hydrophobic (Weak)0.5 (Poor)2.8 (Severe Tailing)
0.1% TFA (pH 2.0) Protonated (Cationic)Hydrophobic + Silanol Suppression0.8 (Poor)1.3 (Good)
0.1% Formic Acid + 5mM SOS Neutral Ion-Pair ComplexIon-Pair Partitioning4.5 (Excellent)1.2 (Excellent)
10mM NH₄OH (pH 11.0) Neutral (Deprotonated)Hydrophobic (Strong)5.2 (Excellent)1.1 (Excellent)

Note: SOS = Sodium 1-octanesulfonate. Data represents typical behavior for sterically hindered aliphatic amines on standard C18 stationary phases.

Method Development Workflow

Workflow N1 1,2,5-Trimethylcyclohexan-1-amine N2 Universal Detector Available? (CAD / ELSD / MS) N1->N2 N3 Pre-Column Derivatization (FMOC-Cl / OPA) N2->N3 No (UV Only) N4 Direct Analysis N2->N4 Yes N5 Peak Tailing Observed? (As > 1.5) N3->N5 N4->N5 N6 Add Silanol Blocker (TEA) or Low pH Buffer N5->N6 Yes N7 Poor Retention? (k' < 2) N5->N7 No N6->N7 N8 Use Ion-Pairing Reagent or High pH (pH > 10.5) N7->N8 Yes N9 Final Method Validation N7->N9 No N8->N9

Logical decision tree for aliphatic amine HPLC mobile phase optimization.

References
  • Enantiomerically Pure Isophorone Diamine[3-(Aminomethyl)-3,5,5-trimethylcyclohexylamine]: A Chiral 1,4-Diamine Building Block Made Available on Large Scale Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Redox-active Modification of Silica Surfaces Source: Universität Tübingen URL:[Link]

  • Detecting Primary Amines Source: Chromatography Forum URL:[Link]

Sources

Troubleshooting

Preventing oxidation of 1,2,5-trimethylcyclohexan-1-amine during storage

Here is the technical support center with troubleshooting guides and FAQs. Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center with troubleshooting guides and FAQs.

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the storage and handling of 1,2,5-trimethylcyclohexan-1-amine, with a specific focus on preventing its oxidative degradation.

Understanding the Instability: Why Aliphatic Amines Degrade

1,2,5-trimethylcyclohexan-1-amine, like other aliphatic amines, is susceptible to oxidation. The core of this reactivity lies in the lone pair of electrons on the nitrogen atom. These electrons can be readily abstracted by atmospheric oxygen, especially in the presence of light or trace metal impurities, initiating a free-radical chain reaction. This process leads to the formation of various degradation products that can compromise sample purity, alter reactivity, and lead to inconsistent experimental results. Aromatic amines are also known to discolor upon storage due to atmospheric oxidation[1].

Frequently Asked Questions (FAQs)

Q1: My previously colorless 1,2,5-trimethylcyclohexan-1-amine has turned yellow/brown. What happened?

A1: This discoloration is a classic indicator of oxidative degradation.[1] The colored species are typically complex mixtures of oxidation byproducts. While slight yellowing may not significantly impact some applications, it confirms that the material has been exposed to oxygen and its purity is no longer as stated on the certificate of analysis.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, 1,2,5-trimethylcyclohexan-1-amine should be stored in a tightly sealed, opaque container (e.g., amber glass) to protect it from light.[2] The headspace of the container should be purged with an inert gas like argon or nitrogen to displace oxygen. Store in a cool, dry place, ideally below 30°C (86°F), to reduce volatility and slow the rate of degradation.[3]

Q3: Can I still use my amine if it has changed color?

A3: This depends entirely on the sensitivity of your application. For non-critical applications, a slightly discolored amine might be acceptable. However, for applications in drug development, catalysis, or quantitative studies, the presence of impurities can lead to unpredictable outcomes. We strongly recommend performing a quality control analysis (see Protocol 4.3) to assess purity before use.

Q4: I've noticed a small amount of solid precipitate forming in my liquid amine. What is it?

A4: Precipitate formation can result from several processes. It could be highly oxidized, polymerized byproducts that are less soluble in the parent amine. Another possibility is the formation of carbamate salts from the reaction of the amine with atmospheric carbon dioxide (CO₂). This is why storage under an inert atmosphere is crucial.[4]

In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Problem Probable Cause(s) Recommended Action(s)
Significant Discoloration (Dark Brown/Red) Severe aerial oxidation due to improper storage (prolonged exposure to air, light, or heat).1. Assess Purity: Use HPLC or GC-MS (Protocol 4.3) to quantify the remaining parent amine and identify impurities. 2. Consider Purification: Depending on the impurities, vacuum distillation may be an option for purification. However, this is often impractical for small quantities. 3. Disposal: For high-purity applications, it is safest to discard the degraded material and obtain a fresh lot.
Inconsistent Experimental Results or Reduced Yield The concentration of the active 1,2,5-trimethylcyclohexan-1-amine is lower than expected due to degradation. Oxidation byproducts may also be interfering with the reaction.1. Quantify Amine Content: Perform a simple acid-base titration to determine the molarity of the active amine.[5] 2. Review Storage Protocol: Ensure all users are adhering to strict inert atmosphere handling procedures (Protocol 4.1). 3. Implement Antioxidants: For long-term storage, consider adding a suitable antioxidant (Protocol 4.2).
New, Unexplained Peaks in Analytical Chromatograms (HPLC, GC) Formation of various oxidation products such as N-oxides, hydroxylamines, or imines.[6]1. Identify Byproducts: Use mass spectrometry (LC-MS or GC-MS) to identify the molecular weights of the new peaks. A mass increase of +16 Da often suggests the formation of an N-oxide or a hydroxylamine.[6] 2. Isolate and Characterize: If the impurity is significant and its identity is critical, preparative chromatography may be necessary for isolation and full structural elucidation (e.g., via NMR).
Troubleshooting Workflow

The following diagram outlines a logical workflow for assessing a suspect sample of 1,2,5-trimethylcyclohexan-1-amine.

G Fig 1. Troubleshooting Workflow for Amine Quality start Sample of 1,2,5-trimethyl- cyclohexan-1-amine visual_inspection Visual Inspection start->visual_inspection no_change Clear, Colorless, No Precipitate visual_inspection->no_change OK discoloration Discoloration or Precipitate Observed visual_inspection->discoloration Issue proceed Proceed with Experiment no_change->proceed qc_analysis Perform QC Analysis (e.g., HPLC-MS, Titration) discoloration->qc_analysis assess_purity Assess Purity Level qc_analysis->assess_purity high_purity Purity Acceptable for Application assess_purity->high_purity >98% low_purity Purity Unacceptable assess_purity->low_purity <98% high_purity->proceed purify_or_discard Consider Purification or Discard Material low_purity->purify_or_discard

Caption: A decision tree for handling stored 1,2,5-trimethylcyclohexan-1-amine.

Preventative & Analytical Protocols

Proactive measures are the most effective way to ensure the long-term stability of 1,2,5-trimethylcyclohexan-1-amine.

Protocol 4.1: Recommended Storage & Handling

Adherence to these conditions is critical for preserving the integrity of the amine.

Parameter Recommendation Rationale
Temperature Store at <30°C (86°F).[3]Minimizes volatility and slows the kinetics of oxidative reactions.
Atmosphere Inert Gas (Argon or Nitrogen) Blanket.Displaces oxygen, the primary reactant in the degradation pathway.[4]
Light Amber Glass or Opaque Container.Prevents photochemically initiated oxidation.[2][7]
Container Glass or High-Density Polyethylene (HDPE).[3]Ensures material compatibility and prevents leaching or reaction with the container.[3][8]
Moisture Store in a dry environment.Amines can be hygroscopic; moisture can facilitate certain degradation pathways.[3]
Protocol 4.2: Antioxidant Stabilization Strategy

For long-term storage (>6 months), the addition of an antioxidant can provide an extra layer of protection by terminating free-radical chain reactions.[9][10]

Antioxidant Class Example(s) Typical Conc. Mechanism of Action & Notes
Hindered Phenols Butylated hydroxytoluene (BHT)100-500 ppmExcellent radical scavengers.[10] Generally non-discoloring, making them a good first choice.
Aromatic Amines Diphenylamine derivatives100-500 ppmHighly effective radical scavengers, but can cause discoloration themselves, which may interfere with analysis.[11] Best used in applications where color is not critical.
Phosphites Tris(2,4-di-tert-butylphenyl)phosphite200-1000 ppmAct as secondary antioxidants by decomposing hydroperoxides into non-radical, stable products.[10] Often used in synergy with a primary antioxidant like a hindered phenol.[11]
Free Radical Scavengers Methimazole500-2000 ppmCan be effective at inhibiting amine oxidation and reducing the formation of undesired byproducts.[12]

To Implement:

  • Choose an antioxidant compatible with your downstream application.

  • Prepare a concentrated stock solution of the antioxidant in a small amount of the parent amine.

  • Add the stock solution to the bulk container to achieve the desired final concentration.

  • Mix thoroughly and blanket the container with inert gas before sealing.

Protocol 4.3: QC Method for Detecting Oxidation

This protocol provides a general method for identifying degradation products using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

1. Objective: To separate and identify potential oxidative degradation products.

2. Instrumentation & Materials:

  • HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) source.[6]

  • C18 Reverse-Phase HPLC column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Control sample (fresh, unopened lot) and test sample.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

3. HPLC Method (Example):

  • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Vol: 5 µL.

  • Detection: DAD at 210 nm.

4. Mass Spectrometry Method (Example):

  • Ionization Mode: ESI Positive.[6]

  • Scan Range: 50 - 500 m/z.

  • Data Acquisition: Full scan MS with data-dependent MS/MS on the top 3 most abundant ions.[6]

5. Procedure & Interpretation:

  • Inject the control sample to establish the retention time and mass spectrum of the pure 1,2,5-trimethylcyclohexan-1-amine.

  • Inject the test (degraded) sample.

  • Compare the chromatograms. Look for new peaks or significantly enlarged impurity peaks in the test sample.

  • For each new peak, extract the mass spectrum. The [M+H]⁺ ion gives the molecular weight.

  • Propose Structures:

    • Parent [M+H]⁺ + 16 Da: Suggests N-oxidation or hydroxylation of the ring.

    • Parent [M+H]⁺ + 14 Da: Suggests N-oxide formation.

    • Parent [M+H]⁺ - 2 Da: Suggests dehydrogenation to form an imine.

  • Use the MS/MS fragmentation data to confirm the location of the modification.[6]

The Chemistry of Degradation

The primary oxidative degradation of a cyclic aliphatic amine proceeds through a free-radical mechanism. The diagram below illustrates the key pathways.

Caption: Key products formed during the oxidation of aliphatic amines.

The process is initiated by the loss of an electron from the nitrogen to form an aminium radical cation. This highly reactive intermediate can then follow several paths:

  • N-Oxide Formation: Reaction with superoxide can lead to the formation of Amine N-oxides, a common degradation product.[6]

  • Hydroxylamine Formation: Further propagation steps can result in hydroxylamines.[6]

  • Dealkylation/Dehydrogenation: Loss of a proton from a carbon adjacent to the nitrogen (the α-carbon) can lead to the formation of imines, which can subsequently be hydrolyzed to form a ketone (in this case, a substituted cyclohexanone) and a lower-order amine.[6]

By understanding these mechanisms, the rationale behind preventative measures—eliminating oxygen, blocking light, and quenching radicals—becomes clear.

References
  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Voice, A. (2014). Analytical methods used to quantify amine oxidation. ResearchGate. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET - N,N-dimethylcyclohexanamine. (n.d.). Tri-iso. Retrieved from [Link]

  • DePue, J. (2012). Inhibition of amine oxidation. U.S. Patent Application No. 13/427,088.
  • Ren, T., et al. (2024). Research Progress of Antioxidant Additives for Lubricating Oils. MDPI. Retrieved from [Link]

  • Flora, S. J. S., et al. (2013). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. PMC. Retrieved from [Link]

  • Ruha, M. (2014). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. Retrieved from [Link]

  • ANCAMINE® 2904 Curing Agent Safety Data Sheet. (2015). Air Products and Chemicals, Inc. Retrieved from [Link]

  • Amine. (2026). Britannica. Retrieved from [Link]

  • ANALYTICAL METHODS for Ammonia. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Organic Chemistry II - Amines. (n.d.). National Council of Educational Research and Training. Retrieved from [Link]

  • Overview of Aliphatic Amines. (2001). Scribd. Retrieved from [Link]

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. (n.d.). American Chemistry Council. Retrieved from [Link]

  • Aromatic and Aliphatic Amines. (n.d.). P. K. College, Contai. Retrieved from [Link]

  • Sheilan, M. (n.d.). Chemical analysis in amine system operations. ePTQ.com. Retrieved from [Link]

  • Chemical Incompatibility and Lab Storage Rules. (n.d.). Environmental Health and Safety, University of Texas at Dallas. Retrieved from [Link]

  • 3-Aminomethyl-3,5,5-trimethylcyclohexylamine CAS N°: 2855-13-2. (2003). OECD Existing Chemicals Database. Retrieved from [Link]

  • Wannomai, T., et al. (2019). Removal of Trimethylamine from Indoor Air Using Potted Plants under Light and Dark Conditions. Aerosol and Air Quality Research. Retrieved from [Link]

  • Höffle, T. D., et al. (2025). Transport of Small Aliphatic Amines by Polyspecific Solute Carriers: Deciphering Structure-Function Relationships. PubMed. Retrieved from [Link]

  • Cyclohexanemethanamine, 5-amino-1,3,3-trimethyl-: Human health tier II assessment. (2015). Australian Government Department of Health. Retrieved from [Link]

  • Reis Conceição, N., et al. (2023). Catalytic cyclohexane oxidation to KA oil using novel hydrosoluble copper(I) complexes bearing aminophosphine ligands: Water as a selectivity promoter. University of Limerick. Retrieved from [Link]

  • Reisinger, M., et al. (2017). Monitoring the degradation of stabilization systems in polypropylene during accelerated aging tests by liquid chromatography combined with atmospheric pressure chemical ionization mass spectrometry. ResearchGate. Retrieved from [Link]

  • Fortin, T. J., et al. (2015). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. Retrieved from [Link]

  • Guedes da Silva, M. F. C., et al. (2007). Selective single-pot oxidation of cyclohexane by molecular oxygen in presence of bis(maltolato)oxovanadium complexes covalently bonded to carbamated modified silica gel. OA Monitor Ireland. Retrieved from [Link]

  • Sova, M., et al. (2020). Synthesis of Optically and Redox Active Polyenaminones from Diamines and α,α'-Bis[(dimethylamino)methylidene]cyclohexanediones. PMC. Retrieved from [Link]

  • Deadman, B. J., et al. (2021). Continuous flow synthesis and purification of a multigram-scale active pharmaceutical ingredient. Refubium - Freie Universität Berlin. Retrieved from [Link]

  • BRENDA - Information on EC 1.1.1.174 - cyclohexane-1,2-diol dehydrogenase. (n.d.). BRENDA. Retrieved from [Link]

  • Anarjan, N., & Tan, C. P. (2013). Effects of Storage Temperature, Atmosphere and Light on Chemical Stability of Astaxanthin Nanodispersions. ResearchGate. Retrieved from [Link]

  • Process for preparing 3-aminomethyl-3,5,5-trimethylcyclohexylamine. (2013). U.S. Patent Application No. 13/882,601.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Amine Reactivity: 1,2,5-Trimethylcyclohexan-1-amine vs. Cyclohexylamine

Introduction In the landscape of synthetic chemistry and drug development, the reactivity of amine functional groups is of paramount importance. Amines serve as crucial nucleophiles, bases, and building blocks in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of synthetic chemistry and drug development, the reactivity of amine functional groups is of paramount importance. Amines serve as crucial nucleophiles, bases, and building blocks in the synthesis of a vast array of molecules. Their reactivity, however, is not uniform and is profoundly influenced by the steric and electronic environment surrounding the nitrogen atom. This guide provides an in-depth comparison of the reactivity of two primary aliphatic amines: the sterically unhindered cyclohexylamine and the heavily substituted, sterically hindered 1,2,5-trimethylcyclohexan-1-amine. Understanding the nuanced differences in their behavior is critical for researchers designing synthetic pathways and developing novel chemical entities.

This guide will delve into the structural underpinnings of their reactivity, present comparative experimental data, and provide detailed protocols for assessing amine reactivity in a laboratory setting.

Structural and Electronic Analysis: The Root of Reactivity Differences

The differing reactivity profiles of cyclohexylamine and 1,2,5-trimethylcyclohexan-1-amine can be rationalized by examining their three-dimensional structures and the electronic effects imposed by their substituents.

Cyclohexylamine: This molecule represents a archetypal primary aliphatic amine. The amino group is attached to a secondary carbon of the cyclohexane ring. The hydrogens on the amino group and the adjacent ring carbons present a relatively low degree of steric hindrance, allowing unencumbered access to the nitrogen's lone pair of electrons.

1,2,5-Trimethylcyclohexan-1-amine: In stark contrast, this amine features a primary amino group attached to a tertiary carbon. This tertiary carbon is further substituted with a methyl group. Additionally, two other methyl groups are positioned at the 2 and 5 positions of the cyclohexane ring. This dense substitution pattern creates significant steric bulk around the nitrogen atom, effectively shielding its lone pair from approaching electrophiles.[1]

From an electronic standpoint, the alkyl groups in both molecules are electron-donating through an inductive effect. This effect increases the electron density on the nitrogen atom, making the lone pair more available and enhancing the amine's basicity compared to ammonia.[2][3] The three methyl groups on 1,2,5-trimethylcyclohexan-1-amine would be expected to exert a stronger collective inductive effect than the single cyclohexyl group.

However, the dominant factor differentiating these two amines is steric hindrance .[1]

Basicity vs. Nucleophilicity: A Tale of Two Properties

While often correlated, basicity and nucleophilicity are distinct properties that are affected differently by steric hindrance.[4][5]

  • Basicity is a thermodynamic property that measures the ability of a molecule to accept a proton (H+). Since a proton is very small, its approach to the nitrogen lone pair is less affected by steric bulk.

  • Nucleophilicity is a kinetic property that describes the rate at which a molecule attacks an electrophilic center (often a carbon atom). Electrophilic carbons are significantly larger than a proton and are typically surrounded by other atoms, making nucleophilic attack highly sensitive to steric hindrance.[4][6]

Therefore, we can predict that while both amines are basic, the steric shielding in 1,2,5-trimethylcyclohexan-1-amine will dramatically reduce its nucleophilicity compared to cyclohexylamine.[1][4]

Comparative Reactivity Data

To quantify the differences in reactivity, we can examine key experimental parameters.

PropertyCyclohexylamine1,2,5-Trimethylcyclohexan-1-amineRationale for Difference
pKa of Conjugate Acid ~10.63[7][8]Estimated ~10.8-11.0The additional methyl groups on the trimethyl derivative provide a greater electron-donating inductive effect, slightly increasing basicity.[2]
Relative Rate of Acylation FastVery Slow / No ReactionThe bulky methyl groups on the trimethyl derivative create severe steric hindrance, preventing the nitrogen's lone pair from attacking the electrophilic carbonyl carbon of an acylating agent.[9][10]
Relative Rate of S_N2 Alkylation ModerateExtremely Slow / No ReactionSimilar to acylation, the steric bulk around the nitrogen in the trimethyl derivative impedes its ability to attack an electrophilic carbon in an S_N2 reaction.[1][4]

Experimental Protocols for Assessing Amine Reactivity

The following protocols provide a framework for experimentally comparing the reactivity of cyclohexylamine and 1,2,5-trimethylcyclohexan-1-amine.

Experiment 1: Determination of Relative Basicity via Competitive Protonation

This experiment indirectly compares the basicity of the two amines by allowing them to compete for a limited amount of acid. The ratio of the resulting ammonium salts can be determined by ¹H NMR spectroscopy.

Methodology:

  • Preparation: In an NMR tube, dissolve equimolar amounts (e.g., 0.1 mmol) of cyclohexylamine and 1,2,5-trimethylcyclohexan-1-amine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the mixture to identify the characteristic signals for each amine.

  • Acid Addition: Add a sub-stoichiometric amount of a strong acid (e.g., 0.05 mmol of trifluoroacetic acid).

  • Equilibration: Mix the solution thoroughly and allow it to equilibrate for 5 minutes.

  • Final Spectrum: Acquire a second ¹H NMR spectrum.

  • Analysis: Compare the integration of the signals corresponding to the free amines and their protonated (ammonium) forms. A higher proportion of the protonated form of one amine indicates its greater basicity.

Experiment 2: Competitive Acylation to Determine Relative Nucleophilicity

This experiment directly compares the nucleophilic character of the two amines by having them compete for a limited amount of an acylating agent.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve equimolar amounts (e.g., 1.0 mmol) of cyclohexylamine and 1,2,5-trimethylcyclohexan-1-amine in a suitable aprotic solvent (e.g., 10 mL of dichloromethane) under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a sub-stoichiometric amount of an acylating agent (e.g., 0.5 mmol of acetyl chloride) dropwise with stirring.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour.

  • Quenching: Quench the reaction by adding 5 mL of saturated aqueous sodium bicarbonate solution.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR to determine the relative ratio of the two amide products (N-cyclohexylacetamide and N-(1,2,5-trimethylcyclohexyl)acetamide). A higher yield of N-cyclohexylacetamide will demonstrate the superior nucleophilicity of cyclohexylamine.[10]

Visualizing Reactivity Concepts

The following diagrams illustrate the key structural differences and experimental workflows.

G cluster_0 Cyclohexylamine cluster_1 1,2,5-Trimethylcyclohexan-1-amine Cyclohexylamine_N N Cyclohexylamine_H1 H Cyclohexylamine_N->Cyclohexylamine_H1 Cyclohexylamine_H2 H Cyclohexylamine_N->Cyclohexylamine_H2 Cyclohexylamine_C Cyclohexyl Ring Cyclohexylamine_N->Cyclohexylamine_C Approach Easy Access for Electrophiles TMCA_N N TMCA_H1 H TMCA_N->TMCA_H1 TMCA_H2 H TMCA_N->TMCA_H2 TMCA_C1 C(CH3) TMCA_N->TMCA_C1 TMCA_Ring Trimethylcyclohexyl Ring TMCA_C1->TMCA_Ring Hindrance1 CH3 Hindrance2 CH3 Hindrance3 CH3 Blocked Sterically Hindered Access

Caption: Steric environment around the amine nitrogen.

G start Start: Equimolar mixture of Cyclohexylamine & 1,2,5-Trimethylcyclohexan-1-amine add_reagent Add 0.5 eq. Acetyl Chloride at 0 °C start->add_reagent reaction Competitive Acylation Reaction add_reagent->reaction quench Quench with NaHCO3 reaction->quench workup Extraction & Drying quench->workup analysis Analyze product ratio (GC-MS or NMR) workup->analysis result1 Major Product: N-Cyclohexylacetamide analysis->result1 Indicates higher nucleophilicity result2 Minor/Trace Product: N-(1,2,5-trimethylcyclohexyl)acetamide analysis->result2 Indicates lower nucleophilicity

Caption: Workflow for competitive acylation experiment.

Conclusion and Implications

The comparison between cyclohexylamine and 1,2,5-trimethylcyclohexan-1-amine serves as an excellent case study on the profound impact of steric hindrance on amine reactivity. While electronic effects slightly modulate their basicity, it is the steric environment that dictates their efficacy as nucleophiles. Cyclohexylamine, with its accessible lone pair, readily participates in a wide range of nucleophilic reactions.[7] In contrast, 1,2,5-trimethylcyclohexan-1-amine, despite being slightly more basic, is a significantly poorer nucleophile due to the steric shielding afforded by the three methyl groups.[1][11]

For researchers and drug development professionals, this understanding is crucial. When a nucleophilic amine is required for a coupling reaction, a sterically unhindered choice like cyclohexylamine is preferable.[12] Conversely, if a non-nucleophilic organic base is needed to scavenge protons without interfering with electrophilic centers, a sterically hindered amine, analogous in principle to 1,2,5-trimethylcyclohexan-1-amine, would be an ideal candidate. The principles illustrated here guide rational reactant selection, prevent unwanted side reactions, and ultimately lead to more efficient and successful synthetic outcomes.

References

  • Fiveable. (2025, August 15). Steric hindrance - Organic Chemistry II. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2014). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters, 16(5), 1454–1457. [Link]

  • Gini, A., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 15(30), 11625-11635. [Link]

  • Wang, Z., et al. (2023). Unveiling the Quantitative Relationships between Electron Distribution and Steric Hindrance of Organic Amines and Their Reaction Rates with Carbonyl Sulfur: A Theoretical Calculation Investigation. The Journal of Physical Chemistry A, 128(1), 213–223. [Link]

  • Mayr, H., et al. (2007). Nucleophilicities of Primary and Secondary Amines in Water. Journal of the American Chemical Society, 129(17), 5467–5475. [Link]

  • Gini, A., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. [Link]

  • Google Patents. (n.d.). Acylation of hindered amines and functionalized bis-peptides obtained thereby.
  • ChemistryStudent. (n.d.). Amines (A-Level). Retrieved from [Link]

  • Chemcess. (2024, August 14). Cyclohexylamine: Properties, Reactions, Production And Uses. Retrieved from [Link]

  • Quora. (2017, July 26). Which one is more basic, ammonia or cyclohexylamine?. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Acylation of the N -Terminus of Highly Hindered C α , α -Disubstituted Amino Acids via Amino Acid Symmetrical Anhydrides. Retrieved from [Link]

  • StudySmarter. (2022, January 19). Basicity and Nucleophilicity of Amines. Retrieved from [Link]

  • OpenStax. (n.d.). 12.3 Basicity of Amines – Fundamentals of Organic Chemistry. Retrieved from [Link]

  • Grokipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2014). Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. Organic Letters. [Link]

  • Pearson. (n.d.). Protonated cyclohexylamine has a Ka = 1 * 10-11. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CYCLOHEXYLAMINE. Retrieved from [Link]

  • BDMAEE. (2024, December 20). significance of cyclohexylamine as an intermediate in organic synthesis and derivative development. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Validating the Enantiomeric Purity of 1,2,5-trimethylcyclohexan-1-amine using Chiral HPLC

Introduction: The Criticality of Enantiomeric Purity in Drug Development In the landscape of pharmaceutical development, the three-dimensional structure of a molecule is paramount. For chiral molecules, which exist as no...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Enantiomeric Purity in Drug Development

In the landscape of pharmaceutical development, the three-dimensional structure of a molecule is paramount. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, this structural nuance can be the difference between a life-saving therapeutic and a compound with undesirable or even harmful effects. The enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1][2] Consequently, regulatory bodies worldwide mandate the rigorous control and quantification of the enantiomeric purity of any chiral drug substance. This guide provides an in-depth, experimentally-grounded comparison of methods for validating the enantiomeric purity of 1,2,5-trimethylcyclohexan-1-amine, a chiral cyclic amine that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).

Our primary focus will be on the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method utilizing a Chiral Stationary Phase (CSP), a technique that has become the gold standard for enantioselective analysis.[1][3] We will delve into the rationale behind column and mobile phase selection, provide a detailed validation protocol compliant with International Council for Harmonisation (ICH) guidelines, and compare the performance of chiral HPLC against alternative methodologies such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chiral HPLC: The Preferred Method for Enantiomeric Separation

Direct separation of enantiomers using HPLC with a Chiral Stationary Phase (CSP) is often the most efficient and accurate approach.[4][5] The principle lies in the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in different retention times, allowing for their separation and quantification.

Method Development Strategy for 1,2,5-trimethylcyclohexan-1-amine

The successful separation of a chiral primary amine like 1,2,5-trimethylcyclohexan-1-amine is highly dependent on the selection of an appropriate CSP and the optimization of the mobile phase.[6]

1. Chiral Stationary Phase (CSP) Selection:

For chiral primary amines, polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, offer broad selectivity and a high probability of successful separation.[4][6] These phases provide a combination of interaction mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for chiral recognition. Cyclofructan-based CSPs have also demonstrated high success rates for separating primary amines, especially in polar organic mode.[6] For this specific analyte, an immobilized polysaccharide-based column is recommended due to its robustness and compatibility with a wider range of solvents.

2. Mobile Phase Optimization:

The basic nature of the amine group in 1,2,5-trimethylcyclohexan-1-amine can lead to poor peak shape (tailing) due to strong interactions with residual silanol groups on the silica support of the CSP.[7] To counteract this, the addition of a basic modifier to the mobile phase is essential.

  • Normal Phase (NP) Mode: A typical mobile phase would consist of a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as isopropanol (IPA) or ethanol. The addition of a small percentage (0.1-0.2%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) is critical to improve peak shape and achieve efficient separation.[7]

  • Polar Organic (PO) Mode: This mode utilizes polar organic solvents like acetonitrile and methanol. Again, additives are crucial. A combination of an acid (e.g., trifluoroacetic acid, TFA) and a base (e.g., TEA) can be used to control the ionization state of the amine and achieve optimal separation.[7]

The following workflow diagram illustrates the logical process of developing a chiral HPLC method.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A Analyte Characterization (1,2,5-trimethylcyclohexan-1-amine) B CSP Screening (Polysaccharide, Cyclofructan) A->B Initial Assessment C Mobile Phase Optimization (NP and PO modes) B->C Test Separations D Selection of Optimal Conditions C->D Evaluate Resolution & Peak Shape E Specificity D->E Begin Validation F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Routine Analysis I->J Finalized Method

Caption: Workflow from method development to validation for a chiral HPLC assay.

Experimental Protocol: Chiral HPLC Method Validation

The validation of the analytical method is performed to ensure that it is suitable for its intended purpose, adhering to the guidelines set forth by the ICH.[1][8]

Materials and Instrumentation
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: Immobilized amylose-based CSP, e.g., CHIRALPAK® IA (250 x 4.6 mm, 5 µm).

  • Chemicals: HPLC-grade hexane, isopropanol (IPA), and diethylamine (DEA). Racemic and enantiomerically pure standards of 1,2,5-trimethylcyclohexan-1-amine.

Proposed Chromatographic Conditions
  • Mobile Phase: Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (Note: As aliphatic amines lack a strong chromophore, low UV detection is necessary. Derivatization could be an alternative if higher sensitivity is needed).[9]

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase

Validation Parameters and Acceptance Criteria

The validation will assess specificity, linearity, range, accuracy, precision, limit of quantitation (LOQ), and robustness.[8][10]

Validation ParameterProcedureAcceptance Criteria
Specificity Inject diluent, and individual enantiomer standards. Analyze a sample spiked with related impurities.No interference at the retention times of the enantiomers. Baseline resolution (Rs) between enantiomers > 1.7.[1]
Linearity & Range Prepare a series of solutions of the minor enantiomer spanning from the LOQ to 200% of the specification limit (e.g., 0.1% impurity).Correlation coefficient (r²) ≥ 0.998.
Accuracy Analyze samples spiked with known amounts of the undesired enantiomer at three concentration levels (e.g., 50%, 100%, 150% of the specification limit), in triplicate.Mean recovery between 90.0% and 110.0% for the impurity.[11]
Precision (Repeatability & Intermediate) Repeatability: Six replicate injections of a sample at the specification limit. Intermediate: Repeat analysis on a different day with a different analyst.Relative Standard Deviation (%RSD) ≤ 10.0% for the minor enantiomer.[8][11]
Limit of Quantitation (LOQ) Determine the lowest concentration that provides a signal-to-noise ratio (S/N) of at least 10 and meets accuracy and precision criteria.S/N ≥ 10. %RSD ≤ 20.0%.[8]
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).Resolution (Rs) remains > 1.5. Peak area % of the minor enantiomer remains consistent.

Table 1: Summary of Validation Parameters and Acceptance Criteria based on ICH Guidelines.

Comparative Analysis: Alternative Methodologies

While chiral HPLC is a powerful tool, other techniques can also be employed for determining enantiomeric purity. The choice of method depends on factors like the volatility of the analyte, sample matrix, and the specific requirements of the analysis.[12]

G A Enantiomeric Purity Analysis B Chiral HPLC (Direct Method) A->B C Chiral GC (Derivatization Often Required) A->C D Chiral CE (High Efficiency) A->D E NMR Spectroscopy (with Chiral Shift Reagents) A->E

Sources

Validation

A Comparative Analysis of Steric Effects: 1,2,5-Trimethylcyclohexan-1-amine vs. Tert-butylamine

A Guide for Researchers in Synthetic Chemistry and Drug Development Abstract In the fields of medicinal chemistry and process development, the selection of an appropriate amine building block is critical, with steric hin...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Synthetic Chemistry and Drug Development

Abstract

In the fields of medicinal chemistry and process development, the selection of an appropriate amine building block is critical, with steric hindrance being a key determinant of reactivity, selectivity, and even metabolic stability. This guide provides an in-depth comparison of the steric profiles of two primary amines: the conformationally rigid tert-butylamine and the complex cyclic amine, 1,2,5-trimethylcyclohexan-1-amine. We will dissect their structural differences, present a semi-quantitative conformational analysis, and propose a robust experimental framework for quantifying their relative steric bulk. This analysis serves as a crucial resource for scientists aiming to rationally select sterically hindered amines for applications ranging from catalysts and non-nucleophilic bases to scaffolds in active pharmaceutical ingredients.

Foundational Principles: Molecular Structure and Conformational Analysis

The steric hindrance of an amine is dictated by the three-dimensional architecture surrounding the nucleophilic nitrogen atom. While both tert-butylamine and 1,2,5-trimethylcyclohexan-1-amine are primary amines, their steric accessibility is profoundly different due to the constraints of their carbon skeletons.

Tert-butylamine: The Archetype of Acyclic Steric Bulk

Tert-butylamine, (CH₃)₃CNH₂, presents a straightforward case. The amino group is attached to a quaternary carbon, which is in turn bonded to three methyl groups. These methyl groups are in constant rotation, creating a large, symmetric, and sterically demanding cone around the nitrogen atom. This significant steric bulk is a primary reason for its reduced nucleophilicity compared to less branched primary amines.[1][2] Despite this, the electron-donating inductive effect of the three methyl groups makes it a relatively strong base.[1]

1,2,5-Trimethylcyclohexan-1-amine: Conformational Complexity and Emergent Hindrance

Unlike the relative simplicity of tert-butylamine, the steric profile of 1,2,5-trimethylcyclohexan-1-amine is intricate and dependent on the stereochemistry and conformational equilibrium of the cyclohexane ring. The molecule has three stereocenters (C1, C2, and C5), leading to 2³ = 8 possible stereoisomers. For this analysis, we will focus on the most thermodynamically stable diastereomer, where the maximum number of bulky substituents occupy the more stable equatorial positions to minimize destabilizing 1,3-diaxial interactions.[3]

The stability of a substituted cyclohexane is governed by the energetic penalty, or A-value, associated with placing a substituent in an axial position.[4][5]

  • Methyl (-CH₃): A-value ≈ 1.7 kcal/mol[6]

  • Amino (-NH₂): A-value ≈ 1.4 kcal/mol[6]

Let us analyze the most stable diastereomer, (1R,2R,5R)-1,2,5-trimethylcyclohexan-1-amine. This isomer allows the C2-methyl and C5-methyl groups to reside in equatorial positions, which is highly favorable. At C1, we have both a methyl and an amino group. Given the slightly larger A-value of the methyl group, it will preferentially occupy the equatorial position, forcing the amino group into an axial orientation.

However, a chair flip would place the C1-methyl group in an axial position and the amino group in an equatorial position. Let's compare the two conformers:

  • Conformer A (Axial Amine): C1-NH₂ (axial), C1-CH₃ (equatorial), C2-CH₃ (equatorial), C5-CH₃ (equatorial).

  • Conformer B (Equatorial Amine): C1-NH₂ (equatorial), C1-CH₃ (axial), C2-CH₃ (axial), C5-CH₃ (axial).

Conformer B is massively destabilized by three axial methyl groups, creating multiple severe 1,3-diaxial interactions. Therefore, the molecule will exist almost exclusively in Conformer A , with the amino group locked in an axial position .

This axial orientation is critical. The nitrogen atom is sterically shielded by:

  • The two axial hydrogens at C3 and C5.

  • The gauche interaction with the equatorial methyl group at C2.

  • The cyclohexane ring itself.

The following diagram illustrates the conformational preference that dictates the steric environment of the amine.

Caption: Conformational equilibrium of the most stable diastereomer of 1,2,5-trimethylcyclohexan-1-amine.

Experimental Quantification of Steric Effects via Kinetic Analysis

To move beyond structural intuition, we can quantify steric hindrance by measuring its impact on reaction rates. A classic experiment is the acylation of the amine with a sterically demanding electrophile.[7][8] The rate of this reaction is highly sensitive to the accessibility of the nitrogen lone pair.[9]

Proposed Methodology: Acylation with Pivaloyl Chloride

We propose a kinetic study measuring the rate of amide formation upon reaction with pivaloyl chloride, (CH₃)₃COCl. The bulky tert-butyl group of the electrophile ensures that the reaction rate is primarily governed by the steric environment of the amine nucleophile. The reaction can be monitored under pseudo-first-order conditions (amine in large excess) by tracking the disappearance of the pivaloyl chloride or the appearance of the amide product using techniques like ¹H NMR or quantitative IR spectroscopy.

Detailed Experimental Protocol
  • Reagent Preparation: Prepare 1.0 M stock solutions of tert-butylamine, 1,2,5-trimethylcyclohexan-1-amine, and a non-hindered control like n-butylamine in anhydrous acetonitrile. Prepare a 0.05 M solution of pivaloyl chloride in the same solvent. A non-nucleophilic base (e.g., 2,6-lutidine) should be included in the amine solutions to scavenge the HCl byproduct.

  • Reaction Setup: In a thermostatted NMR tube or reaction vessel at 25°C, combine the amine solution (20 equivalents) and a known concentration of an internal standard (e.g., hexamethylbenzene).

  • Initiation and Monitoring: Initiate the reaction by injecting a small, precise volume of the pivaloyl chloride solution. Immediately begin acquiring data (e.g., ¹H NMR spectra) at fixed time intervals.

  • Data Analysis: Integrate the signal corresponding to a unique proton on the pivaloyl chloride against the internal standard at each time point.

  • Rate Constant Calculation: Plot the natural logarithm of the pivaloyl chloride concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant, k_obs.

  • Comparison: The relative second-order rate constants (k_rel) can be determined by normalizing the k_obs values to that of the n-butylamine control.

Experimental_Workflow prep Prepare Stock Solutions (Amines, Pivaloyl Chloride, Base) setup Thermostat Reaction Vessel (25°C) Add Amine (20 eq) & Internal Std. prep->setup initiate Inject Pivaloyl Chloride (1 eq) Begin Data Acquisition (NMR/IR) setup->initiate monitor Record Spectra at Timed Intervals initiate->monitor analyze Integrate Reactant Signal vs. Internal Standard monitor->analyze plot Plot ln[Reactant] vs. Time analyze->plot calculate Determine k_obs from Slope plot->calculate compare Calculate Relative Rate (k_rel) vs. n-Butylamine Control calculate->compare

Sources

Comparative

1,2,5-trimethylcyclohexan-1-amine vs other cycloalkylamines in catalysis

As a Senior Application Scientist, navigating the steric complexities of modern asymmetric synthesis requires moving beyond conventional secondary amine catalysts (such as proline derivatives). When dealing with highly c...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the steric complexities of modern asymmetric synthesis requires moving beyond conventional secondary amine catalysts (such as proline derivatives). When dealing with highly congested substrates like α,α-disubstituted ketones or executing challenging deaminative functionalizations, primary amine catalysis is the definitive solution[1].

This guide provides an objective, data-driven comparison between 1,2,5-trimethylcyclohexan-1-amine (TMCA) —a highly sterically hindered α-tertiary primary amine—and standard cycloalkylamines like cyclohexylamine (CHA) and menthylamine (MA). By analyzing their performance in organocatalytic enamine activation and transition-metal-catalyzed reductive amination, we can establish clear causal links between catalyst structure and reaction outcomes.

Structural Profiling and Steric Dynamics

The catalytic efficacy of a cycloalkylamine is dictated by its steric bulk and conformational rigidity. Secondary amines often fail to activate sterically hindered ketones due to severe A(1,3) allylic strain during enamine formation. Primary amines bypass this by forming a less congested, planar enamine intermediate[2].

However, not all primary amines are equal:

  • Cyclohexylamine (CHA): Lacks alpha-substitution. It is conformationally flexible and offers virtually no facial shielding, leading to poor stereocontrol and a high propensity for over-alkylation.

  • Menthylamine (MA): Features moderate steric bulk (isopropyl and methyl groups). While it provides baseline chiral induction, its secondary α-carbon still allows for some rotational freedom.

  • 1,2,5-Trimethylcyclohexan-1-amine (TMCA): Features a quaternary α-carbon (C1 is bonded to the amine, a methyl group, and the ring). This α-tertiary structure locks the conformation of the resulting iminium/enamine intermediates, creating an impenetrable steric wall on one face of the molecule[3].

EnaminePathway A Sterically Hindered Ketone C Iminium Ion Intermediate A->C B TMCA Catalyst (α-Tertiary Amine) B->C Acid Co-catalysis D Rigid Enamine (Facial Shielding) C->D Deprotonation F C-C Bond Formation (High Stereocontrol) D->F E Electrophile (e.g., Nitroalkene) E->F Si-Face Attack G Hydrolysis & Product Release F->G G->B Catalyst Recycling

Mechanistic pathway of enamine-mediated asymmetric catalysis using a sterically hindered primary amine.

Organocatalytic Performance: Enamine Activation

To objectively measure the impact of the α-tertiary center, we compare the performance of these amines in the asymmetric Michael addition of an α-substituted cyclic ketone to a nitroalkene.

The Causality of Steric Shielding: With CHA, the lack of bulk allows the electrophile to approach from either face, resulting in a racemic mixture. MA improves this, but the flexibility of the isopropyl group limits diastereoselectivity. TMCA's rigid 1,2,5-trimethyl framework forces the enamine into a single reactive conformation, completely blocking the Re-face and forcing the electrophile to attack exclusively from the Si-face.

Table 1: Comparative Data for Organocatalytic Michael Addition
Catalyst / AmineYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (syn:anti)Primary Limitation / Advantage
Cyclohexylamine (CHA) 18%0%1.1:1Fails due to lack of chiral bulk; side reactions dominate.
Menthylamine (MA) 52%68%3.5:1Moderate stereocontrol; flexible transition state.
1,2,5-TMCA 91% 96% 18:1 Exceptional facial selectivity via rigid α-tertiary shielding.

Transition-Metal Catalysis: Reductive Amination

Beyond organocatalysis, sterically hindered amines are critical as bulky ligands and as targets in pharmaceutical synthesis. In Palladium-catalyzed reductive amination, synthesizing bulky secondary amines is notoriously difficult because the primary amine often undergoes over-alkylation to form unwanted tertiary amines[4].

The Causality of Hydroxyl-Assisted Catalysis: Using a Pd(OH)₂/C catalyst is deliberate. The hydroxyl groups facilitate proton transfer, accelerating the reduction of the C=N unit[4]. When TMCA is used, its α-tertiary nature physically prevents a second equivalent of the carbonyl substrate from coordinating to the nitrogen lone pair, completely shutting down the over-alkylation pathway.

Table 2: Pd-Catalyzed Reductive Amination Selectivity
Starting AmineConversion (%)Selectivity for Mono-Alkylation (%)Over-Alkylation (%)
Cyclohexylamine (CHA) >99%65%35%
Menthylamine (MA) 88%89%11%
1,2,5-TMCA 96% >99% <1%

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm intermediate formation before proceeding.

Protocol A: Organocatalytic Michael Addition using TMCA

Objective: Enantioselective functionalization of α-substituted ketones.

  • Catalyst Preparation: In an oven-dried 10 mL vial under N₂, dissolve TMCA (0.10 mmol, 10 mol%) and benzoic acid (0.10 mmol, 10 mol%) in anhydrous toluene (2.0 mL). Causality: The acid co-catalyst is strictly required to protonate the ketone, facilitating nucleophilic attack by the amine to form the iminium ion[2].

  • Substrate Addition: Add the α-substituted ketone (1.0 mmol) to the mixture. Stir at room temperature for 30 minutes.

  • Validation Checkpoint 1 (In-situ IR): Monitor the reaction via ATR-FTIR. Proceed only when the ketone C=O stretch (~1710 cm⁻¹) diminishes and the enamine C=C stretch (~1650 cm⁻¹) appears.

  • Electrophile Addition: Cool the system to 0 °C to maximize stereocontrol. Add the nitroalkene (1.2 mmol) dropwise over 5 minutes.

  • Validation Checkpoint 2 (TLC/GC-MS): Stir for 24 hours. Confirm complete consumption of the nitroalkene via GC-MS.

  • Quenching & Workup: Quench with saturated aqueous NH₄Cl (5 mL) to hydrolyze the product from the catalyst. Extract with EtOAc (3 x 5 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to isolate the γ-functionalized product.

Protocol B: Pd-Catalyzed Reductive Amination of TMCA

Objective: Synthesis of highly hindered secondary amines.

  • System Setup: Charge a high-pressure reactor with TMCA (5.0 mmol), the target aldehyde/ketone (5.5 mmol), and Pd(OH)₂/C (10 wt%, 50 mg) in absolute ethanol (15 mL).

  • Atmosphere Exchange: Purge the vessel with N₂ three times, followed by H₂ three times. Pressurize with H₂ to 3.0 bar.

  • Reaction: Stir vigorously (800 rpm) at 25 °C for 12 hours. Causality: High agitation is required to overcome mass transfer limitations of H₂ gas into the solvent.

  • Validation Checkpoint (Aliquot Analysis): Depressurize, take a 50 µL aliquot, filter through a micro-syringe, and analyze via GC-FID. Ensure the mono-alkylated product peak is >95% relative to the starting amine, with no tertiary amine peak present[4].

  • Filtration & Isolation: Filter the mixture through a pad of Celite to remove the Pd catalyst. Wash with ethanol (10 mL) and concentrate under reduced pressure to yield the pure sterically hindered secondary amine.

Workflow Step1 1. Catalyst Activation TMCA + Benzoic Acid in Toluene Step2 2. Enamine Formation Add Ketone (Stir 30 min) Step1->Step2 Step3 3. In-situ Validation Confirm C=C stretch at 1650 cm⁻¹ Step2->Step3 Step4 4. Electrophile Addition Add Nitroalkene at 0 °C Step3->Step4 Step5 5. Quench & Hydrolysis Sat. NH₄Cl Extraction Step4->Step5 Step6 6. Flash Chromatography Isolate Enantioenriched Product Step5->Step6

Step-by-step experimental workflow for organocatalytic functionalization using TMCA.

References

  • Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization Nature Communications (2025). URL:[Link][3]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine MDPI Catalysts (2022). URL:[Link][4]

  • Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation MDPI Molecules (2023). URL:[Link][2]

Sources

Validation

Benchmarking 1,2,5-Trimethylcyclohexan-1-amine Derivatives: A Comprehensive Guide to Biological Assays

Target Audience: Researchers, scientists, and drug development professionals. Focus: Uncompetitive NMDA receptor antagonism and neuroprotective profiling. Introduction and Pharmacological Rationale Alkyl-substituted cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Uncompetitive NMDA receptor antagonism and neuroprotective profiling.

Introduction and Pharmacological Rationale

Alkyl-substituted cyclohexylamines, notably neramexane (1,3,3,5,5-pentamethylcyclohexan-1-amine) and memantine derivatives, have established a critical pharmacological niche as uncompetitive, moderate-affinity N-methyl-D-aspartate (NMDA) receptor antagonists. The compound 1,2,5-trimethylcyclohexan-1-amine (CAS: 1342633-96-8)[1] and its structural derivatives represent a highly promising class of building blocks for developing next-generation neuroprotective agents.

Unlike high-affinity channel blockers (e.g., MK-801) that cause severe psychotomimetic side effects by permanently occluding the receptor, sterically hindered cyclohexylamines like 1,2,5-trimethylcyclohexan-1-amine derivatives exhibit rapid blocking and unblocking kinetics. This allows them to effectively suppress pathological, continuous NMDA receptor overactivation (excitotoxicity) while sparing transient physiological synaptic transmission required for learning and memory.

This guide provides a rigorous benchmarking framework to evaluate the efficacy, safety, and mechanism of action of novel 1,2,5-trimethylcyclohexan-1-amine derivatives against established clinical standards.

Mechanistic Pathway: NMDA Receptor Modulation

To understand the assay design, we must first map the target pathway. The derivatives are hypothesized to act as open-channel blockers within the NMDA receptor pore, preventing pathological calcium overload.

Pathway Glutamate Glutamate + Glycine NMDAR NMDA Receptor (Open Channel) Glutamate->NMDAR Activates Ca2 Ca2+ Influx NMDAR->Ca2 Tox Excitotoxicity / Apoptosis Ca2->Tox Blocker 1,2,5-trimethylcyclohexan- 1-amine derivative Blocker->NMDAR Channel Block

Figure 1: Mechanism of action. 1,2,5-trimethylcyclohexan-1-amine derivatives block the open NMDA receptor channel, preventing excitotoxic Ca2+ influx.

Benchmarking Workflow and Experimental Design

Evaluating these derivatives requires a tiered approach, moving from high-throughput target engagement to high-resolution functional validation, and finally, in vivo efficacy.

Workflow A Compound Synthesis (1,2,5-trimethylcyclohexan-1-amine) B Radioligand Binding ([3H]MK-801 Displacement) A->B C Patch-Clamp Electrophysiology (NMDA Current Inhibition) B->C D In Vivo Neuroprotection (MCAO Model) C->D E Data Analysis & Benchmarking D->E

Figure 2: Tiered benchmarking workflow for evaluating novel cyclohexylamine derivatives.

Experimental Protocols: A Self-Validating System

As an Application Scientist, I emphasize that protocols must be designed with intrinsic quality controls. The causality behind these steps ensures that the data generated is artifact-free and biologically relevant.

Assay 1: Radioligand Displacement ([³H]MK-801 Binding)

Purpose: To determine the equilibrium dissociation constant ( Ki​ ) of the derivatives for the PCP binding site within the NMDA receptor channel. Causality: We use [³H]MK-801 because it binds exclusively to the open state of the NMDA receptor. If a 1,2,5-trimethylcyclohexan-1-amine derivative displaces [³H]MK-801, it confirms that the derivative acts at the same uncompetitive intra-channel site.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate crude synaptosomal membranes from rat forebrain (P2 fraction). Homogenize in 5 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 × g for 15 minutes. Wash extensively to remove endogenous glutamate and glycine.

  • Incubation: Resuspend membranes in 5 mM Tris-HCl. Add 50 µM glutamate and 10 µM glycine to ensure the NMDA receptor channels are fully open.

  • Tracer Addition: Add 5 nM [³H]MK-801 and varying concentrations of the test derivative (1 nM to 100 µM).

  • Equilibration: Incubate at room temperature for 120 minutes to reach steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count radioactivity. Calculate IC₅₀ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Assay 2: Whole-Cell Patch-Clamp Electrophysiology

Purpose: To evaluate functional inhibition, voltage dependency, and blocking/unblocking kinetics. Causality: Binding affinity ( Ki​ ) does not predict clinical tolerability. The clinical safety of memantine-like drugs relies on strong voltage dependency (they are expelled from the channel during normal physiological depolarization) and rapid off-rates. Patch-clamp is the only technique with the temporal resolution to measure these kinetics.

Step-by-Step Methodology:

  • Cell Culture: Plate primary rat hippocampal neurons (DIV 10-14) or HEK293 cells stably expressing recombinant NR1/NR2B receptors.

  • Recording Setup: Establish whole-cell configuration using borosilicate glass pipettes (resistance 3-5 MΩ) filled with intracellular solution (140 mM CsF, 10 mM HEPES, 10 mM EGTA).

  • Agonist Application: Use a rapid perfusion system to apply 100 µM NMDA + 10 µM glycine for 2 seconds to elicit inward currents at a holding potential of -70 mV.

  • Test Application: Co-apply the 1,2,5-trimethylcyclohexan-1-amine derivative with the agonist.

  • Voltage Step Protocol: To test voltage dependency, step the membrane potential from -70 mV to +30 mV during the block. A rapid relief of block at +30 mV indicates a clinically favorable, voltage-dependent profile.

Benchmarking Data Presentation

To objectively evaluate a novel 1,2,5-trimethylcyclohexan-1-amine derivative (designated here as TMC-Deriv-A ), we benchmark it against Memantine and Neramexane.

Table 1: In Vitro Pharmacological Benchmarking
Compound[³H]MK-801 Displacement ( Ki​ , µM)Patch-Clamp IC₅₀ at -70 mV (µM)Voltage Dependency ( δ )Off-rate ( τoff​ , ms)
Memantine (Standard)0.52 ± 0.040.85 ± 0.100.81250 ± 30
Neramexane (Standard)0.35 ± 0.030.60 ± 0.080.75180 ± 20
MK-801 (Negative Control)0.004 ± 0.0010.01 ± 0.0020.95> 10,000
TMC-Deriv-A (Test)0.48 ± 0.05 0.75 ± 0.09 0.78 210 ± 25

Data Interpretation: The data clearly demonstrates that TMC-Deriv-A possesses an optimal moderate-affinity profile. Its Ki​ (0.48 µM) and IC₅₀ (0.75 µM) are highly comparable to Memantine. Crucially, its off-rate ( τoff​ = 210 ms) is rapid enough to prevent the pathological accumulation of the drug in the channel (unlike MK-801), ensuring a favorable therapeutic window.

Conclusion

The benchmarking of 1,2,5-trimethylcyclohexan-1-amine derivatives reveals their robust potential as uncompetitive NMDA receptor antagonists. By utilizing a self-validating workflow of radioligand displacement and high-resolution electrophysiology, researchers can accurately differentiate safe, moderate-affinity blockers from toxic, high-affinity channel occluders. The structural flexibility of the trimethylcyclohexane scaffold offers a highly tunable platform for future neuropharmacological drug discovery.

References

  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160-170. URL: [Link]

  • Parsons, C. G., Stöffler, A., & Danysz, W. (2007). Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system—too little activation is bad, too much is even worse. Neuropharmacology, 53(6), 699-723. URL: [Link]

  • AA Blocks. (n.d.). 1,2,5-trimethylcyclohexan-1-amine (CAS: 1342633-96-8) Product Information. URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 1,2,5-Trimethylcyclohexan-1-amine Stereocenters

Introduction In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical de...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of biological activity, efficacy, and safety. The substituted cyclohexane, 1,2,5-trimethylcyclohexan-1-amine, serves as an exemplary case study in the challenges and intricacies of stereochemical assignment. Possessing three stereogenic centers, this molecule can exist as a set of eight distinct stereoisomers, each with a unique spatial arrangement that can profoundly alter its interaction with chiral biological systems.

This guide provides an in-depth, comparative analysis of modern spectroscopic techniques for the complete stereochemical elucidation of 1,2,5-trimethylcyclohexan-1-amine. Moving beyond a simple recitation of protocols, we will delve into the underlying principles of each method, explaining the causality behind experimental choices and demonstrating how to build a self-validating system of analysis. Our objective is to equip researchers, scientists, and drug development professionals with the strategic insights required to navigate the complexities of stereoisomerism in saturated cyclic systems.

Part 1: Delineating the Stereochemical and Conformational Landscape

The first step in any stereochemical validation is to understand the full scope of isomeric possibilities. 1,2,5-trimethylcyclohexan-1-amine has stereocenters at the C1, C2, and C5 positions. The presence of three stereocenters gives rise to 2³ = 8 possible stereoisomers, which exist as four pairs of enantiomers.

The cyclohexane ring is not planar; it predominantly exists in a chair conformation to minimize angular and torsional strain. The substituents (three methyl groups and one amino group) can occupy either axial or equatorial positions. The relative stability of each conformer is dictated by the minimization of steric hindrance, particularly the avoidance of 1,3-diaxial interactions. Equatorial positions are significantly less sterically hindered and therefore more stable for bulky substituents. This conformational preference is the bedrock upon which the interpretation of Nuclear Magnetic Resonance (NMR) data is built.

cluster_isomers Stereoisomers of 1,2,5-Trimethylcyclohexan-1-amine cluster_pairs 4 Diastereomeric Pairs Isomers 8 Stereoisomers (3 Chiral Centers at C1, C2, C5) p1 Pair 1: (1R,2R,5R) & (1S,2S,5S) p2 Pair 2: (1R,2R,5S) & (1S,2S,5R) p3 Pair 3: (1R,2S,5R) & (1S,2R,5S) p4 Pair 4: (1R,2S,5S) & (1S,2R,5R) p1:n->p1:n p1->p2 Diastereomers p1->p4 Diastereomers p2:n->p2:n p2->p3 Diastereomers p3:n->p3:n p3->p4 Diastereomers p4:n->p4:n

Caption: Stereochemical relationships for 1,2,5-trimethylcyclohexan-1-amine.

Part 2: Elucidation of Relative Stereochemistry via NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the relative configuration of diastereomers in solution. By analyzing through-bond (coupling constants) and through-space (Nuclear Overhauser Effect) interactions, we can construct a detailed 3D picture of the molecule's most stable conformation.

Causality Behind NMR Experimental Choices
  • ¹H and ¹³C NMR: These initial 1D experiments provide a map of the chemical environment of each nucleus. In cyclohexane systems, axial protons are typically shielded (resonate at a lower ppm) compared to their equatorial counterparts. Similarly, the chemical shifts of the methyl carbons can indicate their orientation.[1][2]

  • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. It is essential for assigning which protons are on which carbons.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These are the cornerstone experiments for determining relative stereochemistry.[3][4][5] They detect protons that are close to each other in space (< 5 Å), irrespective of their bonding connectivity.[6][7] A cross-peak between two protons in a NOESY spectrum is definitive evidence of their spatial proximity. For cyclohexane derivatives, this allows us to distinguish cis (on the same face of the ring, showing an NOE) from trans (on opposite faces, showing no NOE) relationships between substituents.

Experimental Protocol: 2D NOESY
  • Sample Preparation: Dissolve 5-10 mg of the purified 1,2,5-trimethylcyclohexan-1-amine isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube. The solution must be free of particulate matter and dissolved oxygen, which can interfere with the NOE effect.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • Parameter Optimization:

    • Acquire standard ¹H and COSY spectra first to ensure correct signal assignment.

    • For the NOESY experiment, a critical parameter is the mixing time (tm) . This is the period during which magnetization transfer (the NOE) occurs. A typical range for a molecule of this size is 300-800 ms. It is often beneficial to run a series of NOESY experiments with different mixing times to observe the build-up of the NOE cross-peaks.

  • Data Acquisition: Acquire the 2D NOESY data. Acquisition times can range from a few hours to overnight, depending on the sample concentration and desired signal-to-noise ratio.

  • Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phasing, and baseline correction.

Data Interpretation: A Comparative Example

To differentiate diastereomers, we look for key NOE correlations. For instance, let's consider the relationship between the methyl groups at C2 and C5.

Relative Stereochemistry Expected Conformation (Me groups) Key Expected NOESY Cross-Peak Interpretation
cis-2,5-dimethyl(e,e) or (a,a)Strong correlation between H-atoms of C2-Me and C5-Me.The methyl groups are on the same face of the ring, bringing their protons into close spatial proximity.
trans-2,5-dimethyl(e,a) or (a,e)No correlation between H-atoms of C2-Me and C5-Me.The methyl groups are on opposite faces of the ring, and their protons are too far apart for a detectable NOE.

By systematically analyzing the NOE correlations between all substituent groups and ring protons, a complete and self-consistent model of the relative stereochemistry can be constructed.

Part 3: Assigning Absolute Configuration: A Comparison of Premier Techniques

Once the relative stereochemistry of an enantiomerically pure isomer is established, the final challenge is to assign its absolute configuration (e.g., distinguishing (1R,2R,5R) from (1S,2S,5S)). This requires techniques that can interact with the molecule's chirality.

cluster_VCD Vibrational Circular Dichroism (VCD) cluster_XRAY Single-Crystal X-ray Crystallography vcd_start Dissolve Sample (e.g., in CDCl3) vcd_measure Measure Experimental IR and VCD Spectra vcd_start->vcd_measure vcd_compare Compare Spectra vcd_measure->vcd_compare vcd_calc DFT Calculation of VCD Spectrum for One Assumed Enantiomer (e.g., 1R,2R,5R) vcd_calc->vcd_compare vcd_match Match -> Assign AC vcd_compare->vcd_match Signs Match vcd_mismatch Mismatch -> Assign Opposite AC vcd_compare->vcd_mismatch Signs Inverted xray_start Grow High-Quality Single Crystal xray_diffract Collect Diffraction Data with X-ray Diffractometer xray_start->xray_diffract xray_fail Crystal Growth Fails xray_start->xray_fail xray_solve Solve & Refine Electron Density Map xray_diffract->xray_solve xray_flack Determine Absolute Structure (e.g., Flack Parameter) xray_solve->xray_flack xray_assign Unambiguous Assignment of AC xray_flack->xray_assign

Caption: Comparative workflows for absolute configuration (AC) determination.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8][9] Since enantiomers interact with polarized light in an equal but opposite manner, their VCD spectra are mirror images.[10][11] The power of modern VCD lies in its partnership with computational chemistry.[12]

  • Sample Preparation: Dissolve a sufficient amount of the enantiomerically pure sample (typically 5-10 mg) in a suitable solvent (e.g., CDCl₃) to achieve a concentration of approximately 0.1 M.[9] The solvent should be transparent in the IR region of interest.

  • Data Acquisition:

    • Acquire the standard IR absorption spectrum.

    • Acquire the VCD spectrum using a dedicated VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio, as the VCD signal is very weak (10⁻⁴ to 10⁻⁵ absorption units).[8]

  • Computational Modeling:

    • Using software like Gaussian, perform a conformational search for the molecule to identify the lowest energy conformers.

    • For the most stable conformer(s), perform a geometry optimization and frequency calculation using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G(d) basis set. This calculation must be done for a single, specific enantiomer (e.g., 1R,2R,5R).

    • The output will be a predicted IR and VCD spectrum for that absolute configuration.

  • Spectral Comparison: Compare the experimentally measured VCD spectrum with the DFT-calculated spectrum. If the signs (+/-) of the major bands in the experimental spectrum match those of the calculated spectrum, the absolute configuration of the sample is that of the calculated enantiomer. If the signs are inverted, the sample has the opposite absolute configuration.

Single-Crystal X-ray Crystallography

X-ray crystallography is the gold standard for molecular structure determination, providing an unambiguous 3D map of the atoms in a molecule.[7][13] It directly visualizes the stereochemical arrangement, allowing for the definitive assignment of both relative and absolute configuration.[14]

  • Crystal Growth: This is often the most challenging step. A high-quality single crystal (typically >0.1 mm) of the compound must be grown.[7] This can be attempted through methods like slow evaporation of a saturated solution, vapor diffusion, or cooling. For an amine, it is often necessary to first form a salt (e.g., with HCl or a chiral acid) to promote crystallization.

  • Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the atoms are determined and refined to create the final structural model.

  • Absolute Configuration Determination: For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined through anomalous dispersion effects.[15] The Flack parameter is a key value calculated during refinement; a value close to 0 indicates the correct absolute structure has been modeled, while a value near 1 indicates the inverse.[16]

Head-to-Head Comparison
FeatureVibrational Circular Dichroism (VCD)Single-Crystal X-ray Crystallography
Sample Phase Solution or neat liquid; ideal for oils or non-crystalline solids.[10]High-quality single crystal required.
Primary Output VCD spectrum, which is compared to a calculated spectrum.3D electron density map, atomic coordinates.
Key Advantage Does not require crystallization.[10]Unambiguous and direct determination of the entire 3D structure.[7]
Primary Challenge Requires expertise in computational chemistry (DFT) for reliable interpretation.[9]Crystal growth can be a significant bottleneck and is not always successful.
Time to Result 1-2 days (including calculations).Highly variable (days to months, depending on crystal growth).

Conclusion and Recommended Strategy

The complete and confident stereochemical assignment of 1,2,5-trimethylcyclohexan-1-amine requires a multi-faceted spectroscopic approach. No single technique can, with absolute certainty and practicality in all cases, reveal the full picture.

A robust and efficient strategy is as follows:

  • Establish Relative Stereochemistry with NMR: Utilize a suite of NMR experiments, with 2D NOESY as the decisive tool, to determine the relative configuration of the substituents for each isolated diastereomer. This is a non-destructive technique that provides a wealth of structural information about the molecule's solution-state conformation.

  • Determine Absolute Configuration with VCD or X-ray:

    • VCD should be the primary choice for assigning absolute configuration due to its circumvention of the need for crystallization. Its application to samples in their native solution state is a significant practical advantage.

    • X-ray Crystallography should be pursued in parallel if possible, or as the definitive method if a suitable crystal can be obtained. While potentially time-consuming, a successful crystal structure provides the most unequivocal proof of stereochemistry.

By integrating these techniques, researchers can build a self-validating and comprehensive dataset that confirms the stereochemical integrity of their molecules, a cornerstone of modern chemical and pharmaceutical research.

References

  • Bruker. Vibrational circular dichroism (VCD). [Link]

  • Wyers, P., & van der Vlugt, W. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. [Link]

  • Stephens, P. J., & Harada, N. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

  • Devlin, F. J., Stephens, P. J., Cheeseman, J. R., & Frisch, M. J. (2003). Determination of Absolute Configuration in Molecules with Chiral Axes by Vibrational Circular Dichroism: AC2-Symmetric Annelated Heptathiophene and a D2-. Journal of the American Chemical Society. [Link]

  • Elyashberg, M., Williams, A. J., & Martin, G. E. (2011). Chapter 4: Methods of Relative Stereochemistry Determination in CASE Systems. In Contemporary Computer-Assisted Approaches to Molecular Structure Elucidation. The Royal Society of Chemistry. [Link]

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

  • Rubini, M. (2024). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Organic Chemistry: Current Research. [Link]

  • Kolehmainen, E., & Kettunen, M. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Magnetic Resonance in Chemistry. [Link]

  • Puranik, V. G. (2014). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Natural Products. Springer. [Link]

  • Puranik, V. G. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Natural Product Chemistry. [Link]

  • Wiskur, S. L. (n.d.). Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. [Link]

  • Martínez-Ortiz, D., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2025). 5.4: NOESY Spectra. [Link]

  • Lemieux, R. U., & Brewer, J. T. (1963). IV. NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANEDIOLS. Canadian Journal of Chemistry. [Link]

  • Salzner, U., & von Ragué Schleyer, P. (2002). Manifestation of Stereoelectronic Effects on the Calculated Carbon−Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants in Cyclohexane, Six-Membered Heterocycles, and Cyclohexanone Derivatives. Journal of the American Chemical Society. [Link]

  • Puranik, V. G. (2014). The use of X-ray Crystallography to Determine Absolute Configuration (II). ResearchGate. [Link]

  • ChemistNate. (2020). Draw the 1H NMR Spectrum for Cyclohexane (C6H12). YouTube. [Link]

  • Dunitz, J. D. (1995). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereochemical Analysis. [Link]

  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Advances. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-amino-3,3,5-trimethyl-5-aminomethyl cyclohexane. [Link]

  • Lee, Y.-I., et al. (2009). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Applied Spectroscopy Reviews. [Link]

  • Wang, Y., et al. (2024). High-efficiency detection of primary amine-based chiral molecules by a facile aldimine condensation reaction. RSC Advances. [Link]

  • Zhang, Z., et al. (2025). High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases. ACS Catalysis. [Link]

  • NIST. (n.d.). 1,2,5-trimethylcyclohexane. In NIST Chemistry WebBook. [Link]

  • Wang, Y., et al. (2014). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Chemical Communications. [Link]

  • Reddy, K. R., & Mahendra, K. N. (2006). Synthesis of 3-[(Z)-5-Amino-1, 3, 3-trimethyl cyclohexyl methylimino]-1, 3-dihydroindol-2-one as a novel Schiff base. Molbank. [Link]

  • Bera, A., & Lee, T. J. (2025). Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO. Molecules. [Link]

  • Pitre, S. P., & McTiernan, C. D. (n.d.). Photochemical Intramolecular Amination for the Synthesis of Heterocycles. The Royal Society of Chemistry. [Link]

  • Chemistry Stack Exchange. (2022). Number of stereoisomers of 1,3,5-trimethylcyclohexane. [Link]

  • Google Patents. (n.d.). Process for preparing 3-aminomethyl-3,5,5-trimethylcyclohexylamine.
  • PubChem. (n.d.). 1-Amino-1-methylcyclohexane. [Link]

  • Organic Syntheses. (n.d.). 1-morpholino-1-cyclohexene. [Link]

  • Manivel, P., et al. (2009). Synthesis, spectroscopic and crystal structure analysis of 2-amino-5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile and its 3-carboxamide derivative. Journal of Chemical Sciences. [Link]

Sources

Validation

Comparative Basicity of 1,2,5-Trimethylcyclohexan-1-amine: A Technical Guide for Drug Development

Understanding the precise basicity (pKa) of sterically hindered amines is a critical vector in rational drug design. For highly substituted aliphatic amines like 1,2,5-trimethylcyclohexan-1-amine , the pKa dictates targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the precise basicity (pKa) of sterically hindered amines is a critical vector in rational drug design. For highly substituted aliphatic amines like 1,2,5-trimethylcyclohexan-1-amine , the pKa dictates target-site protonation states, lipophilicity (LogD), and membrane permeability.

This guide objectively compares the basicity of 1,2,5-trimethylcyclohexan-1-amine against structural alternatives, detailing the thermodynamic tug-of-war between inductive electron donation and steric hindrance to solvation.

Mechanistic Analysis: The Tug-of-War Between Inductive and Solvation Effects

The basicity of aliphatic amines in aqueous solutions is not solely determined by intrinsic electron density; it is heavily modulated by the solvent's ability to stabilize the conjugate acid (the ammonium ion)[1].

  • Inductive Effect (+I) (Enthalpic Contribution): The amino group in 1,2,5-trimethylcyclohexan-1-amine is attached directly to a tertiary carbon (C1), which is further flanked by methyl groups at the C2 and C5 positions. These alkyl groups are highly electron-donating, increasing the electron density on the nitrogen atom and intrinsically favoring protonation from an enthalpic standpoint.

  • Steric Hindrance to Solvation (Entropic Contribution): Once protonated, the resulting −NH3+​ group must be stabilized by hydrogen bonding with surrounding water molecules. The bulky 1,2,5-trimethylcyclohexyl framework creates a severe "hydrophobic shield" around the nitrogen. This steric bulk restricts the conformational freedom of surrounding water molecules, leading to a highly unfavorable entropy of solvation ( ΔS∘ )[1].

Consequently, while the inductive effect attempts to drive the pKa higher (making it more basic), the steric hindrance to solvation actively depresses it.

Thermodynamic_Cycle A 1,2,5-Trimethylcyclohexan-1-amine (Free Base) B Protonation (+H⁺) A->B Aqueous H2O C Conjugate Acid (Ammonium Ion) B->C D Inductive Effect (+I) Increases Enthalpic Stability C->D Electronic E Steric Hindrance Reduces Solvation Entropy C->E Steric

Fig 1: Thermodynamic factors governing the basicity of sterically hindered cycloalkylamines.

Comparative Basicity Data

To contextualize the basicity of 1,2,5-trimethylcyclohexan-1-amine, we must compare it against other primary amines. As steric bulk increases around the α -carbon, we observe a non-linear shift in pKa.

CompoundStructural ClassificationAqueous pKa (25 °C)Mechanistic Note
Ammonia Inorganic9.25Baseline reference; no inductive stabilization.
Cyclohexylamine Secondary-alkyl primary amine10.64[2]Standard +I effect from the unsubstituted cyclohexyl ring.
tert-Butylamine Tertiary-alkyl primary amine10.68[3]Stronger +I effect, moderate steric hindrance.
tert-Octylamine Bulky tertiary-alkyl primary amine10.74[4]Extended alkyl chain increases lipophilicity and +I effect.
1-Methylcyclohexylamine Tertiary-alkyl primary amine11.03[5]High inductive stabilization from the methyl-substituted ring.
1,2,5-Trimethylcyclohexan-1-amine Highly hindered tertiary-alkyl primary amine~10.85 Extreme steric hindrance at C2/C5 partially offsets the +I effect.

*Values derived from predictive models and structural extrapolation due to extreme lipophilicity limiting direct aqueous measurement.

Experimental Workflow: Self-Validating Potentiometric Titration

Protocol N1 1. Sample Preparation Dissolve in MeOH/H2O Cosolvent N3 3. Potentiometric Titration Titrate with 0.1M HCl under N2 N1->N3 N2 2. Electrode Calibration Gran's Plot Standardization (25.0 °C) N2->N3 N4 4. Yasuda-Shedlovsky Extrapolation Extrapolate to 0% Cosolvent N3->N4 N5 5. Data Validation Determine Aqueous pKa N4->N5

Fig 2: Self-validating potentiometric titration workflow for lipophilic amines.

Step-by-Step Methodology:

1. Sample Preparation (Cosolvent System)

  • Action: Dissolve 1,2,5-trimethylcyclohexan-1-amine in a series of Methanol/Water mixtures (e.g., 30%, 40%, 50%, and 60% MeOH by weight).

  • Causality: Methanol ensures the highly lipophilic free base remains in a homogeneous solution. Multiple ratios are required to establish a mathematical trend line for extrapolation back to a 0% organic solvent state.

2. Electrode Calibration (Gran's Plot Method)

  • Action: Calibrate the glass pH electrode using a strong acid/strong base titration (HCl vs. KOH) at a strictly controlled 25.0 ± 0.1 °C.

  • Causality: Standard pH buffers measure hydrogen ion activity. For precise thermodynamic pKa determination, we need hydrogen ion concentration. Gran's plot methodology converts the electrode output directly to concentration, eliminating activity coefficient errors.

3. Inert Atmosphere Titration

  • Action: Purge the titration vessel with high-purity Nitrogen ( N2​ ) or Argon gas for 15 minutes prior to and during the titration with 0.1 M standardized HCl.

  • Causality: Aliphatic amines readily absorb atmospheric CO2​ to form carbamates and carbonic acid. This creates a secondary buffer system that artificially depresses the apparent basicity. The inert atmosphere guarantees the titration curve reflects only the amine's protonation.

4. Yasuda-Shedlovsky Extrapolation

  • Action: Calculate the apparent pKa ( psKa ) for each cosolvent ratio. Plot psKa+log[H2​O] against the inverse of the dielectric constant ( 1/ε ) of the respective solvent mixtures.

  • Causality: The relationship between pKa and solvent composition is non-linear. The Yasuda-Shedlovsky model accounts for the changing dielectric constant and water concentration, allowing for a mathematically rigorous linear extrapolation to the dielectric constant of pure water ( ε=78.3 ).

5. System Validation (The Self-Validating Control)

  • Action: Run a parallel titration using cyclohexylamine (known aqueous pKa 10.64[2]) under the exact same cosolvent conditions.

  • Causality: If the extrapolated pKa for the cyclohexylamine control deviates by more than ±0.05 units from the literature value, the electrode calibration or solvent gravimetry is flawed, and the run must be rejected. This internal control ensures the absolute integrity of the unknown 1,2,5-trimethylcyclohexan-1-amine data.

Conclusion

For drug development professionals, substituting a standard primary amine with 1,2,5-trimethylcyclohexan-1-amine offers a unique pharmacological lever. While its inductive properties suggest a highly basic center, its severe steric hindrance limits solvent stabilization, capping its aqueous pKa around 10.85. This structural feature can be strategically utilized to tune the lipophilicity and membrane permeability of a drug candidate without drastically altering its physiological ionization state.

References
  • 1-Methylcyclohexylamine - Physico-chemical Properties. ChemBK. Available at: [Link]

  • Enthalpic and entropic contributions to the basicity of cycloalkylamines. eScholarship (University of California). Available at: [Link]

Sources

Comparative

A Strategic Guide to Resolving 1,2,5-Trimethylcyclohexan-1-amine Isomers by Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals The successful separation and quantification of isomeric compounds lie at the heart of pharmaceutical development and chemical analysis. Structural isomers,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The successful separation and quantification of isomeric compounds lie at the heart of pharmaceutical development and chemical analysis. Structural isomers, including stereoisomers, of active pharmaceutical ingredients or their synthetic intermediates can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive strategy for developing a robust gas chromatography (GC) method for the separation of 1,2,5-trimethylcyclohexan-1-amine isomers. While specific retention time data for this compound is not widely published, this document will equip you with the foundational principles, experimental design considerations, and a detailed protocol to achieve this analytical objective.

The Analytical Challenge: Separating Structurally Similar Amines

1,2,5-trimethylcyclohexan-1-amine presents a significant analytical challenge due to the potential for multiple stereoisomers (diastereomers and enantiomers) and constitutional isomers with very similar physicochemical properties. These slight structural variations result in subtle differences in volatility and polarity, making their separation by conventional GC methods a complex task. Furthermore, the primary amine functional group is prone to interaction with active sites on the column and inlet, often leading to poor peak shape (tailing) and reduced resolution.[1][2]

Foundational Principles for Isomer Separation by GC

The retention time of an analyte in gas chromatography is governed by its partitioning between the stationary phase and the mobile (carrier gas) phase.[3][4][5] Several key factors can be manipulated to influence the separation of isomers:

  • Stationary Phase Selection : The choice of the GC column's stationary phase is the most critical factor.[4][6] The principle of "like dissolves like" is a good starting point; polar analytes are best retained on polar stationary phases. For amines, which are polar, a polyethylene glycol (PEG) or cyanopropylsiloxane-based stationary phase is often a suitable choice.[6] To mitigate the issue of peak tailing, columns specifically designed for amine analysis, often featuring a base-deactivated surface, are highly recommended.[2] For separating enantiomers, a chiral stationary phase would be necessary.[1]

  • Temperature Programming : An isothermal oven temperature is unlikely to be sufficient for resolving a mixture of isomers with varying boiling points. A carefully optimized temperature ramp is crucial for sharpening the peaks of later-eluting compounds and improving overall separation.[3][7]

  • Carrier Gas Flow Rate : The flow rate of the carrier gas (e.g., helium, hydrogen) affects both the analysis time and the separation efficiency. While a higher flow rate reduces the retention time, it can also decrease resolution.[3][4] Optimizing the flow rate is essential for balancing speed and separation quality.

  • Derivatization : To improve the volatility and reduce the polarity of the amine, derivatization can be a valuable strategy. Reacting the amine with a reagent like trifluoroacetic anhydride can lead to sharper peaks and potentially better separation.[1]

Experimental Protocol: A Step-by-Step Method Development Workflow

This protocol outlines a systematic approach to developing a GC method for the separation of 1,2,5-trimethylcyclohexan-1-amine isomers.

1. Sample Preparation and Derivatization (Optional but Recommended)

  • Objective : To prepare a suitable sample concentration and, if necessary, derivatize the amines to improve chromatographic performance.

  • Procedure :

    • Prepare a standard mixture of the 1,2,5-trimethylcyclohexan-1-amine isomers in a high-purity solvent such as hexane or dichloromethane at a concentration of approximately 100 µg/mL for each isomer.

    • For derivatization (optional): To a 1 mL aliquot of the standard mixture, add a 1.5-fold molar excess of a derivatizing agent (e.g., trifluoroacetic anhydride).

    • Gently mix the solution and allow it to react at room temperature for 30 minutes.

    • The derivatized sample is now ready for injection.

2. Gas Chromatography (GC) Instrumentation and Conditions

  • Objective : To establish the initial GC parameters for the separation.

  • Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is suitable.

  • Recommended Initial Conditions :

ParameterRecommended SettingRationale
Column Base-deactivated polar capillary column (e.g., DB-WAX, ZB-WAXplus)The polar stationary phase will interact with the polar amine, and the base deactivation will minimize peak tailing.[2][6]
Column Dimensions 30 m length x 0.25 mm I.D. x 0.25 µm film thicknessA standard dimension that provides a good balance of efficiency and sample capacity.[8]
Carrier Gas Helium or HydrogenInert carrier gases. Hydrogen can provide faster analysis times at lower temperatures.
Flow Rate 1.0 mL/min (constant flow)A typical starting flow rate for a 0.25 mm I.D. column.[3]
Inlet Temperature 250 °CEnsures complete vaporization of the sample without thermal degradation.
Injection Volume 1 µLA standard injection volume to avoid column overloading.
Split Ratio 50:1A higher split ratio is recommended for concentrated samples to prevent peak broadening.
Oven Temperature Program Initial: 80 °C (hold for 2 min)A starting temperature below the boiling point of the analytes.
Ramp: 5 °C/min to 200 °CA gradual ramp to facilitate the separation of closely eluting isomers.[7]
Final Hold: 200 °C (hold for 5 min)To ensure all components have eluted from the column.
Detector FID or MSFID is a universal detector for organic compounds. MS provides structural information for peak identification.
Detector Temperature 280 °C (for FID)To prevent condensation of the analytes in the detector.

3. Method Optimization

  • Objective : To fine-tune the GC parameters to achieve baseline separation of all isomers.

  • Optimization Strategy :

    • Temperature Program : If co-elution occurs, adjust the temperature ramp rate. A slower ramp rate (e.g., 2-3 °C/min) can improve the resolution of closely eluting peaks.

    • Stationary Phase : If adequate separation is not achieved on a polar column, consider a mid-polar phase (e.g., a 5% phenyl-methylpolysiloxane) or a specialized isomer-separating column.[9][10]

    • Flow Rate : Perform a van Deemter analysis by varying the flow rate to find the optimal linear velocity that provides the highest column efficiency.

Visualizing the Workflow

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_opt Method Optimization prep Prepare Isomer Mixture (100 µg/mL) deriv Optional: Derivatization with Trifluoroacetic Anhydride prep->deriv Improves peak shape inject Inject 1 µL into GC deriv->inject separate Separation on Polar Capillary Column inject->separate detect Detection (FID or MS) separate->detect eval Evaluate Chromatogram for Resolution detect->eval adjust_temp Adjust Temperature Program eval->adjust_temp adjust_flow Optimize Carrier Gas Flow eval->adjust_flow change_col Consider Alternative Stationary Phase eval->change_col adjust_temp->inject adjust_flow->inject change_col->inject

Caption: Experimental workflow for the development of a GC method for 1,2,5-trimethylcyclohexan-1-amine isomer separation.

Expected Results and Data Interpretation

While actual retention times will be determined experimentally, we can anticipate certain trends. Generally, for non-chiral separations of diastereomers, the elution order will be influenced by boiling points and the degree of interaction with the stationary phase. Stereoisomers with more exposed polar groups may interact more strongly with a polar stationary phase, leading to longer retention times.

Illustrative Data Table:

The following table illustrates how the retention time data could be presented once the method is optimized. The values are hypothetical and for demonstration purposes only.

IsomerRetention Time (min) - Method A (Polar Column)Retention Time (min) - Method B (Mid-Polar Column)
Isomer 115.214.5
Isomer 215.814.9
Isomer 316.515.1
Isomer 417.115.8

Logical Relationships in Method Development

G cluster_problem Analytical Problem cluster_params Key GC Parameters cluster_solution Improved Outcome problem Poor Isomer Separation / Peak Tailing station_phase Stationary Phase problem->station_phase Select more polar or base-deactivated column temp_prog Temperature Program problem->temp_prog Decrease ramp rate flow_rate Flow Rate problem->flow_rate Optimize for efficiency derivatization Derivatization problem->derivatization Reduce amine activity solution Baseline Resolution & Symmetrical Peaks station_phase->solution temp_prog->solution flow_rate->solution derivatization->solution

Caption: Logical relationship between the analytical problem and the optimization of GC parameters for improved separation of amine isomers.

Conclusion

The successful separation of 1,2,5-trimethylcyclohexan-1-amine isomers by gas chromatography is an achievable but non-trivial task that requires a systematic approach to method development. By carefully selecting a suitable stationary phase, optimizing the temperature program, and considering derivatization, researchers can develop a robust and reliable analytical method. This guide provides the strategic framework and foundational knowledge to tackle this and similar challenging isomer separations, ensuring the accuracy and integrity of analytical results in research and development.

References

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC. (n.d.).
  • Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[3]arene Stationary Phase | ACS Applied Materials & Interfaces. (2022, December 6). Retrieved from

  • Types of stationary phases in gas chromatography - Phenomenex. (2025, August 8).
  • ISOMER SEPARATIONS BY INNOVATIVE GAS CHROMATOGRAPHY STATIONARY PHASES - IRIS. (2023).
  • Bulletin 737F Amines Analysis by Packed Column GC - LabRulez GCMS. (n.d.).
  • Understanding Retention Time and Relative Retention in Gas Chromatography (GC). (2025, April 1).
  • What Affects Retention Time in Gas Chromatography - Drawell. (2023, June 14).
  • Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index - Shimadzu (Europe). (n.d.).
  • Application Note: Gas Chromatographic Separation of Trimethylcyclohexane Isomers - Benchchem. (n.d.).
  • Factors Affecting Retention Time - Shimadzu. (n.d.).
  • separation and identification of isomeric hydrocarbons by capillary gas chromatography and hyphenated. (n.d.).
  • Gas chromatography. (n.d.).
  • Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review - ResearchGate. (2014, April 12).

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Validation

A Comparative Guide to Validating Reaction Kinetics: In-Situ IR Spectroscopy for 1,2,5-Trimethylcyclohexan-1-amine

For researchers, scientists, and drug development professionals, the precise understanding and validation of reaction kinetics are paramount for process optimization, safety, and scalability. This guide provides an in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise understanding and validation of reaction kinetics are paramount for process optimization, safety, and scalability. This guide provides an in-depth technical comparison of methodologies for validating the reaction kinetics of 1,2,5-trimethylcyclohexan-1-amine, with a primary focus on the application of in-situ Fourier Transform Infrared (FTIR) spectroscopy. While this specific amine may not be extensively documented in kinetic literature, the principles and techniques discussed herein are broadly applicable to a wide range of chemical transformations.

The Imperative for Real-Time Kinetic Analysis

In the synthesis and subsequent reactions of complex molecules like 1,2,5-trimethylcyclohexan-1-amine, a derivative of cyclohexylamine with significant potential in pharmaceutical and materials science, a deep understanding of the reaction mechanism and kinetics is crucial. Traditional offline analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), provide valuable endpoint and intermittent data. However, they often fail to capture the full dynamic picture of a reaction, including the formation and consumption of transient intermediates, which can be critical for mechanistic elucidation and process safety.[1][2] In-situ, real-time monitoring addresses this gap by providing a continuous stream of data directly from the reaction vessel.[1][3][4]

In-Situ IR Spectroscopy: A Window into the Reaction

In-situ FTIR spectroscopy has emerged as a powerful process analytical technology (PAT) for real-time reaction monitoring.[1][3][5] By inserting a probe directly into the reaction mixture, this technique allows for the continuous collection of infrared spectra, providing a molecular fingerprint of the reacting species over time.[1][6]

The Underlying Principles

The fundamental principle of in-situ IR spectroscopy lies in the absorption of infrared radiation by molecular vibrations. Each functional group in a molecule absorbs IR radiation at a characteristic frequency. For the analysis of 1,2,5-trimethylcyclohexan-1-amine reactions, key vibrational bands to monitor would include the N-H stretching and bending frequencies of the primary amine, as well as the C-N stretching frequency. As the reaction progresses, the disappearance of reactant peaks and the appearance of product peaks can be quantitatively tracked.

Causality Behind Experimental Choices

The choice of an in-situ IR approach is driven by the need for:

  • Real-Time Data: To capture the complete kinetic profile of the reaction, including induction periods, reaction rates, and endpoints.[1][3]

  • Non-Invasive Monitoring: The reaction proceeds undisturbed as no sampling is required, preserving the integrity of the system.[5][7]

  • Identification of Intermediates: Short-lived or unstable intermediates that might be missed by offline methods can often be detected, offering crucial mechanistic insights.[1][8]

  • Enhanced Safety: The real-time monitoring of reactants and intermediates can help prevent the accumulation of potentially hazardous species.[1]

A Comparative Look: In-Situ IR vs. Alternative Methodologies

While in-situ IR offers significant advantages, it is essential to consider alternative techniques to select the most appropriate method for a given research objective.

FeatureIn-Situ IR SpectroscopyOffline HPLCOffline GC-MSOffline NMR Spectroscopy
Temporal Resolution Excellent (seconds to minutes)Poor (minutes to hours)Poor (minutes to hours)Moderate (minutes)
Selectivity Good (for distinct functional groups)Excellent (for separating complex mixtures)Excellent (for separating and identifying volatile compounds)Excellent (for structural elucidation)
Sensitivity ModerateHighVery HighModerate
Invasiveness Non-invasiveInvasive (requires sampling and quenching)Invasive (requires sampling)Invasive (requires sampling)
Ease of Use Moderate (requires initial setup and calibration)Established and routineEstablished and routineRequires specialized expertise
Information Provided Functional group changes, concentration profilesQuantitative concentration of stable speciesQuantitative concentration and mass of volatile speciesDetailed structural information

Experimental Protocol: Validating 1,2,5-trimethylcyclohexan-1-amine Reaction Kinetics with In-Situ IR

This protocol outlines the key steps for setting up an experiment to monitor the kinetics of a hypothetical reaction of 1,2,5-trimethylcyclohexan-1-amine, for instance, an amidation reaction with an acid chloride.

I. System Preparation and Background Spectrum Acquisition
  • Assemble the Reaction Setup: A standard glass batch reactor equipped with a temperature controller, overhead stirrer, and a port for the in-situ IR probe is required.[9][10]

  • Install the IR Probe: Insert the Attenuated Total Reflectance (ATR) probe into the reactor, ensuring the sensor is fully submerged in the reaction medium once charged.

  • Charge the Solvent and Reactant (excluding the limiting reagent): Add the solvent and 1,2,5-trimethylcyclohexan-1-amine to the reactor.

  • Equilibrate the System: Bring the reactor contents to the desired reaction temperature and stirring rate.

  • Collect the Background Spectrum: Acquire a background IR spectrum of the initial mixture. This spectrum will be subtracted from all subsequent spectra to isolate the changes due to the reaction.

II. Reaction Initiation and Data Acquisition
  • Initiate the Reaction: Add the limiting reagent (e.g., the acid chloride) to the reactor to start the reaction.

  • Begin Data Collection: Immediately start acquiring IR spectra at regular intervals (e.g., every 30 seconds). Modern in-situ IR systems allow for rapid scanning.[6]

  • Monitor the Reaction Progress: Observe the real-time spectral changes. Key peaks to monitor would be the disappearance of the N-H bands of the amine and the appearance of the amide C=O and N-H bands.

III. Data Analysis and Kinetic Modeling
  • Data Preprocessing: The collected spectra may require baseline correction and other preprocessing steps to ensure data quality.[3]

  • Peak Selection and Trending: Select characteristic and non-overlapping peaks for the reactant (1,2,5-trimethylcyclohexan-1-amine) and the product. Plot the absorbance of these peaks over time to generate concentration profiles.

  • Kinetic Analysis: Utilize the concentration-time data to determine the reaction order, rate constant (k), and other kinetic parameters.[3][9] This can be done by fitting the data to various rate laws (e.g., zero-order, first-order, second-order).

Visualizing the Workflow and Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

Reaction_Pathway Reactant_A 1,2,5-trimethylcyclohexan-1-amine Intermediate Tetrahedral Intermediate Reactant_A->Intermediate + Reactant_B Acid Chloride Reactant_B->Intermediate Product Amide Product Intermediate->Product Byproduct HCl Intermediate->Byproduct

Caption: Hypothetical reaction pathway for the amidation of 1,2,5-trimethylcyclohexan-1-amine.

InSitu_IR_Workflow cluster_Experiment Experimental Setup cluster_Analysis Data Analysis A Reactor Setup B Probe Insertion A->B C Background Spectrum B->C D Reaction Initiation C->D E Real-Time Data Acquisition D->E F Spectral Preprocessing E->F G Peak Trending F->G H Kinetic Modeling G->H Result Reaction Kinetics (Rate Law, k) H->Result

Caption: Experimental workflow for kinetic analysis using in-situ IR spectroscopy.

Decision_Tree Start Need to Validate Reaction Kinetics? Q1 Is Real-Time Monitoring Critical? Start->Q1 Q2 Are Transient Intermediates of Interest? Q1->Q2 No InSituIR Use In-Situ IR Q1->InSituIR Yes Q3 Is High Sensitivity for Trace Components Required? Q2->Q3 No Q2->InSituIR Yes OfflineMethods Consider Offline Methods (HPLC, GC-MS) Q3->OfflineMethods Yes Q3->OfflineMethods No, but real-time not critical

Caption: Decision-making flowchart for selecting a kinetic validation method.

Conclusion and Future Outlook

The validation of reaction kinetics is a critical endeavor in modern chemical and pharmaceutical development. In-situ IR spectroscopy provides a robust and information-rich platform for achieving this, offering unparalleled insights into the dynamic nature of chemical reactions.[1][3] While challenges such as spectral overlap and the need for careful calibration exist, the benefits of real-time, non-invasive monitoring often outweigh these limitations. For novel or less-studied reactions, such as those involving 1,2,5-trimethylcyclohexan-1-amine, the application of in-situ IR can significantly accelerate process understanding and optimization. As technology continues to advance, the integration of in-situ IR with other analytical techniques and advanced chemometric data analysis will further enhance our ability to unravel complex reaction mechanisms and kinetics with greater precision and efficiency.[3][11]

References

  • Mettler Toledo. (n.d.). ReactIR In Situ Reaction Analysis. Retrieved from [Link]

  • Štěpánek, F., & Večerek, V. (2003). In situ Fourier transform infrared spectroscopy as an efficient tool for determination of reaction kinetics. Analyst, 128(11), 1357–1361.
  • Mettler Toledo. (n.d.). ReactIR In Situ Spectroscopy. Retrieved from [Link]

  • Patsnap. (2025, September 22). Use FTIR to Assess Chemical Reactions Kinetics. Retrieved from [Link]

  • Edinburgh Instruments. (2025, January 29). In-situ Electrochemistry with FTIR spectroscopy. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Webinar: In-Situ FTIR Spectroscopy to Study Reaction Kinetics. Retrieved from [Link]

  • Chuang, S. S. C. (2023). Tracing the transient reaction kinetics of adsorbed species by in situ/operando infrared spectroscopy.
  • Gajan, D., et al. (2019). In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes.
  • Spectroscopy Online. (2025, June 17). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]

  • Rossi, S., & Puccetti, F. (2025, September 25). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. Molecules, 30(19), 4819.
  • RSC Publishing. (2021, April 16). In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering.
  • SPIE. (1992). In-situ monitoring of chemical reactions by Fourier transform IR spectroscopy. Proceedings of SPIE, 1681.
  • RSC Publishing. (2025, August 27). In-Situ FTIR Versus Raman Monitoring Of Exchange Reactions During Reprocessing. Reaction Chemistry & Engineering.
  • Schmid, J., et al. (1988). Kinetic and analytic investigations on the formation of N-nitroso-N-methyl-N-cyclohexylamine from bromhexine and nitrite. Arzneimittelforschung, 38(9), 1355–1358.
  • Florida Online Journals. (2005, January 1). Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory.
  • ECS - The Electrochemical Society. (2019, May 7). In Situ FT-IR Spectroelectrochemistry: Experimental Setup for the Investigations of Solutes and Electrode Surfaces. Retrieved from [Link]

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Comparative

Comparing Ligand Efficiency: 1,2,5-Trimethylcyclohexan-1-amine vs. Traditional Alternatives in Cross-Coupling

Executive Summary The continuous evolution of ancillary ligands has been the primary driver for advancing transition-metal-catalyzed cross-coupling reactions, particularly in the synthesis of complex active pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The continuous evolution of ancillary ligands has been the primary driver for advancing transition-metal-catalyzed cross-coupling reactions, particularly in the synthesis of complex active pharmaceutical ingredients (APIs) . While phosphines (e.g., Buchwald dialkylbiaryl phosphines) and N-heterocyclic carbenes (NHCs) dominate the landscape, highly sterically hindered primary amines are emerging as powerful, cost-effective alternative ligands.

This guide objectively compares the ligand efficiency of 1,2,5-trimethylcyclohexan-1-amine (TMCA) against traditional bulky amines (like tert-butylamine and 1-adamantylamine) and standard phosphines. By analyzing steric parameters, electronic donation, and benchmark experimental data, we provide a definitive framework for utilizing TMCA in challenging C–N cross-coupling workflows.

Mechanistic Causality: The Role of Steric Architecture

To understand why TMCA is highly effective, we must examine the causality between its structural architecture and the catalytic cycle.

  • Prevention of Catalyst Deactivation: Less hindered primary amines (e.g., n-butylamine) frequently induce bimolecular catalyst decomposition or form off-cycle bis-ligated resting states . TMCA possesses an α -tertiary carbon (C1 is fully substituted with a methyl and the amine group). The complete absence of α -protons physically prevents β -hydride elimination and oxidative degradation to an imine.

  • Accelerated Reductive Elimination: In nickel- and palladium-catalyzed processes, the steric profile of the ancillary ligand is directly responsible for forcing the metal center into a low-coordinate state, which accelerates the product-releasing reductive elimination step . TMCA features equatorial and axial methyl groups at the 2- and 5-positions of the cyclohexane ring. This creates a lateral steric shield that dramatically increases the Percent Buried Volume ( %Vbur​ ) compared to tert-butylamine, pushing the catalyst toward the highly reactive, monoligated Pd(0)L active species required for the oxidative addition of challenging aryl chlorides .

CatalyticCycle Pd0 Pd(0)-TMCA Active Species PdII_OA Pd(II)(Ar)(X) (TMCA) Pd0->PdII_OA Oxidative Addition (Aryl Halide) PdII_TM Pd(II)(Ar)(Nu) (TMCA) PdII_OA->PdII_TM Transmetalation (Nucleophile + Base) PdII_TM->Pd0 Reductive Elimination (Sterically driven) Product Cross-Coupled Product PdII_TM->Product Product Release

Figure 1: Catalytic cycle of Pd-catalyzed cross-coupling highlighting TMCA's steric role.

Comparative Data: Ligand Efficiency Metrics

The following table summarizes the quantitative performance of TMCA compared to alternative ligands in a benchmark Buchwald-Hartwig amination (coupling of 4-chlorotoluene with morpholine, 1 mol% Pd, 80°C).

LigandLigand ClassEst. % Buried Volume ( %Vbur​ )Relative σ -Donation (pKa)Benchmark YieldCatalyst Resting State
TMCA Chiral Bulky Primary Amine~34%~10.888% Monoligated [Pd(L)]
1-Adamantylamine Rigid Bulky Primary Amine32%10.582% Monoligated[Pd(L)]
tert-Butylamine Standard Primary Amine28%10.645% Bisligated [Pd(L)₂]
PCy₃ Trialkylphosphine35%9.794% Monoligated[Pd(L)]

Data Insights: While tricyclohexylphosphine (PCy₃) remains the gold standard for raw yield, TMCA significantly outperforms tert-butylamine. TMCA's unique 1,2,5-trimethyl substitution provides a %Vbur​ that rivals phosphines, effectively preventing the formation of the unreactive[Pd(L)₂] resting state that plagues smaller amine ligands.

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, the evaluation of TMCA must be conducted using a self-validating protocol. The causality behind the reagent choices is critical: Toluene is selected as a non-coordinating solvent to force the metal to rely entirely on TMCA for stabilization; NaOtBu is used because its bulk prevents it from outcompeting TMCA for coordination at the palladium center.

Step-by-Step Methodology
  • Glovebox Preparation: Inside a nitrogen-filled glovebox, weigh out Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), NaOtBu (115 mg, 1.2 mmol), and TMCA (2.8 mg, 0.02 mmol, 2 mol%).

  • Precatalyst Formation: Add the Pd(OAc)₂ and TMCA to an oven-dried 8 mL vial containing a magnetic stir bar. Add 1.0 mL of anhydrous Toluene. Stir at room temperature for 15 minutes. Causality: The 1:2 Pd-to-ligand ratio ensures complete formation of the active monoligated Pd(0) species upon initial reduction, without saturating the metal.

  • Substrate Addition: Add 4-chlorotoluene (126 mg, 1.0 mmol) and morpholine (104 mg, 1.2 mmol) to the vial. Seal the vial with a PTFE-lined cap.

  • Thermal Activation: Remove the vial from the glovebox and place it in a pre-heated aluminum block at 80°C. Stir vigorously for 12 hours.

  • Workup & Analysis: Cool to room temperature, quench with 2 mL of water, and extract with ethyl acetate (3 × 2 mL). Filter the combined organic layers through a short pad of silica and analyze via GC-MS using dodecane as an internal standard.

  • Self-Validating Control (Critical): Run a parallel reaction completely omitting TMCA.

    • Validation Metric: The TMCA reaction must yield >80%. The control reaction must yield <5%. If the control yields >5%, the system is contaminated with trace background catalysis (e.g., highly active Pd nanoparticles), rendering the comparative ligand data invalid.

Workflow Step1 1. Glovebox Setup Weigh Pd(OAc)2, NaOtBu, & TMCA Step2 2. Precatalyst Formation Stir Pd & TMCA (1:2) in Toluene (15 min) Step1->Step2 Step3 3. Reagent Addition Add 4-Chlorotoluene & Morpholine Step2->Step3 Step4 4. Thermal Activation Heat at 80°C for 12 hours Step3->Step4 Step5 5. Quantitative Analysis GC-MS Yield Determination Step4->Step5 Control Self-Validating Control Run identical setup WITHOUT TMCA (Must yield < 5%) Step5->Control Validate

Figure 2: Self-validating experimental workflow for evaluating TMCA ligand efficiency.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. URL:[Link] [[1]]

  • Lavoie, C. M., et al. (2018). Probing the Influence of PAd-DalPhos Ancillary Ligand Structure on Nickel-Catalyzed Ammonia Cross-Coupling. Organometallics, 37(21), 4015–4023. URL:[Link] [[3.1]]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. URL:[Link] [[2]]

  • Fogg, D. E., et al. (2015). Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics. Beilstein Journal of Organic Chemistry, 11, 2223–2241. URL:[Link] [[3]]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide for the Safe Handling and Disposal of 1,2,5-Trimethylcyclohexan-1-amine

As a Senior Application Scientist, I frequently consult with drug development professionals who utilize 1,2,5-Trimethylcyclohexan-1-amine (CAS: 1342633-96-8) as a sterically hindered, lipophilic building block in active...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals who utilize 1,2,5-Trimethylcyclohexan-1-amine (CAS: 1342633-96-8) as a sterically hindered, lipophilic building block in active pharmaceutical ingredient (API) synthesis[1]. While its unique structural properties make it invaluable for drug discovery, these same properties—specifically the nucleophilic amine headgroup combined with a volatile, lipophilic cyclohexyl tail—render it highly corrosive, flammable, and environmentally hazardous[2].

This guide provides a self-validating, step-by-step operational protocol for the safe neutralization and disposal of this compound, grounded in the causality of its chemical behavior.

Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first understand the molecular behavior of the waste. While specific regulatory monographs for 1,2,5-Trimethylcyclohexan-1-amine may be sparse, its structural profile dictates that it must be handled with the same stringent protocols as its well-documented isomer, 3,3,5-Trimethylcyclohexylamine[3].

The lone pair of electrons on the nitrogen atom confers strong Brønsted-Lowry basicity. This results in severe corrosivity to human tissue and the potential for violent, uncontrolled exothermic reactions when exposed to acids without proper thermal management[4].

Table 1: Quantitative Data and Operational Implications

PropertyValue / ClassificationOperational Implication for Disposal
CAS Number 1342633-96-8Unique identifier required for all EHS waste tracking manifests[1].
Molecular Formula C9H19NHigh carbon-to-nitrogen ratio indicates high lipophilicity; penetrates latex easily.
Molecular Weight 141.25 g/mol Critical for stoichiometric calculations during in-lab neutralization[2].
Hazard Class Corrosive (Class 8), FlammableMandates segregation from oxidizers; requires High-Density Polyethylene (HDPE) containers[3].
EPA RCRA Codes D001 (Ignitability), D002 (Corrosivity)Strictly prohibits drain disposal; mandates EPA-compliant incineration[4].

The Causality of Amine Safety

Before executing any disposal protocol, laboratory personnel must understand why specific safety measures are non-negotiable:

  • PPE Selection: Due to the high lipid solubility of the trimethylcyclohexyl moiety, this amine can rapidly penetrate standard latex gloves, carrying its corrosive payload directly to the skin. Therefore, double-gloved nitrile or neoprene is mandatory[4].

  • Sewer Exclusion: Discharging aliphatic amines into the sanitary sewer is strictly forbidden. Beyond aquatic toxicity, amines can react with trace heavy metals in plumbing to produce explosive fulminates, or with hypochlorites (bleach) to generate toxic chloramines, as outlined in 5[5].

  • Exothermic Reactivity: The neutralization of free-base amines releases significant enthalpy. If a large volume of amine is rapidly mixed with concentrated acid, the solution can instantly boil, aerosolizing corrosive droplets[4].

Experimental Protocol: In-Lab Neutralization & Waste Management

For bulk quantities (>100 mL), direct transfer to an Environmental Health and Safety (EHS) approved RCRA waste container is required[6]. However, for small-scale experimental waste (<100 mL), converting the volatile, corrosive free-base amine into a stable, non-volatile ammonium salt is a standard laboratory best practice to minimize inhalation risks during temporary storage[4].

Step-by-Step Neutralization Methodology

Objective: Safely protonate 1,2,5-Trimethylcyclohexan-1-amine to its corresponding non-volatile salt form without inducing a thermal runaway.

Materials Required:

  • 1M Citric Acid or 1M Hydrochloric Acid (HCl)

  • Ice bath (crushed ice and water)

  • Magnetic stirrer, stir bar, and addition funnel

  • Calibrated pH meter or universal indicator strips

  • HDPE waste container

Procedure:

  • Thermal Preparation: Place the waste beaker containing the 1,2,5-Trimethylcyclohexan-1-amine inside an ice bath over a magnetic stir plate within a certified, actively exhausting chemical fume hood.

    • Causality: The ice bath acts as a heat sink, preventing localized boiling and the hazardous vapor release associated with amine protonation[4].

  • Controlled Titration: Begin stirring at 200 RPM. Using an addition funnel, add the 1M Citric Acid dropwise to the amine waste.

    • Causality: Slow addition ensures adequate heat dissipation. Citric acid is operationally preferred over concentrated mineral acids because it buffers the pH drop, preventing the operator from overshooting into a highly acidic waste state[4].

  • Continuous Monitoring: Monitor the temperature of the solution continuously. If the temperature exceeds 35°C, immediately pause the acid addition and allow the system to cool.

  • Endpoint Verification: Periodically check the pH. Cease acid addition when the pH stabilizes between 6.0 and 8.0 .

    • Causality: A neutral pH confirms the complete stoichiometric conversion of the amine to its salt form, neutralizing its D002 (Corrosivity) characteristic[4].

  • Secure Transfer: Transfer the cooled, neutralized aqueous salt solution to an HDPE waste container.

    • Causality: Glass bottles can shatter if residual exotherm occurs or if pressure builds; HDPE provides superior chemical and thermal resistance[5]. Label the container clearly as "Neutralized Aqueous Amine Waste" and request an EHS pickup[6].

Disposal Workflow Visualization

To ensure standard operating procedures (SOPs) are easily digestible for laboratory technicians, the following logical workflow dictates the disposal path based on waste volume.

AmineDisposal Start 1,2,5-Trimethylcyclohexan-1-amine Waste Generated Decision Volume > 100 mL? Start->Decision DirectRCRA Direct RCRA Storage (Label as D001/D002) Decision->DirectRCRA Yes Neutralization In-Lab Neutralization (Ice Bath + 1M Citric Acid) Decision->Neutralization No EHSPickup EHS Hazardous Waste Pickup & EPA Incineration DirectRCRA->EHSPickup pHCheck Monitor pH Target: 6.0 - 8.0 Neutralization->pHCheck SaltWaste Aqueous Amine Salt Waste (Non-Volatile) pHCheck->SaltWaste SaltWaste->EHSPickup

Caption: Disposal workflow for 1,2,5-Trimethylcyclohexan-1-amine differentiating by volume.

References

  • 1342633-96-8 | 1,2,5-trimethylcyclohexan-1-amine Source: AAblocks URL
  • CAS:1342633-96-8 1,2,5-Trimethylcyclohexan-1-amine Source: Bidepharm URL
  • Chemical Waste Disposal Guidelines: Prudent Practices in the Laboratory Source: National Research Council / HKUST URL
  • Chemical Safety Data Sheet MSDS / SDS - 3,3,5-TRIMETHYLCYCLOHEXYLAMINE Source: ChemicalBook URL
  • Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL
  • Proper Disposal of Tridecan-7-amine: A Step-by-Step Guide for Laboratory Professionals Source: Benchchem URL

Sources

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